2'-Deoxycytidine (Standard)
描述
BenchChem offers high-quality 2'-Deoxycytidine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxycytidine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7?,8-/m1/s1 |
InChI 键 |
UHDGCWIWMRVCDJ-JDNPWWSISA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2'-Deoxycytidine (B1670253): Structure, Properties, and Therapeutic Applications
Abstract
2'-Deoxycytidine (dCyd) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, a critical component of deoxyribonucleic acid (DNA).[1][2] Beyond its primary biological role in encoding genetic information, dCyd and its synthetic analogs are of significant interest in pharmacology and drug development, particularly in oncology. This document provides a comprehensive technical overview of the structure, chemical properties, metabolic pathways, and therapeutic applications of 2'-deoxycytidine. It includes detailed experimental protocols for its analysis and synthesis, quantitative data presented in tabular format, and graphical representations of key biological and experimental workflows to serve as a resource for researchers in the field.
Molecular Structure and Chemical Identity
2'-Deoxycytidine is composed of a cytosine base attached to a 2-deoxyribose sugar via a β-N₁-glycosidic bond.[1] The absence of a hydroxyl group at the 2' position of the ribose sugar distinguishes it from its ribonucleoside counterpart, cytidine, and is a defining feature of DNA building blocks.
-
IUPAC Name: 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][3]
-
Molecular Weight: 227.22 g/mol [3]
-
CAS Number: 951-77-9[1]
-
Synonyms: dCyd, Cytosine deoxyriboside, Deoxyribose cytidine[3][4][5]
Physicochemical Properties
The physical and chemical characteristics of 2'-deoxycytidine are crucial for its handling, formulation, and biological activity.
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [6] |
| Melting Point | 209-211 °C | [6] |
| Solubility | Water: 50 mg/mL | |
| DMSO: 30 mg/mL | [4] | |
| DMF: 30 mg/mL | [4] | |
| PBS (pH 7.2): 10 mg/mL | [4] | |
| pKa | 14.03 ± 0.60 (Predicted) | [6] |
| LogP (Octanol/Water) | -1.77 to -1.8 | [3][7] |
| UV Maximum (λmax) | 272 nm | [4] |
Biological Role and Metabolism
As a precursor to DNA synthesis, 2'-deoxycytidine's metabolism is tightly regulated. It is a key substrate for salvage pathways that recycle nucleosides from DNA degradation.
Metabolic Pathway
In the cell, 2'-deoxycytidine is phosphorylated by specific kinases to become metabolically active. The primary enzyme in this process is deoxycytidine kinase (dCK), which converts dCyd to 2'-deoxycytidine monophosphate (dCMP).[1][4] Further phosphorylation steps yield 2'-deoxycytidine diphosphate (B83284) (dCDP) and finally 2'-deoxycytidine triphosphate (dCTP), which is directly incorporated into DNA by DNA polymerases during replication and repair.
Caption: Metabolic phosphorylation cascade of 2'-deoxycytidine.
Role in DNA Synthesis and Repair
2'-Deoxycytidine triphosphate (dCTP) is one of the four essential precursors for DNA synthesis. Its availability is a rate-limiting factor for DNA replication and is crucial for maintaining genomic integrity. Cells can synthesize deoxyribonucleotides de novo or through salvage pathways, where dCyd plays a central role. Analogs of 2'-deoxycytidine often exploit this pathway to exert their cytotoxic effects by disrupting DNA synthesis and repair processes.[8] For instance, the analog 5-Aza-2'-deoxycytidine, upon incorporation into DNA, traps DNA methyltransferases (DNMTs), creating DNA lesions that collapse replication forks and induce double-strand breaks, which require homologous recombination for repair.[9][10]
Applications in Drug Development and Research
2'-Deoxycytidine serves as a scaffold for numerous nucleoside analogs used in cancer therapy. These analogs function as antimetabolites, interfering with nucleic acid synthesis or function.
Anticancer Analogs
-
Decitabine (5-aza-2'-deoxycytidine): A hypomethylating agent used to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][11] It incorporates into DNA and covalently traps DNA methyltransferases (DNMTs), leading to the depletion of these enzymes, subsequent DNA hypomethylation, and reactivation of tumor suppressor genes.[12][13]
-
Gemcitabine (2',2'-difluoro-2'-deoxycytidine): An effective chemotherapeutic for various solid tumors, including pancreatic, breast, and non-small cell lung cancer.[14] After conversion to its di- and triphosphate forms, it inhibits DNA synthesis through two main mechanisms: the diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides, while the triphosphate form is incorporated into DNA, leading to chain termination and apoptosis.[15]
-
Cytarabine (ara-C): An arabinose-containing analog used primarily in the treatment of hematologic malignancies. Its triphosphate form competitively inhibits DNA polymerase, halting DNA synthesis.[14]
Caption: Logical workflow of dCyd analog-induced cancer cell death.
Biomarker Applications
Derivatives of 2'-deoxycytidine, such as 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), 5-formyl-2'-deoxycytidine (5-fodC), and 5-carboxyl-2'-deoxycytidine (B13858545) (5-cadC), are intermediates in the DNA demethylation pathway.[1] Altered levels of these modified nucleosides in urine or plasma have been investigated as potential non-invasive biomarkers for the diagnosis and prognosis of certain cancers, including breast cancer.[1]
Experimental Protocols
Protocol: Analysis of 2'-Deoxycytidine by HPLC
This protocol describes a general method for the quantification of 2'-deoxycytidine and its modified forms from DNA digests.[16]
Objective: To separate and quantify nucleosides from an enzymatic digest of DNA.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[16]
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 50 mM phosphate (B84403) buffer (pH 4.0)[16]
-
Mobile Phase C: Methanol[16]
-
2'-Deoxycytidine standard (for calibration curve)
-
Enzymatically digested DNA sample, filtered through a 0.22 µm filter.
Procedure:
-
System Preparation: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min. Set the column temperature to 40 °C.[16]
-
Standard Curve Generation:
-
Prepare a series of standard solutions of 2'-deoxycytidine of known concentrations (e.g., 1 µM to 100 µM).
-
Inject a fixed volume (e.g., 10 µL) of each standard onto the column.
-
Run a gradient elution program to separate the nucleosides. A typical gradient might start with a low percentage of methanol (B129727) and gradually increase to elute more hydrophobic compounds.
-
Monitor the elution at 272 nm.
-
Record the retention time and peak area for 2'-deoxycytidine.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the same fixed volume of the filtered DNA digest sample.
-
Run the same HPLC gradient program as for the standards.
-
Identify the 2'-deoxycytidine peak based on its retention time matching the standard.
-
Quantify the amount of 2'-deoxycytidine in the sample by interpolating its peak area on the standard curve.
-
Protocol: Chemical Synthesis of N⁴-Benzoyl-5-fluoro-2'-deoxycytidine
This protocol is a representative procedure for synthesizing a protected analog of 2'-deoxycytidine, a key intermediate for oligonucleotide synthesis.[17]
Objective: To synthesize a protected building block of a 2'-deoxycytidine analog for use in automated oligonucleotide synthesis.
Materials:
-
1,2,4-triazole
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Anhydrous pyridine
-
Ammonia (B1221849)/Methanol solution
-
Benzoyl chloride
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Triazolation: React 5-fluoro-2'-deoxyuridine with a mixture of 1,2,4-triazole, triethylamine, and POCl₃ in anhydrous pyridine. This step converts the 4-oxo group into a more reactive triazolyl intermediate.
-
Amination: Treat the resulting intermediate with a saturated solution of ammonia in methanol. This displaces the triazole group with an amino group, yielding 5-fluoro-2'-deoxycytidine (B1672315).
-
N-Benzoylation (Protection):
-
Dissolve the 5-fluoro-2'-deoxycytidine in pyridine.
-
Cool the solution in an ice bath and slowly add benzoyl chloride.
-
Allow the reaction to proceed until complete (monitored by TLC). This step protects the exocyclic amine group.
-
-
Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product by silica gel column chromatography to obtain the pure N⁴-benzoyl-5-fluoro-2'-deoxycytidine.
Conclusion
2'-Deoxycytidine is a molecule of dual significance. As a cornerstone of DNA, it is fundamental to life's genetic blueprint. As a therapeutic scaffold, its analogs have become indispensable tools in the fight against cancer. A thorough understanding of its chemical properties, metabolic fate, and mechanisms of action is essential for researchers and clinicians working to develop next-generation therapies that are more effective and selective. This guide provides a foundational resource to support these ongoing efforts in drug discovery and molecular biology.
References
- 1. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]
- 3. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Deoxycytidine [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. 2'-deoxycytidine [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aza-2'-deoxycytidine causes replication lesions that require Fanconi anemia-dependent homologous recombination for repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. innospk.com [innospk.com]
- 12. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Discovery and Foundational History of 2'-Deoxycytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA), one of the four canonical deoxyribonucleosides that constitute the genetic code. Its discovery and characterization were integral to the groundbreaking advancements in molecular biology in the 20th century, paving the way for our current understanding of genetics, disease, and the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of 2'-deoxycytidine, detailing the key experiments, methodologies, and quantitative data that marked its journey from a constituent of "thymus nucleic acid" to a well-defined biochemical entity.
The Dawn of Discovery: Phoebus Levene and the Characterization of Nucleic Acid Components
The story of 2'-deoxycytidine is inextricably linked to the pioneering work of Russian-American biochemist Phoebus Levene. In the early 20th century, Levene dedicated himself to unraveling the chemical nature of nucleic acids. His meticulous work at the Rockefeller Institute for Medical Research led to the identification of the fundamental components of these vital macromolecules.
A pivotal moment in this journey was Levene's discovery of deoxyribose in 1929, which he distinguished from the ribose he had earlier identified in yeast nucleic acid.[1][2] This discovery was crucial as it established the existence of two distinct types of nucleic acids: ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). Levene, along with his colleagues, systematically broke down DNA from sources like the thymus gland into its constituent parts: a phosphate (B84403) group, the newly identified deoxyribose sugar, and nitrogenous bases, including cytosine.[3]
Through this work, Levene proposed the "polynucleotide" structure, where phosphate, sugar, and base are linked in a repeating unit, which he termed a "nucleotide".[3] While his later "tetranucleotide hypothesis," suggesting a simple repeating sequence of the four bases, was ultimately proven incorrect, his foundational work in identifying and characterizing the components of DNA, including the conceptual discovery of 2'-deoxycytidine as the cytosine-containing deoxyribonucleoside, was a monumental achievement.[2][4]
Early Methodologies for Isolation and Characterization
The initial isolation and characterization of 2'-deoxycytidine and other deoxyribonucleosides from biological sources were challenging endeavors that relied on harsh chemical and, later, more gentle enzymatic methods.
Experimental Protocol: Acid Hydrolysis of DNA for the Liberation of Bases
Early methods for breaking down DNA to study its base composition involved strong acid hydrolysis. This process cleaves the glycosidic bonds linking the deoxyribose sugar to the purine (B94841) and pyrimidine (B1678525) bases.
Methodology:
-
DNA Source: Calf thymus was a common source of DNA for these early experiments.
-
Acid Treatment: The purified DNA was treated with a strong acid, such as perchloric acid or formic acid.[5]
-
Heating: The mixture was heated to facilitate the hydrolysis of the N-glycosidic bonds.
-
Separation: The resulting mixture of free bases, deoxyribose, and phosphate was then subjected to separation techniques.
It is important to note that acid hydrolysis is a destructive method that can lead to the degradation of the deoxyribose sugar and some of the bases.
Experimental Protocol: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
The development of enzymatic methods provided a milder alternative for the controlled degradation of DNA, allowing for the isolation of intact deoxyribonucleosides.
Methodology:
-
Enzyme Source: Early studies utilized enzymes with nuclease activity. For example, Klein and Thannhauser investigated the enzymatic breakdown of polynucleotides.
-
Incubation: Purified DNA was incubated with a crude enzyme preparation or a purified nuclease (e.g., from intestinal mucosa or snake venom) under optimal pH and temperature conditions.
-
Phosphatase Treatment: Following the initial breakdown of DNA into oligonucleotides and mononucleotides by nucleases, a phosphatase enzyme was often added to remove the phosphate groups, yielding the free deoxyribonucleosides.
-
Separation: The resulting mixture of 2'-deoxyadenosine, 2'-deoxyguanosine, 2'-deoxythymidine, and 2'-deoxycytidine was then separated for individual analysis.
Quantitative Analysis: Erwin Chargaff and the Dawn of Molecular Biology
The next significant leap in the understanding of 2'-deoxycytidine came from the meticulous quantitative analyses performed by Erwin Chargaff in the late 1940s and early 1950s. Challenging Levene's tetranucleotide hypothesis, Chargaff set out to determine the precise base composition of DNA from various organisms.
Experimental Protocol: Paper Chromatography and UV Spectrophotometry for Base Quantification
Chargaff and his colleagues developed and applied the then-novel technique of paper chromatography to separate the purine and pyrimidine bases obtained from the acid hydrolysis of DNA.[6][7]
Methodology:
-
DNA Hydrolysis: DNA samples from various species were hydrolyzed using strong acid to liberate the constituent bases.
-
Paper Chromatography: The hydrolysate was spotted onto a strip of filter paper. The edge of the paper was then dipped into a solvent mixture. As the solvent moved up the paper by capillary action, it carried the bases with it at different rates depending on their chemical properties, leading to their separation into distinct spots.
-
Elution and Identification: The separated base spots were located, cut out from the paper, and the bases were eluted (dissolved) from the paper.
-
UV Spectrophotometry: The concentration of each eluted base, including cytosine (the base in 2'-deoxycytidine), was determined by measuring its absorbance of ultraviolet light at a specific wavelength using a UV spectrophotometer.[8]
Quantitative Data: Chargaff's Rules
Chargaff's quantitative data revolutionized the field of biology. His findings, now known as "Chargaff's Rules," revealed that in any given DNA sample:
-
The amount of adenine (B156593) (A) is approximately equal to the amount of thymine (B56734) (T).
-
The amount of guanine (B1146940) (G) is approximately equal to the amount of cytosine (C).[2][4][9][10]
This discovery was a critical piece of evidence that led James Watson and Francis Crick to deduce the double-helical structure of DNA, where adenine pairs with thymine and guanine pairs with cytosine.
| Organism | Source of DNA | % Adenine | % Guanine | % Cytosine | % Thymine | Reference |
| Ox | Thymus | 28.2 | 21.5 | 21.2 | 27.8 | Chargaff (1950) |
| Ox | Spleen | 27.9 | 22.7 | 20.8 | 27.3 | Chargaff (1950) |
| Human | Thymus | 30.9 | 19.9 | 19.8 | 29.4 | Chargaff (1950)[11] |
| Human | Sperm | 30.7 | 19.3 | 18.4 | 31.2 | Chargaff (1950) |
| Yeast | 31.3 | 18.7 | 17.1 | 32.9 | Chargaff (1950) |
Table 1: Base Composition of DNA from Various Sources as Determined by Chargaff's Group.[12]
The Metabolic Role of 2'-Deoxycytidine: The Salvage Pathway
2'-Deoxycytidine plays a crucial role in cellular metabolism, primarily through the nucleoside salvage pathway. This pathway allows cells to recycle preformed nucleosides from the breakdown of DNA and from the extracellular environment, providing a more energy-efficient alternative to de novo synthesis for the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[13][14][15][16]
The key enzyme in the salvage of 2'-deoxycytidine is deoxycytidine kinase (dCK) .[1][11][13][17][18] This enzyme catalyzes the phosphorylation of 2'-deoxycytidine to 2'-deoxycytidine monophosphate (dCMP).
Signaling Pathway: The Salvage of 2'-Deoxycytidine for DNA Synthesis
Caption: The salvage pathway of 2'-deoxycytidine.
This pathway is of significant interest in drug development, as many nucleoside analog drugs used in cancer and antiviral therapies are activated by deoxycytidine kinase.
Conclusion
The discovery and history of 2'-deoxycytidine are a testament to the foundational work of early biochemists who laid the groundwork for the era of molecular biology. From Phoebus Levene's initial characterization of the components of DNA to Erwin Chargaff's precise quantitative analyses, the journey to understanding this fundamental nucleoside was marked by meticulous experimentation and groundbreaking discoveries. The development of experimental techniques such as enzymatic hydrolysis and paper chromatography were crucial in isolating and quantifying 2'-deoxycytidine, ultimately contributing to the elucidation of the structure of DNA. Today, our understanding of the metabolic pathways involving 2'-deoxycytidine continues to inform the development of novel therapeutics, highlighting the enduring legacy of this foundational research.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. Chargaff's rules - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. researchgate.net [researchgate.net]
- 6. The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The separation and quantitative estimation of purines and pyrimidines in minute amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. microbenotes.com [microbenotes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. allen.in [allen.in]
- 13. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 14. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 17. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 18. Activation of deoxycytidine kinase by inhibition of DNA synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Salvage Pathway of 2'-Deoxycytidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the salvage pathway for 2'-deoxycytidine (B1670253), a critical route for the synthesis of pyrimidine (B1678525) nucleotides. This pathway plays a pivotal role in DNA replication and repair, and its enzymes are significant targets for the development of antiviral and anticancer therapies. This document details the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols required for their study, presented in a format tailored for researchers and drug development professionals.
Introduction to the 2'-Deoxycytidine Salvage Pathway
Nucleotides, the building blocks of DNA and RNA, are synthesized through two primary routes: the de novo pathway and the salvage pathway. While the de novo pathway builds nucleotides from simple precursors, the salvage pathway recycles pre-existing nucleosides and nucleobases. The salvage pathway for 2'-deoxycytidine is particularly crucial in certain tissues and in rapidly proliferating cells, such as cancer cells, making it an attractive target for therapeutic intervention.
The core of this pathway involves the sequential phosphorylation of 2'-deoxycytidine (dC) to its mono-, di-, and triphosphate forms (dCMP, dCDP, and dCTP respectively), with an alternative deamination step that can channel dC into the deoxyuridine metabolic route. Understanding the intricate details of this pathway is essential for the rational design of nucleoside analog drugs and for elucidating mechanisms of drug resistance.
Core Signaling Pathway
The salvage pathway of 2'-deoxycytidine is a multi-step enzymatic cascade. The initial and often rate-limiting step is the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP) by deoxycytidine kinase (dCK).[1] Subsequently, dCMP is further phosphorylated to dCDP and then to dCTP. An alternative fate for deoxycytidine is its deamination to deoxyuridine by cytidine (B196190) deaminase (CDA), which then enters a different metabolic cascade. The final product, dCTP, not only serves as a precursor for DNA synthesis but also acts as a feedback inhibitor of dCK, tightly regulating the pathway.
References
2'-Deoxycytidine: A Core Component of DNA and a Target for Therapeutic Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) (dC) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] Composed of a cytosine base attached to a deoxyribose sugar, its primary role is to form a Watson-Crick base pair with 2'-deoxyguanosine (B1662781) within the DNA double helix, contributing to the stability and genetic information storage of the genome. Beyond its structural role, 2'-deoxycytidine and its metabolic pathways are of significant interest to researchers in molecular biology, genetics, and pharmacology. The enzymes that metabolize deoxycytidine are crucial for DNA synthesis and repair, and they also serve as the activation machinery for a major class of antiviral and anticancer nucleoside analog drugs.[3][4][5][6] This guide provides a technical overview of 2'-deoxycytidine, its properties, metabolic fate, and its pivotal role in the mechanism of action of therapeutic analogs.
Physicochemical Properties of 2'-Deoxycytidine
A comprehensive understanding of the physicochemical properties of 2'-deoxycytidine is essential for its application in research and drug formulation. It typically appears as a white crystalline powder and is soluble in water.[1][7][8]
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [2] |
| Molecular Formula | C₉H₁₃N₃O₄ | [2][8][9] |
| Molecular Weight | 227.22 g/mol | [1][9] |
| CAS Number | 951-77-9 | [2][8][9] |
| Melting Point | 192-211 °C | [1][7][8] |
| Water Solubility | 50 mg/mL | [9] |
| Appearance | White crystalline powder | [1][8] |
| SMILES | NC1=NC(=O)N(C=C1)[C@H]2C--INVALID-LINK----INVALID-LINK--O2 | [2][9] |
| InChI Key | CKTSBUTUHBMZGZ-SHYZEUOFSA-N | [2][9] |
Biological Role and Metabolic Pathways
The primary biological function of 2'-deoxycytidine is to serve as a precursor for the synthesis of DNA. Cells utilize the nucleoside salvage pathway to recycle preformed nucleosides, which is particularly important in tissues that cannot perform de novo synthesis.[10] This pathway is more energy-efficient than de novo synthesis.[11]
In the salvage pathway, 2'-deoxycytidine is sequentially phosphorylated to become an active building block for DNA polymerase.
-
First Phosphorylation: The initial and rate-limiting step is catalyzed by Deoxycytidine Kinase (dCK) , which phosphorylates the 5' hydroxyl group of deoxycytidine using ATP to form deoxycytidine monophosphate (dCMP).[2][5] dCK can also phosphorylate other deoxyribonucleosides like deoxyadenosine (B7792050) and deoxyguanosine.[5]
-
Second Phosphorylation: dCMP is then phosphorylated by UMP/CMP kinase to form deoxycytidine diphosphate (B83284) (dCDP).
-
Third Phosphorylation: Finally, nucleoside diphosphate kinase catalyzes the formation of deoxycytidine triphosphate (dCTP), the immediate precursor for DNA synthesis.
Alternatively, 2'-deoxycytidine can be deaminated by cytidine (B196190) deaminase, converting it to deoxyuridine, which then enters the thymidine (B127349) synthesis pathway.[10][12]
Role of Deoxycytidine Analogs in Drug Development
The metabolic pathway of deoxycytidine is a key target in cancer and viral chemotherapy. Nucleoside analogs that mimic 2'-deoxycytidine can enter the salvage pathway, where they are phosphorylated by dCK into their active forms.[4][6] A prominent example is 5-aza-2'-deoxycytidine (Decitabine), a DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndrome.[13][14]
The mechanism of action involves several steps:
-
Incorporation into DNA: 5-azadC is phosphorylated to 5-aza-dCTP and incorporated into newly synthesized DNA during replication.[15]
-
DNMT Trapping: When DNMT enzymes attempt to methylate the cytosine analog, the chemical structure of the azacytosine ring leads to the formation of an irreversible covalent bond between the enzyme and the DNA.[13][15]
-
DNA Damage: This "trapping" of DNMTs on the DNA creates DNA-protein crosslinks, which are bulky lesions that stall replication forks.[13] The collapse of these forks leads to the formation of DNA double-strand breaks (DSBs).[13][14][16]
-
Cellular Response: The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway. Key proteins like ATM and ATR are activated, leading to the phosphorylation of histone H2AX (forming γ-H2AX foci at the damage sites) and the activation of checkpoint kinases like CHK1.[13][14][16] This response ultimately triggers a G2/M cell cycle arrest and can lead to apoptosis.[13][14]
Comparison of 2'-Deoxycytidine and Key Analogs
| Compound | Molecular Formula | Molecular Weight | Key Feature / Mechanism |
| 2'-Deoxycytidine | C₉H₁₃N₃O₄ | 227.22 g/mol | Natural DNA building block. |
| 5-Aza-2'-deoxycytidine | C₈H₁₂N₄O₄ | 228.2 g/mol | Nitrogen at position 5 of the cytosine ring; traps DNMTs, causing DNA damage.[17] |
| 2'-Deoxy-2'-fluorocytidine | C₉H₁₂FN₃O₄ | 245.21 g/mol | Fluorine atom at the 2' position of the deoxyribose sugar; inhibits DNA polymerase.[18] |
Experimental Protocols
Detailed methodologies are critical for the study of 2'-deoxycytidine and its analogs. Below are protocols for key experimental procedures in this field.
Protocol 1: Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)
This protocol outlines the standard automated cycle for synthesizing a custom DNA oligonucleotide, which involves the addition of 2'-deoxycytidine phosphoramidite (B1245037) monomers.[19][20][21]
Materials:
-
DNA synthesizer
-
Controlled-pore glass (CPG) solid support with the first nucleoside attached
-
Nucleoside phosphoramidites (dC, dG, dA, dT) dissolved in anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage/Deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Methodology: The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition.
-
Step 1: Detritylation (Deblocking)
-
The cycle begins by removing the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.
-
Flush the column with the deblocking solution for approximately 2-3 minutes. This exposes the 5'-hydroxyl group for the next reaction.
-
Wash the support with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
-
Step 2: Coupling
-
Deliver the next nucleoside phosphoramidite (e.g., dC-phosphoramidite) and the activator solution simultaneously to the column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.
-
The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This reaction is rapid, typically taking 30-60 seconds.
-
-
Step 3: Capping
-
To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked.
-
Flush the column with Capping A (acetic anhydride) and Capping B (N-methylimidazole) solutions. This acetylates the free hydroxyl groups.
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is converted to a stable pentavalent phosphate (B84403) triester.
-
Flush the column with the oxidizing solution for approximately 1 minute. This completes one cycle of nucleotide addition.[19]
-
-
Final Cleavage and Deprotection
-
After the final cycle, the completed oligonucleotide is cleaved from the CPG support.
-
Incubate the support with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purify the resulting oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis.
-
Protocol 2: Analysis of DNA Double-Strand Breaks via γ-H2AX Immunofluorescence
This protocol is used to visualize and quantify DNA damage (specifically DSBs) in cells treated with agents like 5-aza-2'-deoxycytidine.[13][16][22]
Materials:
-
Cultured cells grown on glass coverslips
-
5-aza-2'-deoxycytidine solution
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2-0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (anti-γ-H2AX)
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a petri dish and allow them to attach overnight.
-
Treat the cells with the desired concentration of 5-aza-2'-deoxycytidine (e.g., 1-5 µM) for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA to the coverslips and incubate for 15 minutes at room temperature to fix the cells.[23]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Immunostaining:
-
Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (typically 1:200 to 1:800 dilution).
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.[24]
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (typically 1:500).
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting and Visualization:
-
Add a drop of mounting medium containing DAPI onto a glass microscope slide.
-
Carefully place the coverslip (cell-side down) onto the mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
Visualize the slides using a fluorescence microscope. DAPI will stain the nucleus blue, and γ-H2AX foci will appear as distinct puncta (e.g., green or red, depending on the fluorophore).
-
Quantify the number of foci per nucleus using image analysis software like ImageJ/Fiji.[24][26]
-
Protocol 3: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for quantifying DNA strand breaks in individual cells.[27][28] The alkaline version detects both single and double-strand breaks.
Materials:
-
Treated cell suspension (~1 x 10⁵ cells/mL)
-
Comet slides (or pre-coated microscope slides)
-
Low Melting Point (LMP) Agarose (B213101) (0.5-1% in PBS)
-
Lysis Solution (high salt, EDTA, Triton X-100, pH 10)
-
Alkaline Unwinding & Electrophoresis Buffer (NaOH, EDTA, pH > 13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green I or Propidium Iodide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope
Methodology:
-
Cell Encapsulation:
-
Melt the LMP agarose and cool to 37°C.
-
Mix a small volume of cell suspension (e.g., 10 µL) with LMP agarose (e.g., 100 µL).
-
Quickly pipette the mixture onto a comet slide and spread evenly. Allow to solidify at 4°C for 10-30 minutes.
-
-
Lysis:
-
Immerse the slides in cold Lysis Solution.
-
Incubate for at least 1-2 hours (or overnight) at 4°C, protected from light.[29] This step removes cell membranes and proteins, leaving behind DNA "nucleoids."
-
-
DNA Unwinding:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold Alkaline Unwinding & Electrophoresis Buffer, ensuring the slides are covered.
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.[30]
-
-
Electrophoresis:
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently 2-3 times with Neutralization Buffer for 5 minutes each.
-
Drain the slides and stain with a fluorescent DNA dye for 15-20 minutes in the dark.
-
Rinse briefly in water and allow the slides to dry.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
The "comet head" consists of intact DNA, while the "tail" contains fragmented DNA.[27] The intensity and length of the tail are proportional to the amount of DNA damage.
-
Use specialized software to quantify parameters like % DNA in the tail, tail length, and tail moment.
-
References
- 1. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 3. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 2'-Deoxycytidine [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2′-Deoxycytidine =99 HPLC 951-77-9 [sigmaaldrich.com]
- 10. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]
- 13. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 20. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 23. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. crpr-su.se [crpr-su.se]
- 27. rndsystems.com [rndsystems.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]
- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
The Cornerstone of DNA Synthesis and Beyond: An In-depth Guide to the Significance of 2'-Deoxycytidine in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycytidine (B1670253) (dCyd) is a fundamental pyrimidine (B1678525) nucleoside, serving as an essential building block for the synthesis of deoxyribonucleic acid (DNA). Its metabolic pathways, encompassing both de novo synthesis and salvage routes, are meticulously regulated to ensure the fidelity of genetic information. Beyond its canonical role in DNA replication and repair, the metabolism of 2'-deoxycytidine and its analogs holds profound implications for cellular homeostasis, disease pathogenesis, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the multifaceted significance of 2'-deoxycytidine in cellular metabolism, with a focus on its biochemical pathways, regulatory mechanisms, and therapeutic relevance.
Introduction
2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar.[1] Its primary role within the cell is to serve as a precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates (dNTPs) required for DNA polymerase-mediated DNA synthesis.[2] The cellular pools of dNTPs are tightly controlled to maintain genomic integrity, as imbalances can lead to increased mutation rates and genomic instability.[3] The metabolism of 2'-deoxycytidine is therefore a critical process for normal cell function and is often dysregulated in disease states such as cancer. Furthermore, the enzymes involved in 2'-deoxycytidine metabolism are key targets for a variety of antiviral and anticancer drugs.[4][5] This guide will delve into the core aspects of 2'-deoxycytidine metabolism, from its fundamental biochemistry to its clinical applications.
Metabolic Pathways of 2'-Deoxycytidine
The cellular pool of 2'-deoxycytidine and its phosphorylated derivatives is maintained through two main pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis
In the de novo pathway, pyrimidine rings are synthesized from simpler precursor molecules. The final steps relevant to dCTP synthesis involve the reduction of cytidine (B196190) diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP) by ribonucleotide reductase (RR). dCDP is then phosphorylated to dCTP. This pathway is tightly linked to the cell cycle, with the activity of key enzymes peaking during the S phase to meet the demands of DNA replication.[6]
Salvage Pathway
The salvage pathway recycles pre-existing nucleosides and bases, including 2'-deoxycytidine, derived from the breakdown of DNA or from extracellular sources.[7] This pathway is particularly important in cells that have a limited capacity for de novo synthesis. The key enzyme in the salvage of 2'-deoxycytidine is deoxycytidine kinase (dCK) , which catalyzes the phosphorylation of 2'-deoxycytidine to deoxycytidine monophosphate (dCMP).[4][8] dCMP is subsequently phosphorylated to deoxycytidine diphosphate (dCDP) and then to dCTP.
Diagram: Metabolic Pathways of 2'-Deoxycytidine
Caption: Overview of the salvage and de novo pathways for 2'-deoxycytidine metabolism.
Quantitative Aspects of 2'-Deoxycytidine Metabolism
The efficiency and regulation of 2'-deoxycytidine metabolism are governed by the kinetic properties of the involved enzymes and the cellular concentrations of its metabolites.
| Parameter | Enzyme | Substrate | Value | Cell Type/Organism | Reference |
| Km | Deoxycytidine Kinase (dCK) | 2'-Deoxycytidine | 1.4 µM | Chinese hamster ovary cells | [9] |
| Km | Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | 3.6 µM | Chinese hamster ovary cells | [9] |
| Km | Deoxycytidine Kinase (dCK) | Cytarabine (ara-C) | 8.8 µM | Chinese hamster ovary cells | [9] |
| Cellular Concentration | dCTP | - | 10-fold higher in cycling vs. confluent cells | Human fibroblasts | [2] |
| Metabolite Half-life | dFdCTP | - | t1/2α = 3.9 h, t1/2β > 16 h | Chinese hamster ovary cells | [9] |
| Metabolite Half-life | ara-CTP | - | t1/2 = 0.7 h | Chinese hamster ovary cells | [9] |
Table 1: Key Quantitative Data in 2'-Deoxycytidine Metabolism. This table summarizes important kinetic and concentration data related to 2'-deoxycytidine and its analogs.
Therapeutic Relevance of 2'-Deoxycytidine Analogs
The central role of 2'-deoxycytidine in DNA synthesis has made its metabolic pathways a prime target for the development of anticancer and antiviral drugs. These analogs, once inside the cell, are typically phosphorylated by dCK to their active forms, which can then inhibit key enzymes or be incorporated into DNA, leading to chain termination and apoptosis.[10]
Gemcitabine (dFdC)
Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent.[9] After phosphorylation to its di- and triphosphate forms, it inhibits ribonucleotide reductase and is incorporated into DNA, ultimately leading to cell death.[11][12] The prolonged intracellular half-life of its triphosphate metabolite contributes to its potent cytotoxicity.[9]
Decitabine (5-aza-2'-deoxycytidine)
Decitabine is a hypomethylating agent used in the treatment of myelodysplastic syndromes.[1][13] After incorporation into DNA, it covalently traps DNA methyltransferases, leading to the reactivation of tumor suppressor genes that were silenced by hypermethylation.[10][14]
Cytarabine (ara-C)
Cytarabine is another important deoxycytidine analog used in the treatment of acute myeloid leukemia. Its triphosphate form is a potent inhibitor of DNA polymerase.[9]
Diagram: Mechanism of Action of 2'-Deoxycytidine Analogs
Caption: General mechanism of action for therapeutic 2'-deoxycytidine analogs.
Experimental Protocols
The study of 2'-deoxycytidine metabolism relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key assays.
Measurement of Intracellular dNTP Pools
Accurate quantification of dNTP pools is crucial for understanding the effects of drugs that target DNA synthesis. A common method is the DNA polymerase-based assay.[2][15]
Protocol: DNA Polymerase-Based dNTP Quantification
-
Cell Lysis and dNTP Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a cold extraction solution (e.g., 60% methanol).
-
Incubate on ice to precipitate proteins.
-
Centrifuge to pellet cell debris and collect the supernatant containing dNTPs.[16]
-
-
Reaction Mixture Preparation:
-
Polymerase Reaction:
-
Add the cell extract containing the unlabeled dNTP to be quantified. The amount of this dNTP will be the limiting factor for the polymerase reaction.[16]
-
Incubate the reaction to allow for DNA synthesis.
-
-
Separation and Detection:
-
Quantification:
-
Create a standard curve by performing the assay with known concentrations of the target dNTP.
-
Determine the concentration of the dNTP in the sample by comparing its radioactivity to the standard curve.[16]
-
Diagram: Workflow for dNTP Quantification
Caption: A generalized experimental workflow for the quantification of dNTP pools.
Deoxycytidine Kinase (dCK) Activity Assay
Measuring dCK activity is essential for evaluating the activation of 2'-deoxycytidine analogs and for studying drug resistance mechanisms.
Protocol: Radiolabel-Based dCK Activity Assay
-
Cell Lysate Preparation:
-
Harvest cells and prepare a cell lysate that preserves enzymatic activity.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the cell lysate, ATP, and a radiolabeled dCK substrate, such as [3H]-deoxycytidine or a labeled analog like [3H]-FAC.[17]
-
Incubate the reaction at 37°C for a defined period to allow for phosphorylation.
-
-
Separation of Phosphorylated Product:
-
Spot the reaction mixture onto DE81 filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., ammonium (B1175870) formate) to remove the unphosphorylated radiolabeled substrate. The negatively charged phosphorylated product will bind to the positively charged DEAE-cellulose paper.
-
-
Quantification:
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
The amount of radioactivity is directly proportional to the dCK activity in the lysate.
-
Alternative Non-Radioactive Luminescence-Based Assay:
An alternative method measures ATP consumption during the kinase reaction. The remaining ATP is quantified using a luciferase-based assay, where the luminescence signal is inversely proportional to the dCK activity.[4]
Conclusion
2'-Deoxycytidine is a molecule of central importance in cellular metabolism. Its roles extend from being a fundamental component of DNA to a key player in the action of major classes of chemotherapeutic agents. A thorough understanding of its metabolic pathways, the enzymes that regulate them, and the consequences of their dysregulation is critical for researchers in basic science and for professionals in drug development. The methodologies outlined in this guide provide a framework for the continued investigation of this vital nucleoside and its impact on human health and disease. As our knowledge of the intricate network of cellular metabolism continues to expand, so too will our ability to leverage this understanding for the development of more effective and targeted therapies.
References
- 1. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 2. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]
- 9. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular elimination of 2',2'-difluorodeoxycytidine 5'-triphosphate: a mechanism of self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents [mdpi.com]
- 14. Potential of 5-aza-2'-deoxycytidine (Decitabine) a potent inhibitor of DNA methylation for therapy of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pnas.org [pnas.org]
The Central Role of 2'-Deoxycytidine in the Epigenetic Landscape of DNA Methylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation, a pivotal epigenetic modification, is fundamental to the regulation of gene expression, cellular differentiation, and the maintenance of genome stability. At the heart of this intricate process lies 2'-deoxycytidine (B1670253), the direct precursor to 5-methylcytosine (B146107) (5mC), the most well-characterized epigenetic mark in mammals. This technical guide provides a comprehensive exploration of the involvement of 2'-deoxycytidine in the dynamic processes of DNA methylation and demethylation. It delves into the enzymatic machinery, including DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes, and elucidates the pathways that govern the establishment, maintenance, and removal of this critical chemical tag on DNA. Furthermore, this guide presents detailed experimental protocols for the analysis of DNA methylation and summarizes key quantitative data, offering a valuable resource for professionals in biomedical research and therapeutic development.
Introduction: 2'-Deoxycytidine as the Cornerstone of DNA Methylation
2'-deoxycytidine is one of the four deoxyribonucleosides that constitute the building blocks of deoxyribonucleic acid (DNA). Its chemical structure, featuring a pyrimidine (B1678525) base (cytosine) linked to a deoxyribose sugar, allows for its incorporation into the DNA polymer. Beyond its structural role, the cytosine base is the primary target for DNA methylation in mammals, a process that profoundly influences the functional state of the genome without altering the underlying DNA sequence.
The addition of a methyl group to the fifth carbon of the cytosine ring, forming 5-methylcytosine (5mC), is a key event in epigenetic regulation.[1] This modification is predominantly found in the context of CpG dinucleotides, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide in the linear sequence.[2] The methylation status of these CpG sites, particularly within promoter regions and CpG islands, is critical for controlling gene transcription.[3]
The Enzymatic Machinery of DNA Methylation
The process of DNA methylation is orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs). These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the C5 position of cytosine.[4][5]
DNA Methyltransferases (DNMTs)
There are three main active DNMTs in mammals: DNMT1, DNMT3A, and DNMT3B.
-
DNMT1: This enzyme is primarily responsible for maintaining existing methylation patterns during DNA replication. It recognizes hemimethylated DNA (where only the parent strand is methylated) and methylates the newly synthesized daughter strand, ensuring the faithful inheritance of methylation patterns through cell division.[6]
-
DNMT3A and DNMT3B: These enzymes are responsible for de novo methylation, establishing new methylation patterns during embryonic development and cellular differentiation.[6]
The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of the cytosine ring, flipping the base out of the DNA helix and into the enzyme's active site. This is followed by the transfer of the methyl group from SAM to the C5 position.[7]
The Dynamic Counterpart: DNA Demethylation
Once considered a stable and largely permanent modification, DNA methylation is now understood to be a dynamic and reversible process. The removal of methyl groups from cytosine, or DNA demethylation, is crucial for processes such as embryonic reprogramming and the activation of specific genes.[8] Demethylation can occur through passive or active mechanisms.
-
Passive Demethylation: This occurs when DNMT1 is inhibited or absent during DNA replication, leading to a progressive loss of methylation over successive cell divisions as the methylation marks on the parent strands are diluted out.[9]
-
Active Demethylation: This involves the enzymatic removal of the methyl group, independent of DNA replication. This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes.[10]
The Role of TET Enzymes
The TET family of dioxygenases (TET1, TET2, and TET3) plays a central role in active DNA demethylation.[11] These enzymes iteratively oxidize 5mC into a series of intermediates:
-
5-hydroxymethylcytosine (5hmC): The first product of 5mC oxidation. 5hmC is not only an intermediate in demethylation but is also recognized as a stable epigenetic mark in its own right, particularly abundant in neuronal cells.[12][13]
-
5-formylcytosine (5fC): Further oxidation of 5hmC yields 5fC.[14]
-
5-carboxylcytosine (5caC): The final oxidation product is 5caC.[14]
Base Excision Repair (BER) Pathway
The oxidized derivatives of 5mC, namely 5fC and 5caC, are not recognized by the standard DNA replication machinery and are subsequently removed from the DNA by the Base Excision Repair (BER) pathway.[15] The key enzyme in this process is Thymine DNA Glycosylase (TDG), which recognizes and excises 5fC and 5caC, creating an abasic site.[15] This site is then repaired by other components of the BER pathway, ultimately leading to the insertion of an unmodified cytosine, thus completing the demethylation process.[15][16]
Signaling Pathways and Experimental Workflows
The intricate processes of DNA methylation and demethylation can be visualized as signaling pathways and experimental workflows.
DNA Methylation and Demethylation Pathways
Caption: The core pathways of DNA methylation and active demethylation.
Experimental Workflow for Whole-Genome Bisulfite Sequencing (WGBS)
Caption: A typical workflow for Whole-Genome Bisulfite Sequencing (WGBS).
Quantitative Analysis of 5-Methylcytosine and 5-Hydroxymethylcytosine
The levels of 5mC and its oxidized derivatives vary significantly across different tissues and cell types, reflecting their distinct roles in cellular identity and function. Quantitative analysis is crucial for understanding the epigenetic landscape in both normal physiology and disease states.
Table 1: Global DNA Methylation and Hydroxymethylation Levels in Human Tissues
| Tissue/Cell Type | % 5-mC of total Cytosine | % 5-hmC of total Cytosine | Reference(s) |
| Brain (Cerebral Cortex) | ~4.0% | 0.40 - 0.67% | [9][17] |
| Liver | ~4.2% | 0.46% | [17] |
| Kidney | Not Reported | 0.38% | [17] |
| Colorectal (Normal) | Not Reported | 0.46 - 0.57% | [17] |
| Lung | ~3.8% | 0.14 - 0.18% | [17] |
| Heart | Not Reported | 0.05% | [17] |
| Breast | Not Reported | 0.05% | [17] |
| Placenta | Not Reported | 0.06% | [17] |
| Embryonic Stem Cells (H1) | High | High | [18] |
| Melanoma Cell Lines | 21 - 37% (median) | Not Reported | [5] |
| Normal Melanocytes | Lower than Melanoma | Not Reported | [5] |
Table 2: Comparison of Global DNA Methylation in Normal vs. Cancer Tissues
| Cancer Type | Change in Global 5mC in Tumor | Change in Global 5hmC in Tumor | Reference(s) |
| Colorectal Cancer | Hypomethylation | Significantly Reduced (0.02 - 0.06%) | [17][19] |
| Breast Cancer | Hypomethylation | Not Reported | [19] |
| Lung Cancer | Hypomethylation | Not Reported | [19] |
| Liver Cancer | Hypomethylation | Not Reported | [19] |
| Prostate Cancer | Hypomethylation | Not Reported | [19] |
| Stomach Cancer | Hypomethylation | Not Reported | [19] |
| Bladder Cancer | Hypomethylation | Not Reported | [19] |
| Head and Neck Cancer | Hypomethylation | Not Reported | [19] |
Experimental Protocols for DNA Methylation Analysis
Accurate and reliable methods are essential for studying DNA methylation. The following sections provide detailed protocols for key experimental techniques.
DNA Extraction for Methylation Analysis
High-quality, high-molecular-weight genomic DNA is a prerequisite for most DNA methylation analysis methods.
Protocol: Genomic DNA Extraction from Cells or Tissues
-
Sample Collection and Lysis:
-
For cultured cells, pellet cells by centrifugation and wash with PBS.
-
For tissues, homogenize the tissue in a suitable lysis buffer.
-
Lyse cells/tissues in a buffer containing a detergent (e.g., SDS) and Proteinase K to digest proteins. Incubate at 50-60°C.
-
-
RNase Treatment: Add RNase A to the lysate and incubate to degrade RNA.
-
DNA Purification:
-
Phenol-Chloroform Extraction (Traditional Method): Perform sequential extractions with phenol:chloroform (B151607):isoamyl alcohol and then chloroform to remove proteins and lipids. Precipitate DNA with isopropanol (B130326) or ethanol, wash with 70% ethanol, and resuspend in a suitable buffer (e.g., TE buffer).
-
Column-Based Kits (Modern Method): Utilize commercially available kits that employ silica-based columns to bind DNA, followed by washing steps to remove contaminants and elution of pure DNA.[8][20]
-
-
Quality and Quantity Assessment:
-
Determine DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
-
Assess DNA integrity by running an aliquot on an agarose (B213101) gel. High molecular weight DNA should appear as a sharp band.[21]
-
Bisulfite Conversion
Bisulfite treatment of DNA is the gold standard for single-base resolution methylation analysis. It converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[22]
Protocol: Sodium Bisulfite Conversion of DNA [4][10][23]
-
DNA Denaturation: Denature 200 ng to 2 µg of genomic DNA by incubating with NaOH at 37-98°C.
-
Bisulfite Reaction: Add a freshly prepared solution of sodium bisulfite and hydroquinone (B1673460) to the denatured DNA. Incubate at 50-70°C for 1-16 hours in the dark. This step sulfonates and then deaminates unmethylated cytosines to uracil.
-
DNA Desalting: Remove the bisulfite solution using a column-based purification method (e.g., Zymo-Spin IC Column).
-
Desulfonation: Add a desulfonation buffer (containing NaOH) and incubate at room temperature to remove the sulfonate group from the uracil.
-
Final Purification: Wash the column with a wash buffer and elute the bisulfite-converted DNA in an elution buffer or water. The converted DNA is now ready for downstream applications like PCR and sequencing.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS provides a comprehensive, single-base resolution map of DNA methylation across the entire genome.[12][15][24]
Protocol: WGBS Library Preparation
-
Genomic DNA Fragmentation: Fragment high-quality genomic DNA to a desired size range (e.g., 200-400 bp) using sonication or enzymatic digestion.
-
End Repair and A-Tailing: Repair the ends of the fragmented DNA to create blunt ends and then add a single adenine (B156593) nucleotide to the 3' ends.
-
Methylated Adapter Ligation: Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.
-
Bisulfite Conversion: Perform bisulfite conversion on the adapter-ligated DNA as described in section 6.2.
-
PCR Amplification: Amplify the bisulfite-converted, adapter-ligated DNA using primers that are complementary to the adapters. This step enriches for library fragments and adds the necessary sequences for clustering on the sequencing flow cell.
-
Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-seq is an enrichment-based method used to identify methylated regions of the genome.[1][14][25]
Protocol: MeDIP-Seq
-
Genomic DNA Fragmentation: Shear genomic DNA to a size range of 100-500 bp.
-
DNA Denaturation: Denature the fragmented DNA by heating to 95°C.
-
Immunoprecipitation: Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytosine (5mC).
-
Capture of Antibody-DNA Complexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing: Wash the beads several times to remove non-specifically bound DNA.
-
Elution and DNA Purification: Elute the methylated DNA from the antibody-bead complexes and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched methylated DNA and perform high-throughput sequencing.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Global Methylation Quantification
LC-MS is a highly accurate and sensitive method for quantifying the absolute levels of 5mC and its derivatives in a DNA sample.[26]
Protocol: LC-MS/MS for 5mC and 5hmC Quantification
-
DNA Digestion: Digest genomic DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: Inject the digested nucleoside mixture into a liquid chromatography system. A C18 reverse-phase column is typically used to separate the different nucleosides (dC, 5mdC, 5hmdC, etc.) based on their hydrophobicity.
-
Mass Spectrometry Detection: The eluting nucleosides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer.
-
Quantification: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for each nucleoside. The abundance of each nucleoside is determined by the area under its corresponding chromatographic peak. The percentage of 5mC or 5hmC is calculated relative to the total amount of cytosine.
2'-Deoxycytidine Analogs in Drug Development
The critical role of DNA methylation in cancer has led to the development of drugs that target this process. Several 2'-deoxycytidine analogs have been developed as DNMT inhibitors.[7] These drugs, such as 5-azacytidine (B1684299) and decitabine, are incorporated into DNA during replication. They then form a covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[2] This results in a global reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.[18]
Conclusion
2'-deoxycytidine is not merely a structural component of DNA but a central player in the epigenetic regulation of the genome. Its conversion to 5-methylcytosine and the subsequent dynamic interplay of methylation and demethylation processes, orchestrated by a host of enzymes, are fundamental to cellular function and identity. The ability to accurately measure and map these modifications using the detailed protocols provided in this guide is essential for advancing our understanding of development, disease, and for the development of novel therapeutic strategies targeting the epigenome. As research in this field continues to evolve, a deep understanding of the role of 2'-deoxycytidine and its modifications will remain paramount for researchers, scientists, and drug development professionals.
References
- 1. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 2. Quantitative methylation profiling in tumor and matched morphologically normal tissues from breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 5. Comparison of Global DNA Methylation Patterns in Human Melanoma Tissues and Their Derivative Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 11. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
- 12. researchgate.net [researchgate.net]
- 13. commonfund.nih.gov [commonfund.nih.gov]
- 14. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 15. MeDIP-Seq Service, MeDIP-based Service - CD BioSciences [epigenhub.com]
- 16. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA methylation topology differentiates between normal and malignant in cell models, resected human tissues, and exfoliated sputum cells of lung epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. activemotif.jp [activemotif.jp]
- 20. A Step-by-Step Guide to EM-Seq: From DNA Extraction to Methylation Analysis - CD Genomics [cd-genomics.com]
- 21. geneticeducation.co.in [geneticeducation.co.in]
- 22. oncodiag.fr [oncodiag.fr]
- 23. support.illumina.com [support.illumina.com]
- 24. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 25. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
An In-depth Technical Guide on the Core Principles of 2'-Deoxycytidine Incorporation into DNA
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental mechanisms governing the incorporation of 2'-deoxycytidine (B1670253) triphosphate (dCTP) into a growing DNA strand. It details the enzymatic processes, kinetic parameters, and experimental methodologies crucial for research in molecular biology and the development of therapeutic agents.
The Enzymatic Mechanism of Nucleotide Incorporation
The synthesis of DNA is a high-fidelity process catalyzed by a family of enzymes known as DNA polymerases. These enzymes facilitate the template-directed extension of a primer strand by adding deoxynucleoside triphosphates (dNTPs). The incorporation of 2'-deoxycytidine is a central event in this process, occurring when the template strand presents a guanine (B1146940) (G) base.
The DNA Polymerase Catalytic Cycle
DNA polymerases from all families share a conserved structure resembling a right hand, with "palm," "fingers," and "thumb" subdomains that play distinct roles in the catalytic cycle.[1][2] The catalytic active site is located in the palm subdomain.[1][2] The process of dCTP incorporation follows a series of discrete steps:
-
Binding: The DNA polymerase binds to the junction of the primer and template DNA.
-
dNTP Association: The incoming dCTP, complementary to the templating guanine base, binds to the active site. This binding event is facilitated by the "fingers" subdomain.[1]
-
Conformational Change: The binding of the correct dNTP induces a significant conformational change, where the fingers subdomain closes over the active site. This creates a snug binding pocket that verifies the Watson-Crick base pairing between the incoming dCTP and the template guanine.[3]
-
Catalysis: A phosphodiester bond is formed between the 3'-hydroxyl group of the primer strand and the α-phosphate of the dCTP.[4][5] This reaction is catalyzed by a two-metal-ion mechanism.[5][6]
-
Product Release: Pyrophosphate (PPi), the leaving group, is released from the active site.
-
Translocation: The polymerase slides forward along the template strand, preparing for the next nucleotide incorporation event.
Figure 1: The catalytic cycle of dCTP incorporation by DNA polymerase.
The Two-Metal-Ion Mechanism of Phosphodiester Bond Formation
The chemical reaction of phosphodiester bond formation is at the heart of DNA synthesis.[4][7][8][9] It is almost universally accepted that this reaction proceeds via a two-metal-ion mechanism, typically involving Mg²⁺ ions.[5][6] The two metal ions are coordinated by conserved acidic residues (aspartates) in the polymerase active site.[10]
-
Metal A (Catalytic Metal): This ion is responsible for lowering the pKa of the 3'-hydroxyl group of the primer terminus.[10] This deprotonation makes the 3'-oxygen a more potent nucleophile for attacking the α-phosphate of the incoming dCTP.[6]
-
Metal B (Nucleotide-Binding Metal): This ion coordinates the triphosphate tail of the incoming dCTP, neutralizing its negative charge and positioning it correctly for the nucleophilic attack.[6][10] It also helps to stabilize the pyrophosphate leaving group.[3]
The reaction is an in-line nucleophilic attack (SN2 type) that results in the formation of a new phosphodiester bond and the release of a pyrophosphate molecule.[5] Some studies suggest the transient involvement of a third metal ion to further stabilize the reaction intermediates.[5][6]
Figure 2: Simplified schematic of the two-metal-ion catalytic mechanism.
Kinetics and Fidelity of 2'-Deoxycytidine Incorporation
The efficiency and accuracy of dCTP incorporation are critical for maintaining genomic integrity. These parameters are described by kinetic constants and fidelity measurements.
Steady-State Kinetics
Under steady-state conditions, where the concentration of the enzyme-substrate complex is constant, the incorporation of dCTP can be described by the Michaelis-Menten equation.[11] The key parameters are:
-
Km (Michaelis Constant): The concentration of dCTP at which the reaction rate is half of its maximum. It is often used as an indicator of the binding affinity of the nucleotide to the polymerase-DNA complex.
-
kcat (Turnover Number): The maximum number of dCTP molecules incorporated per second per enzyme active site. It represents the rate-limiting step of the catalytic cycle, which can be the chemistry step or a pre-chemical conformational change.[12]
-
kcat/Km (Catalytic Efficiency): This ratio represents the efficiency of the polymerase in incorporating dCTP, especially at low substrate concentrations.
| DNA Polymerase | Template Base | Metal Ion | Km (µM) for dCTP | kpol or kcat (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |
| Human DNA Polymerase ι | G | Mg²⁺ | 11 ± 1 | 0.048 ± 0.001 | 0.0044 | [13] |
| Human DNA Polymerase ι | G | Mn²⁺ | 13 ± 2 | 0.44 ± 0.02 | 0.034 | [13] |
| DNA Polymerase α | C site | - | 11.2 (Kᵢ) | - | - | [14] |
| DNA Polymerase ε | C site | - | 14.4 (Kᵢ) | - | - | [14] |
Note: Data for different polymerases are collected under varying experimental conditions. kpol represents the maximal rate of nucleotide incorporation from pre-steady-state analysis, while Kd is the equilibrium dissociation constant. Kᵢ is the inhibition constant for dFdCTP, a dCTP analog.
Fidelity of Incorporation
Fidelity refers to the ability of a DNA polymerase to discriminate between correct and incorrect nucleotides.[15] High-fidelity polymerases have error rates as low as 1 in 10⁶ incorporations, achieved through several mechanisms:
-
Geometric Selection: The active site of the polymerase is shaped to accommodate only standard Watson-Crick base pairs. Mismatched pairs have a different shape and do not fit well.
-
Conformational Checkpoint: The "fingers-closing" conformational change is much slower for an incorrect dNTP, providing an opportunity for the incorrect nucleotide to dissociate before catalysis occurs.[3]
-
Proofreading: Many high-fidelity polymerases possess a 3'→5' exonuclease activity that can remove a misincorporated nucleotide.[16]
| DNA Polymerase | Misincorporation Event | Fidelity (Error Frequency) | Reference |
| Thermus aquaticus (Taq) | Single-base substitution | 1 in 9,000 | [16] |
| Thermus aquaticus (Taq) | Frameshift | 1 in 41,000 | [16] |
Experimental Protocols
Several assays are used to measure the incorporation of dCTP and characterize the activity of DNA polymerases.
General Workflow for Polymerase Activity Assays
The fundamental approach involves a primer extension reaction where a labeled primer annealed to a template is extended by a polymerase in the presence of dNTPs. The extent of this extension is then quantified.
Figure 3: General workflow for an in vitro DNA polymerase activity assay.
Protocol 1: Steady-State Kinetic Analysis of dCTP Incorporation
This method determines the Km and kcat for dCTP incorporation by measuring the initial velocity of the reaction across a range of dCTP concentrations.[11][17]
-
Reaction Setup:
-
Prepare a master mix containing a 5'-radiolabeled primer annealed to a template oligonucleotide, reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), the other three dNTPs (dATP, dGTP, dTTP) at a fixed, saturating concentration, and the DNA polymerase at a known, low concentration.
-
Prepare serial dilutions of dCTP.
-
-
Initiation and Incubation:
-
Pre-incubate the master mix at the optimal reaction temperature (e.g., 37°C).
-
Initiate the reactions by adding the varying concentrations of dCTP.
-
Incubate for a fixed time, ensuring the reaction remains in the initial linear phase (typically <20% product formation).
-
-
Quenching:
-
Stop the reactions by adding an equal volume of quenching buffer (e.g., 95% formamide, 20 mM EDTA, loading dyes).
-
-
Analysis:
-
Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the gel using a phosphorimager.
-
-
Data Quantification:
-
Quantify the band intensities for the unextended primer and the extended product.
-
Calculate the initial velocity (V₀) for each dCTP concentration.
-
Plot V₀ versus dCTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax.
-
Protocol 2: Fluorometric DNA Polymerase Activity Assay
This high-throughput method uses a fluorescent dye that specifically binds to double-stranded DNA (dsDNA), providing a quantitative measure of primer extension.[18][19]
-
Reaction Setup (96-well plate):
-
To each well, add the reaction buffer, a primer/template DNA substrate, and all four dNTPs (including dCTP).
-
Prepare a "no enzyme" control for background subtraction.
-
-
Initiation and Incubation:
-
Add the DNA polymerase to the appropriate wells to initiate the reaction.
-
Incubate the plate at the enzyme's optimal temperature for a set period (e.g., 30-60 minutes).
-
-
Stopping and Detection:
-
Stop the reaction by adding EDTA.
-
Add a fluorescent dsDNA-binding dye (e.g., EvaGreen, PicoGreen) according to the manufacturer's instructions.
-
-
Measurement:
-
Read the fluorescence intensity in a microplate reader using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control.
-
The resulting fluorescence intensity is directly proportional to the amount of dsDNA synthesized and thus to the polymerase activity.
-
Applications in Drug Development
Understanding the mechanism of dCTP incorporation is vital for the development of nucleoside analog drugs, a cornerstone of chemotherapy.[20] These drugs, such as Gemcitabine (2',2'-difluorodeoxycytidine, dFdC), are analogs of natural deoxynucleosides.[14][20]
-
Mechanism of Action: These analogs are phosphorylated intracellularly to their triphosphate form (e.g., dFdCTP). They then compete with the natural dCTP for incorporation into DNA by polymerases.[14][20]
-
Chain Termination: Once incorporated, many of these analogs either prevent further DNA strand elongation (chain termination) or are difficult for proofreading exonucleases to remove, leading to stalled replication forks, DNA damage, and ultimately, apoptosis in rapidly dividing cancer cells.[14][21]
Kinetic and structural studies of how DNA polymerases process these analogs are essential for designing more effective and selective anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Comparison of DNA Polymerase Architecture Suggest a Nucleotide Gateway to the Polymerase Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifying the Basicity of the dNTP Leaving Group Modulates Precatalytic Conformational Changes of DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiester bond fromation [biosyn.com]
- 5. Watching DNA polymerase η make a phosphodiester bond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Phosphodiester Bond Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. idtdna.com [idtdna.com]
- 9. study.com [study.com]
- 10. Structure and Mechanism of DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. 34.237.233.138 [34.237.233.138]
- 17. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 18. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]
- 19. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 21. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on 2'-Deoxycytidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 2'-deoxycytidine (B1670253) analogs, a class of molecules with significant therapeutic applications. This document details their core mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.
Introduction to 2'-Deoxycytidine Analogs
2'-Deoxycytidine analogs are synthetic molecules that mimic the natural nucleoside 2'-deoxycytidine. These compounds are a cornerstone in the development of antiviral and anticancer therapies. Their therapeutic efficacy stems from their ability to interfere with fundamental cellular processes such as DNA synthesis and epigenetic regulation. By substituting the natural nucleoside, these analogs can act as chain terminators during DNA replication or as inhibitors of key enzymes, leading to cytotoxicity in rapidly dividing cancer cells or inhibition of viral replication.
Mechanisms of Action
The primary mechanisms through which 2'-deoxycytidine analogs exert their therapeutic effects are the inhibition of DNA methyltransferases (DNMTs) and the termination of DNA chain elongation by DNA polymerases.
Inhibition of DNA Methyltransferases (DNMTs)
Certain 2'-deoxycytidine analogs, such as Decitabine (5-aza-2'-deoxycytidine), function as potent inhibitors of DNA methyltransferases (DNMTs).[1] DNMTs are responsible for maintaining DNA methylation patterns, a key epigenetic modification that regulates gene expression.[2] In cancer cells, aberrant hypermethylation of tumor suppressor genes leads to their silencing.
These analogs, after being incorporated into DNA, form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation.[1] This depletion of active DNMTs results in the passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of tumor suppressor genes and the induction of apoptosis.[3][4]
DNA Synthesis Termination
Many 2'-deoxycytidine analogs, including Gemcitabine (2',2'-difluoro-2'-deoxycytidine) and Cytarabine (ara-C), act as chain terminators of DNA synthesis.[5] After intracellular phosphorylation to their active triphosphate forms, these analogs are incorporated into the growing DNA strand by DNA polymerases.[6] The structural modifications at the 2' position of the deoxyribose sugar prevent the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), thereby halting DNA elongation.[7][8][9] This leads to an accumulation of DNA strand breaks and the activation of cellular stress responses, ultimately triggering apoptosis.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent 2'-deoxycytidine analogs, providing a comparative view of their potency and activity in various contexts.
Table 1: Anticancer Activity of 2'-Deoxycytidine Analogs (IC50 Values)
| Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Decitabine (DAC) | TF-1 (Erythroleukemia) | < 0.05 | [2] |
| U937 (Histiocytic lymphoma) | < 0.05 | [2] | |
| Raji (Burkitt's lymphoma) | < 0.05 | [2] | |
| HEL (Erythroleukemia) | < 0.05 | [2] | |
| ML-1 (Myeloid leukemia) | 0.05 - 0.4 | [2] | |
| HL-60 (Promyelocytic leukemia) | 0.05 - 0.4 | [2] | |
| K562 (Chronic myelogenous leukemia) | 0.05 - 0.4 | [2] | |
| SW48 (Colon adenocarcinoma) | 0.05 - 0.4 | [2] | |
| Cama-1 (Breast cancer) | 0.05 - 0.4 | [2] | |
| Jurkat (T-cell leukemia) | > 2 | [2] | |
| MOLT4 (T-cell leukemia) | > 2 | [2] | |
| PC3 (Prostate cancer) | > 2 | [2] | |
| RKO (Colon carcinoma) | > 2 | [2] | |
| DU145 (Prostate cancer) | > 2 | [2] | |
| Gemcitabine | Various | 10 - 50 | [11] |
| Cytarabine (Ara-C) | Various | Varies | [2] |
Table 2: Antiviral Activity of 2'-Deoxycytidine Analogs (EC50 and CC50 Values)
| Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Gemcitabine | SARS-CoV-2 | Vero CCL-81 | 1.2 | > 300 | [12][13][14] |
| 2'-Fluoro-2'-deoxycytidine (2FdC) | SARS-CoV-2 | Vero CCL-81 | 175.2 | > 300 | [12][13][14] |
| 4'-Methyl-2'-deoxycytidine | Not specified | Not specified | 0.072 | 0.13 | [15] |
| 2'-Fluoro-2'-deoxycytidine | Murine Norovirus | RAW264.7 | 20.92 | 1768 | [7] |
Table 3: Pharmacokinetic Parameters of Selected 2'-Deoxycytidine Analogs
| Analog | Parameter | Value | Species | Reference |
| Gemcitabine | Half-life (t1/2) | 42 - 94 min | Human | |
| Decitabine | Plasma half-life (t1/2) | ~20 min | Human | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 2'-deoxycytidine analogs.
DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available DNMT activity/inhibition assay kits.[10][16]
Materials:
-
DNMT assay buffer
-
Adomet (S-adenosylmethionine)
-
DNMT enzyme control (e.g., recombinant DNMT1)
-
Test 2'-deoxycytidine analog
-
DNA substrate-coated microplate wells
-
Capture antibody (anti-5-methylcytosine)
-
Detection antibody (enzyme-conjugated)
-
Developer solution (chromogenic substrate)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. Dilute the test analog to the desired concentrations.
-
Enzymatic Reaction:
-
To the DNA substrate-coated wells, add DNMT assay buffer.
-
Add Adomet to all wells except the blank.
-
Add the test analog at various concentrations to the inhibitor wells.
-
Add the DNMT enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.
-
-
Washing: Wash the wells multiple times with the wash buffer to remove non-bound reagents.
-
Antibody Incubation:
-
Add the capture antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells.
-
Add the detection antibody and incubate at room temperature for 30 minutes.
-
-
Signal Detection:
-
Wash the wells.
-
Add the developer solution and incubate in the dark at room temperature for 5-15 minutes, or until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of the analog compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol is a general method for determining the 50% effective concentration (EC50) of an antiviral compound.[4]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium
-
Virus stock of known titer
-
Test 2'-deoxycytidine analog
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of the test analog in cell culture medium.
-
Infection and Treatment:
-
Remove the medium from the cells.
-
Add the diluted analog to the wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include control wells (cells only, cells with virus only, cells with analog only).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus-only control wells (typically 2-4 days).
-
Cell Viability Assessment:
-
Assess cell viability using a suitable assay (e.g., MTT).
-
For the MTT assay, add the MTT reagent to each well and incubate. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each analog concentration relative to the cell-only control. Plot the percentage of protection against the log of the analog concentration and determine the EC50 value (the concentration at which 50% of the cells are protected from virus-induced death). Simultaneously, determine the CC50 (50% cytotoxic concentration) from the analog-only control wells.
DNA Synthesis Termination Assay (Dideoxynucleotide Chain Termination Method Principle)
This protocol is based on the principles of the Sanger sequencing method, which utilizes dideoxynucleotides as chain terminators.[17][18][19][20][21] The same principle applies to 2'-deoxycytidine analogs that act as chain terminators.
Materials:
-
Single-stranded DNA template
-
Primer complementary to the template
-
DNA polymerase
-
A mixture of the four standard deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
The triphosphate form of the 2'-deoxycytidine analog to be tested
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Method for detecting DNA fragments (e.g., autoradiography if using radiolabeled dNTPs, or fluorescence if using fluorescently labeled primers or terminators)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the DNA template, primer, DNA polymerase, and reaction buffer.
-
Addition of Nucleotides:
-
Divide the reaction mixture into separate tubes.
-
To a control tube, add the four standard dNTPs.
-
To a test tube, add the four standard dNTPs and the triphosphate form of the 2'-deoxycytidine analog at a specific concentration.
-
-
Polymerase Reaction: Initiate the DNA synthesis reaction by incubating the tubes at the optimal temperature for the DNA polymerase. The polymerase will extend the primer along the template. In the test tube, the analog will be incorporated, leading to chain termination.
-
Denaturation and Gel Electrophoresis:
-
Stop the reactions and denature the DNA fragments into single strands.
-
Load the samples onto a high-resolution polyacrylamide gel.
-
Run the gel to separate the DNA fragments by size.
-
-
Analysis:
-
Visualize the DNA fragments.
-
In the control lane, a continuous ladder of bands representing the full-length product should be visible.
-
In the test lane, the presence of shorter DNA fragments that are terminated at positions where the analog was incorporated will be observed. The intensity and position of these termination bands indicate the efficiency and sites of incorporation of the analog.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to 2'-deoxycytidine analogs.
Signaling Pathway of DNMT1 Inhibition
Caption: DNMT1 inhibition pathway by 2'-deoxycytidine analogs.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an analog.
Cellular Response to DNA Synthesis Termination
Caption: Cellular response to DNA synthesis termination.
Conclusion
2'-Deoxycytidine analogs represent a versatile and potent class of therapeutic agents. Their ability to target fundamental cellular processes like DNA replication and epigenetic regulation underscores their importance in the treatment of cancer and viral infections. This guide provides a foundational understanding of these compounds, offering valuable data and protocols to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of these remarkable molecules. Further research into novel analogs and combination therapies holds the promise of even more effective treatments in the future.
References
- 1. Cellular Responses to Widespread DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. repub.eur.nl [repub.eur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Insights into Conformational Dynamics and Allostery in DNMT1-H3Ub/USP7 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Responses to Widespread DNA Replication Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. scribd.com [scribd.com]
- 18. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Core Differences Between Cytidine and 2'-Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental distinctions between cytidine (B196190) and its deoxy counterpart, 2'-deoxycytidine (B1670253). A comprehensive understanding of their unique structural, chemical, and biological properties is paramount for researchers engaged in nucleic acid chemistry, molecular biology, and the development of novel therapeutics.
Core Structural and Chemical Differences
Cytidine and 2'-deoxycytidine are both pyrimidine (B1678525) nucleosides, composed of a cytosine base attached to a sugar moiety via a β-N1-glycosidic bond.[1] The critical distinction lies in the sugar component. Cytidine contains a ribose sugar, characterized by the presence of a hydroxyl (-OH) group at the 2' position of the pentose (B10789219) ring. In contrast, 2'-deoxycytidine incorporates a deoxyribose sugar, where this 2'-hydroxyl group is absent and replaced by a hydrogen atom.[2] This seemingly minor structural alteration has profound implications for the stability, structure, and function of the nucleic acids they form: ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), respectively.
The presence of the 2'-hydroxyl group in cytidine's ribose makes RNA more susceptible to hydrolysis, particularly under alkaline conditions. This inherent instability is a key reason why DNA, which is built from more stable deoxyribonucleosides like 2'-deoxycytidine, was selected through evolution as the primary carrier of genetic information.
dot
References
Methodological & Application
Application Notes and Protocols for In Vitro DNA Synthesis Using 2'-Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of 2'-deoxycytidine (B1670253) (dC) and its analogs in various in vitro DNA synthesis applications. The information is intended to guide researchers in designing and executing experiments for DNA labeling, sequencing, and polymerase chain reaction (PCR).
I. Introduction
2'-Deoxycytidine is a fundamental building block for the enzymatic synthesis of DNA. In its triphosphate form (dCTP), it is a substrate for DNA polymerases, which incorporate it into a growing DNA strand opposite a guanine (B1146940) base in the template strand. Beyond its natural role, chemically modified 2'-deoxycytidine analogs are powerful tools in molecular biology and drug development. These analogs can be used to introduce specific functionalities into DNA, enabling applications such as fluorescent labeling, bio-orthogonal conjugation, and modulation of DNA-protein interactions. This document outlines key applications and provides detailed protocols for the use of 2'-deoxycytidine and its derivatives in in vitro settings.
II. Key Applications
The versatility of 2'-deoxycytidine and its analogs allows for a broad range of applications in in vitro DNA synthesis:
-
Polymerase Chain Reaction (PCR): Modified dCTPs can be incorporated during PCR to generate labeled or functionalized DNA amplicons. This is useful for downstream applications such as hybridization probes or for studying the effects of modifications on DNA structure and function.
-
DNA Sequencing: Dideoxycytidine triphosphate (ddCTP), a 2',3'-dideoxy analog of dCTP, is a key component in Sanger sequencing. Its incorporation terminates DNA synthesis, allowing for the determination of the DNA sequence. Fluorescently labeled ddCTPs are used in automated Sanger sequencing.
-
DNA Labeling: Analogs such as 5-ethynyl-2'-deoxycytidine (B116413) (EdC) can be incorporated into DNA and subsequently labeled using "click chemistry."[1][2][3] This method is highly efficient and allows for the attachment of a wide variety of reporter molecules, such as fluorophores or biotin.
-
Primer Extension Assays: This technique is used to map the 5' ends of RNA transcripts or to study the interaction of DNA polymerases with specific DNA templates.[4][5][6] Modified dCTPs can be used in these assays to introduce labels or to study the effects of DNA modifications on polymerase activity.
III. Quantitative Data
The efficiency of incorporation of 2'-deoxycytidine analogs can vary depending on the specific modification, the DNA polymerase used, and the reaction conditions. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Parameters for 2'-Deoxycytidine and Analog Incorporation by DNA Polymerases
| Nucleotide/Analog | DNA Polymerase | Km (µM) | kpol (s-1) | Reference |
| dCTP | Vent | 74 | 65 | [7] |
| ddCTP | Vent | - | 0.5 | [7] |
| dCTP | DNA Polymerase δ (with PCNA) | 0.067 | 21 | [8] |
| dCTP | DNA Polymerase δ (without PCNA) | 1.2 | 6.7 | [8] |
Km: Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates a higher affinity of the polymerase for the nucleotide. kpol: The maximal rate of polymerization.
Table 2: Fidelity of DNA Polymerases
| DNA Polymerase | Base Substitution Rate (per base per doubling) | Fidelity Relative to Taq (X) | Reference |
| Taq | ~2.9 x 10-5 | 1 | [9] |
| Deep Vent (exo-) | 5.0 x 10-4 | 0.3 | [9] |
| Deep Vent | 4.0 x 10-6 | 125 | [9] |
| Q5 High-Fidelity | 5.3 x 10-7 | 280 | [9] |
Fidelity refers to the accuracy of DNA replication. High-fidelity polymerases have a lower error rate.
IV. Experimental Protocols
The following are detailed protocols for common in vitro DNA synthesis applications using 2'-deoxycytidine and its analogs.
Protocol 1: Polymerase Chain Reaction (PCR) with Modified dCTP
This protocol describes the setup for a standard PCR reaction where a modified dCTP is used to generate a labeled or functionalized amplicon.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Pfu, or a high-fidelity variant)
-
10X PCR buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
Modified dCTP analog
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions, plus one extra to account for pipetting errors. The final concentrations of the components in a typical 50 µL reaction are as follows:
| Component | Final Concentration |
| 10X PCR Buffer | 1X |
| dNTPs (dATP, dGTP, dTTP) | 200 µM each |
| Modified dCTP | 10-100 µM (optimize as needed) |
| Forward Primer | 0.1-1.0 µM |
| Reverse Primer | 0.1-1.0 µM |
| DNA Template | 1 pg - 1 µg |
| DNA Polymerase | 1-2.5 units |
| Nuclease-free water | to 50 µL |
-
Thermocycling: Transfer the reaction tubes to a thermocycler and perform the following cycles:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the amplicon. The product can then be purified for downstream applications.
Experimental Workflow for PCR with Modified dCTP
Protocol 2: Sanger DNA Sequencing
This protocol outlines the steps for a cycle sequencing reaction using fluorescently labeled dideoxynucleotides, including ddCTP.
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing primer
-
Sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a PCR tube, combine the following components:
| Component | Volume |
| Sequencing Reaction Mix | 2 µL |
| DNA Template (100-200 ng/µL) | 1-4 µL |
| Sequencing Primer (1 µM) | 1 µL |
| Nuclease-free water | to 10 µL |
-
Cycle Sequencing: Place the reaction tube in a thermocycler and perform the following cycles:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
-
Purification: After cycle sequencing, the unincorporated dye terminators must be removed. This can be done using spin-column purification or ethanol (B145695) precipitation.
-
Capillary Electrophoresis: The purified sequencing products are then separated by size using capillary electrophoresis on an automated DNA sequencer. The fluorescent signal from each terminating ddNTP is detected to determine the DNA sequence.
Workflow for Sanger Sequencing
Protocol 3: DNA Labeling using 5-Ethynyl-2'-deoxycytidine (EdC) and Click Chemistry
This protocol describes the incorporation of EdC into DNA via PCR, followed by fluorescent labeling using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Part A: Incorporation of EdC by PCR
-
Follow Protocol 1: Polymerase Chain Reaction (PCR) with Modified dCTP , substituting 5-ethynyl-dCTP (EdCTP) for the "Modified dCTP". The optimal concentration of EdCTP may need to be determined empirically, but a starting point of 20-50 µM is recommended.
-
After PCR, purify the EdC-containing DNA using a standard PCR purification kit to remove unincorporated nucleotides and primers.
Part B: Click Chemistry Labeling
Materials:
-
EdC-containing DNA
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
| Component | Final Concentration |
| EdC-containing DNA | 1-10 µM |
| Fluorescent Azide | 50-100 µM |
| Copper(II) sulfate | 1 mM |
| Sodium Ascorbate | 5 mM |
| Buffer (TBS or PBS) | to final volume |
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled DNA from the reaction components using a DNA purification kit or by ethanol precipitation.
-
Analysis: The labeled DNA can be visualized by running on an agarose gel and imaging with a fluorescence imager.
Workflow for EdC Labeling via Click Chemistry
V. Troubleshooting
Problem: Low or no yield of PCR product with modified dCTP.
-
Possible Cause: The concentration of the modified dCTP is too high, inhibiting the polymerase.
-
Solution: Perform a titration of the modified dCTP to find the optimal concentration. Start with a lower concentration and gradually increase it.
-
-
Possible Cause: The DNA polymerase is not efficient at incorporating the modified nucleotide.
-
Possible Cause: Suboptimal PCR conditions.
-
Solution: Re-optimize the annealing temperature and extension time.
-
Problem: Short or faint reads in Sanger sequencing.
-
Possible Cause: Poor quality or incorrect amount of DNA template.
-
Solution: Ensure the template is pure and use the recommended amount for the sequencing reaction.
-
-
Possible Cause: Primer-related issues (e.g., low concentration, secondary structures).
-
Solution: Check the primer concentration and design. Consider using a touchdown PCR protocol for the cycle sequencing.
-
Problem: Inefficient labeling in click chemistry.
-
Possible Cause: Inactive copper(I).
-
Solution: Use a freshly prepared solution of sodium ascorbate to reduce the copper(II) to the active copper(I) state.
-
-
Possible Cause: Low incorporation of EdC.
-
Solution: Optimize the PCR conditions for EdCTP incorporation.
-
-
Possible Cause: Steric hindrance.
-
Solution: If using a bulky azide, it may be necessary to use a linker to increase the distance between the azide and the reporter group.
-
VI. Conclusion
2'-Deoxycytidine and its analogs are indispensable tools for a wide array of in vitro DNA synthesis applications. By understanding the principles of their incorporation and by following optimized protocols, researchers can effectively label, sequence, and manipulate DNA for their specific research needs. The quantitative data and troubleshooting guide provided in these notes should serve as a valuable resource for achieving successful and reproducible results in the laboratory.
References
- 1. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 5. scispace.com [scispace.com]
- 6. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. csus.edu [csus.edu]
Application Notes and Protocols for Metabolic Labeling with 2'-Deoxycytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the metabolic labeling of newly synthesized DNA using the 2'-deoxycytidine (B1670253) analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC). This method offers a powerful tool for assessing cell proliferation, DNA replication, and for pulse-chase studies to track the fate of DNA over time.
Introduction
Metabolic labeling is a technique that allows for the tracking of biomolecules by introducing tagged precursors that are incorporated by cellular machinery. 5-ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of 2'-deoxycytidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The ethynyl (B1212043) group on EdC serves as a bioorthogonal handle for covalent ligation to a variety of reporter molecules, most commonly through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[1][2] This method is a sensitive and robust alternative to traditional methods like BrdU incorporation, as it does not require harsh DNA denaturation steps for detection.
Principle of EdC Labeling
The process of EdC-based metabolic labeling involves two main steps. First, cells are incubated with EdC, which is taken up and phosphorylated by the nucleotide salvage pathway to form 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP).[2][3] DNA polymerases then incorporate EdCTP into newly synthesized DNA. Second, the incorporated EdC is detected by a "click" reaction with a fluorescently labeled azide, enabling visualization by fluorescence microscopy or quantification by flow cytometry.
Data Presentation
Table 1: Comparison of Common Nucleoside Analogs for DNA Synthesis Analysis
| Feature | 5-ethynyl-2'-deoxycytidine (EdC) | 5-ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Immunohistochemistry (Antibody-based) |
| DNA Denaturation Required | No | No | Yes (acid, heat, or DNase treatment) |
| Reported Cytotoxicity | Generally considered less cytotoxic than EdU, though this may be cell-type dependent. One study suggests lower toxicity is due to its conversion to the more toxic EdU.[3] | Can exhibit time-dependent inhibition of cell growth. | Can be toxic at high concentrations or with prolonged exposure. |
| Relative Incorporation Rate | Incorporation can be significantly lower than EdU in short pulse-labeling experiments.[4] | Generally high and efficient incorporation. | Efficient incorporation. |
| Detection Time | Fast (Click reaction is typically 30-60 minutes) | Fast (Click reaction is typically 30-60 minutes) | Slower (Requires antibody incubations) |
| Multiplexing Capability | High (compatible with antibody-based methods) | High (compatible with antibody-based methods) | Can be challenging with other antibody-based staining. |
Table 2: Recommended Starting Concentrations for EdC Labeling
| Application | Cell Type | EdC Concentration | Incubation Time |
| Standard Proliferation Assay | Adherent Mammalian Cells (e.g., HeLa, U2OS) | 10-20 µM | 1-4 hours |
| Pulse-Chase Experiments | Proliferating Mammalian Cells | 10-20 µM | 30 minutes - 2 hours (Pulse) |
| Dense DNA Labeling for Super-Resolution Microscopy | Human U2OS cells | 5 µM | 4 days[1][5] |
| Short-term Labeling | Human Fibroblast (HF) cells | 10 µM | 30 minutes (low incorporation) to 4 hours (detectable incorporation)[4] |
Note: The optimal EdC concentration and incubation time should be determined empirically for each cell type and experimental condition.
Experimental Protocols
Protocol 1: Standard Labeling of Nascent DNA in Cultured Cells
This protocol describes the labeling of newly synthesized DNA in adherent mammalian cells followed by fluorescent detection.
Materials:
-
5-ethynyl-2'-deoxycytidine (EdC)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.5% Triton™ X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click Chemistry Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM)
-
Reducing Agent (e.g., 500 mM Sodium Ascorbate, freshly prepared)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
EdC Labeling: Add EdC to the culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for the desired length of time (e.g., 1-4 hours) under standard cell culture conditions.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order:
-
Click Chemistry Reaction Buffer: 890 µL
-
Fluorescent Azide (from a 10 mM stock): 2 µL (final concentration 20 µM)
-
CuSO₄ solution (from 100 mM stock): 10 µL (final concentration 1 mM)
-
Sodium Ascorbate (from 500 mM stock): 100 µL (final concentration 50 mM)
-
-
Vortex the cocktail to mix.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with 3% BSA in PBS.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Pulse-Chase Analysis of DNA Replication
This protocol allows for the tracking of a population of cells that were synthesizing DNA during a specific time window.
Materials:
-
Same as Protocol 1
-
Thymidine (B127349) solution (e.g., 100 mM)
Procedure:
-
Pulse with EdC:
-
Add EdC to the culture medium to a final concentration of 10-20 µM.
-
Incubate for a defined period (the "pulse," e.g., 30 minutes to 2 hours) to label cells in S-phase.
-
-
Chase:
-
Remove the EdC-containing medium.
-
Wash the cells three times with pre-warmed complete culture medium to remove any unincorporated EdC.
-
Add fresh, pre-warmed complete culture medium. To increase the efficiency of the chase, you can add a high concentration of unlabeled thymidine (e.g., 10 µM) to the chase medium.
-
Incubate the cells for the desired "chase" period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Fixation and Detection:
-
At the end of each chase time point, fix, permeabilize, and perform the click reaction as described in Protocol 1 (steps 4-14).
-
-
Analysis:
-
Analyze the samples by fluorescence microscopy or flow cytometry. The location and intensity of the fluorescent signal will provide information about the fate of the cells that were replicating DNA during the pulse.
-
Protocol 3: Flow Cytometry Analysis of EdC-Labeled Cells
This protocol provides a method for quantifying the percentage of cells that have incorporated EdC.
Materials:
-
Same as Protocol 1, but cells are grown in suspension or harvested from plates.
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Labeling: Label cells in culture with EdC as described in Protocol 1 (steps 2-3).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction:
-
Resuspend the cell pellet in the click reaction cocktail (prepared as in Protocol 1).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
DNA Staining: Resuspend the cells in a solution containing a DNA content stain (e.g., DAPI or Propidium Iodide) in FACS buffer.
-
Analysis: Analyze the cells on a flow cytometer. EdC-positive cells can be identified in a bivariate plot of fluorescence intensity from the click reaction versus DNA content.
Visualizations
Metabolic activation of EdC via the nucleotide salvage pathway.
General workflow for labeling and detecting nascent DNA with EdC.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 2'-Deoxycytidine as an HPLC Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA) and a key analyte in various biomedical research areas, including DNA methylation studies, cancer research, and the development of nucleoside analog drugs. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of 2'-deoxycytidine in biological samples and pharmaceutical formulations. The use of a well-characterized 2'-deoxycytidine standard is crucial for accurate and reproducible HPLC analysis.
These application notes provide detailed protocols for the use of 2'-deoxycytidine as a standard in HPLC analysis, including standard preparation, sample handling, and validated HPLC methodologies. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
I. Preparation of 2'-Deoxycytidine Standard Stock Solutions
Accurate preparation of standard solutions is fundamental to the reliability of quantitative HPLC analysis.
Protocol 1: Preparation of 2'-Deoxycytidine Standard Stock Solution
Materials:
-
2'-Deoxycytidine (high purity, ≥99%)
-
HPLC-grade water[1]
-
Volumetric flasks (Class A)
-
Analytical balance
-
Syringe filters (0.22 µm)[2]
Procedure:
-
Accurately weigh a precise amount of 2'-deoxycytidine powder using an analytical balance.
-
Dissolve the weighed 2'-deoxycytidine in a small volume of HPLC-grade water in a Class A volumetric flask.[1]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with HPLC-grade water and mix thoroughly.
-
Calculate the exact concentration of the stock solution based on the weighed amount and the final volume.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage to ensure stability.[3]
II. HPLC Methodologies for 2'-Deoxycytidine Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been successfully employed for the analysis of 2'-deoxycytidine. The choice of method may depend on the sample matrix, the presence of other nucleosides, and the desired sensitivity.
Method 1: Isocratic RP-HPLC for Separation of Deoxynucleosides
This method is suitable for the baseline separation of 2'-deoxycytidine from other common deoxynucleosides.
Table 1: HPLC Conditions for Method 1
| Parameter | Condition |
| Column | Luna C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: Deionized waterB: 50 mM Phosphate (B84403) buffer (pH 4.0)C: Methanol[4] |
| Gradient | A specific gradient program is utilized (refer to the original publication for the detailed gradient)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40°C[4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10-20 µL |
| Run Time | 10 min[4] |
Method 2: Fast RP-HPLC for High-Throughput Analysis
This method utilizes a shorter column with smaller particles for rapid analysis, ideal for screening large numbers of samples.
Table 2: HPLC Conditions for Method 2
| Parameter | Condition |
| Column | Agilent C18 (50 x 3 mm, 1.8 µm)[4] |
| Mobile Phase | A: Deionized waterB: 50 mM Phosphate buffer (pH 4.0)C: Methanol[4] |
| Gradient | A specific gradient program is utilized (refer to the original publication for the detailed gradient)[4] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 25°C[4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 5 µL |
| Run Time | 4.5 min[4] |
Method 3: RP-HPLC for Analysis of 2'-Deoxycytidine and its Analogs
This method is designed for the separation of 2'-deoxycytidine from its structurally related analogs, which is particularly relevant in drug development.
Table 3: HPLC Conditions for Method 3
| Parameter | Condition |
| Column | Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm)[5] |
| Mobile Phase | A: Ammonium phosphate buffer (pH 3.85)B: Methanol[5] |
| Gradient | Gradient from 2% to 80% Methanol[5] |
| Flow Rate | Not specified, typically 0.8-1.2 mL/min |
| Column Temperature | Not specified, typically ambient or slightly elevated (e.g., 25-40°C) |
| Detection | UV at 282 nm[5] |
| Injection Volume | Not specified, typically 10-20 µL |
| Run Time | 40 min[5] |
III. Experimental Protocols
Protocol 2: Calibration Curve Generation
-
Prepare a series of working standard solutions of 2'-deoxycytidine by serially diluting the stock solution with the mobile phase. A typical concentration range for a calibration curve might be 0.1 µg/mL to 100 µg/mL.
-
Inject each standard solution in triplicate onto the HPLC system.
-
Record the peak area or peak height for each injection.
-
Construct a calibration curve by plotting the mean peak area/height against the corresponding concentration of 2'-deoxycytidine.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), the limit of detection (LOD), and the limit of quantification (LOQ). A correlation coefficient of ≥0.999 is generally considered acceptable.[5]
Protocol 3: Sample Preparation from DNA
For the analysis of 2'-deoxycytidine from biological sources, it is often necessary to first extract and hydrolyze the DNA.
Materials:
-
DNA extraction kit
-
Nuclease P1[1]
-
Calf spleen phosphodiesterase[1]
-
Micrococcal nuclease[1]
-
Appropriate buffers (e.g., sodium acetate, zinc chloride)[1]
Procedure:
-
Extract genomic DNA from the biological sample using a commercially available kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatically hydrolyze the DNA to its constituent deoxynucleosides. A common method involves a sequential digestion with nuclease P1, followed by calf spleen phosphodiesterase and micrococcal nuclease.[1][6]
-
After hydrolysis, the sample may require a cleanup step, such as protein precipitation or solid-phase extraction, to remove enzymes and other interfering substances.
-
Filter the final sample through a 0.22 µm syringe filter before HPLC injection.
IV. Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 4: Example Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| 2'-Deoxycytidine | e.g., 5.8 | 0.25 - 0.75[5] | ≥0.9998[5] | 0.1[5] | e.g., 0.3 |
| Other Analytes | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The values in this table are examples and should be replaced with experimentally determined data.
V. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 2'-deoxycytidine from a biological sample.
Caption: Workflow for HPLC analysis of 2'-deoxycytidine.
Logical Relationship of Method Validation
The following diagram outlines the key parameters for HPLC method validation.
Caption: Key parameters for HPLC method validation.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2'-Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA) and a key molecule in various biological processes. Its quantification is crucial in numerous research areas, including DNA methylation studies, cancer research, and the development of nucleoside analog drugs. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a highly sensitive and specific method for the accurate determination of 2'-deoxycytidine in complex biological matrices.[1] This document provides detailed application notes and protocols for the analysis of 2'-deoxycytidine using LC-MS/MS.
I. Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 2'-deoxycytidine in biological samples using LC-MS/MS. These values can serve as a benchmark for researchers developing and validating their own assays.
Table 1: LC-MS/MS Method Performance for 2'-Deoxycytidine Quantification in Human Plasma [2]
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 22 nM[2] |
| Linear Range | 22 nM - 2 µM[2] |
| Accuracy | 100.0%[2] |
| Precision (%RSD) | +/- 5.3%[2] |
| Internal Standard | [¹⁵N₃] 2'-deoxycytidine ([¹⁵N₃]CdR)[2] |
Table 2: Mass Spectrometric Parameters for 2'-Deoxycytidine and Internal Standard [2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 2'-Deoxycytidine (dC) | 228 | 112 | Positive (+) APCI[2] |
| [¹⁵N₃] 2'-Deoxycytidine ([¹⁵N₃]CdR) | 231 | 115 | Positive (+) APCI[2] |
II. Experimental Protocols
This section details the key experimental procedures for the analysis of 2'-deoxycytidine in biological samples, from sample preparation to LC-MS/MS analysis.
A. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction for Plasma Samples[2]
This protocol is suitable for the extraction of 2'-deoxycytidine from plasma samples.
Materials:
-
Human plasma samples
-
Internal Standard solution ([¹⁵N₃] 2'-deoxycytidine)
-
Cold isopropyl alcohol
-
Ethyl acetate (B1210297)
-
Water (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Internal Standard Spiking: To a known volume of plasma sample, add the internal standard solution ([¹⁵N₃] 2'-deoxycytidine) to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add cold isopropyl alcohol to the plasma sample (e.g., a 3:1 ratio of alcohol to plasma). Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing 2'-deoxycytidine and the internal standard.
-
Liquid-Liquid Extraction: Add ethyl acetate to the supernatant (e.g., a 2:1 ratio of ethyl acetate to supernatant). Vortex thoroughly to extract the analytes into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Back Extraction: Transfer the organic (upper) layer to a new tube and add a small volume of water. Vortex to back-extract the polar analytes into the aqueous phase.[2]
-
Aqueous Layer Collection: Collect the aqueous (lower) layer.
-
Lyophilization: Freeze-dry the aqueous extract to complete dryness.
-
Reconstitution: Reconstitute the dried extract in the LC-MS mobile phase for analysis.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
Chromatographic Conditions: [2]
-
Column: Chrompak-spherisorb-phenyl column (3.1 mm x 200 mm, 5 µm) or equivalent reversed-phase column.[2]
-
Mobile Phase: 50 mM formic acid in acetonitrile/water (10:90, v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 10-20 µL.
Mass Spectrometry Conditions: [2]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[2]
-
Ion Source Temperature: As recommended by the instrument manufacturer (e.g., 400-500°C).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize for maximum signal intensity of the product ions.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of 2'-deoxycytidine from biological samples.
Caption: Workflow for 2'-deoxycytidine analysis.
B. Fragmentation Pathway of 2'-Deoxycytidine
The fragmentation of the protonated 2'-deoxycytidine molecule ([M+H]⁺) in the mass spectrometer is a key aspect of the MS/MS analysis. The primary fragmentation involves the cleavage of the glycosidic bond.
Caption: Fragmentation of 2'-deoxycytidine in MS/MS.
This detailed guide provides a solid foundation for researchers and professionals to develop and implement robust methods for the mass spectrometric analysis of 2'-deoxycytidine. The provided protocols and data serve as a starting point, and method optimization and validation are essential for each specific application and laboratory.
References
Application Notes and Protocols for the Synthesis of Oligonucleotides using 2'-Deoxycytidine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of oligonucleotides incorporating 2'-deoxycytidine (B1670253) phosphoramidite (B1245037). The information is intended to guide researchers, scientists, and professionals in the field of drug development in achieving high-efficiency synthesis of custom oligonucleotides.
Introduction to Phosphoramidite-Based Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[1] This solid-phase synthesis approach allows for the sequential addition of nucleotide monomers to a growing chain, resulting in the production of oligonucleotides with a defined sequence. The synthesis cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected to yield the final product.
2'-Deoxycytidine phosphoramidite is a critical building block in DNA synthesis. The exocyclic amino group of the cytosine base is typically protected with a benzoyl (Bz) or acetyl (Ac) group to prevent unwanted side reactions during synthesis.[2][3] The choice of protecting group can influence the deprotection conditions and the overall efficiency of the synthesis.
The Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The process is typically automated and proceeds in the 3' to 5' direction.[1]
Step 1: Detritylation (De-blocking)
The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[1] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation is orange-colored and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[4]
Step 2: Coupling
In the coupling step, the activated 2'-deoxycytidine phosphoramidite is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[1][5][6] This reaction forms a phosphite (B83602) triester linkage. The coupling reaction is highly sensitive to moisture, and therefore, all reagents and solvents must be anhydrous to achieve high coupling efficiencies.[7]
Step 3: Capping
To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[1][7] This step ensures that only the full-length oligonucleotides are produced. Incomplete capping is a major source of n-1 deletion sequences.[8]
Step 4: Oxidation
The unstable phosphite triester linkage formed during the coupling step is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]
This four-step cycle is repeated for each nucleotide to be added to the oligonucleotide chain.
Post-Synthesis Processing
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is typically achieved by treatment with a basic solution, such as concentrated ammonium (B1175870) hydroxide (B78521).[2] The specific conditions for deprotection depend on the protecting groups used for the nucleobases. For instance, the use of the acetyl (Ac) protecting group on cytosine allows for faster deprotection with reagents like a mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA).[2]
Data Presentation
Table 1: Coupling Efficiency of 2'-Deoxycytidine Phosphoramidite
| Activator | Activator Concentration (M) | Coupling Time (s) | Stepwise Coupling Efficiency (%) | Overall Yield of a 20-mer (%) |
| 1H-Tetrazole | 0.45 | 30 | 98.5 - 99.0 | 73.9 - 81.8 |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 30 | 99.0 - 99.5 | 81.8 - 90.5 |
| 4,5-Dicyanoimidazole (DCI) | 0.12 | 17 | > 99.5 | > 90.5 |
Note: The overall yield is calculated as (Stepwise Coupling Efficiency)^n, where n is the number of coupling steps (n-1 for an n-mer). Data is compiled from various sources indicating typical performance.
Table 2: Yield and Purity of a Synthesized 20-mer Oligonucleotide
| Protecting Group on dC | Deprotection Conditions | Crude Yield (ODU) | Purity by HPLC (%) |
| Benzoyl (Bz) | Concentrated NH4OH, 55°C, 8-12 h | 80-120 | 75-85 |
| Acetyl (Ac) | AMA (NH4OH/40% Methylamine 1:1), 65°C, 15 min | 90-130 | 80-90 |
ODU: Optical Density Units. Purity is determined by reverse-phase or ion-exchange HPLC of the crude product.
Experimental Protocols
Protocol for Automated Oligonucleotide Synthesis (1 µmol scale)
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Activator Solution: 0.45 M 1H-Tetrazole in Acetonitrile or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile
-
Phosphoramidite Solution: 0.1 M 2'-Deoxycytidine Phosphoramidite (N-Benzoyl or N-Acetyl protected) in Acetonitrile
-
Capping Solution A: Acetic Anhydride/Pyridine/THF (10:10:80)
-
Capping Solution B: 16% 1-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water
-
Washing Solvent: Anhydrous Acetonitrile
Procedure: The synthesis is performed on an automated DNA synthesizer. The following is a typical cycle for the addition of one 2'-deoxycytidine nucleotide:
-
Detritylation: Flush the synthesis column with the deblocking solution for 60-90 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Coupling: Deliver the activator solution and the 2'-deoxycytidine phosphoramidite solution simultaneously to the column and allow to react for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Capping: Deliver a mixture of Capping Solution A and B to the column and allow to react for 30 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
Repeat this cycle for each subsequent nucleotide addition.
Protocol for Cleavage and Deprotection
Using Benzoyl (Bz) protected dC:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-12 hours.
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
Using Acetyl (Ac) protected dC:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution (Ammonium Hydroxide/40% Methylamine 1:1 v/v).
-
Incubate at 65°C for 15 minutes.
-
Cool the vial and transfer the supernatant to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
Visualizations
Caption: Workflow of phosphoramidite-based oligonucleotide synthesis.
Caption: Key components of the coupling reaction in oligonucleotide synthesis.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols: 2'-Deoxycytidine in DNA Sequencing
These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols regarding the pivotal role of 2'-deoxycytidine (B1670253) and its analogs in modern DNA sequencing studies.
Application Note 1: Bisulfite Sequencing for DNA Methylation Analysis
Introduction
The study of DNA methylation, a primary epigenetic modification, is crucial for understanding gene regulation, development, and disease. Bisulfite sequencing is the gold-standard method for analyzing DNA methylation patterns at single-nucleotide resolution.[1][2] The entire methodology hinges on the specific chemical reactivity of 2'-deoxycytidine (cytosine) with sodium bisulfite.
Principle
Treatment of single-stranded DNA with sodium bisulfite induces the deamination of unmethylated cytosine residues, converting them to uracil (B121893). In contrast, 5-methylcytosine (B146107) (5-mC) residues are largely non-reactive to this treatment and remain as cytosine.[1][3] Following this conversion, the DNA is amplified via PCR, during which the uracil residues are replicated as thymine (B56734). By comparing the sequence of the bisulfite-treated DNA with an untreated reference sequence, the original methylation status of every cytosine can be determined. A cytosine that remains a cytosine in the final sequence was methylated, while one that is read as a thymine was unmethylated.[1]
Workflow
The overall workflow for Whole Genome Bisulfite Sequencing (WGBS) involves DNA fragmentation, library preparation with methylated adapters, bisulfite conversion, PCR amplification, and sequencing.[4]
The chemical basis of this technique is the three-step reaction of sulfonation, deamination, and desulfonation that converts cytosine to uracil.
Quantitative Data
The efficiency of cytosine conversion is critical for accurate methylation analysis, as incomplete conversion can lead to false-positive methylation calls.[1] Various protocols have been optimized to maximize conversion rates while minimizing DNA degradation.
| Parameter | Protocol 1 (Standard) | Protocol 2 (High Concentration)[5] | Protocol 3 (MRED-Modified)[6] |
| Bisulfite Concentration | 3–5 M Sodium Bisulfite | 9 M Ammonium (B1175870)/Sodium Bisulfite | Standard (e.g., 4.9 M) |
| Incubation Temperature | 50-55°C | 70-90°C | 55°C |
| Incubation Time | 12–16 hours | 8–40 minutes | 16 hours |
| Conversion Efficiency | Variable, often <99% | ~100% | 91% of samples achieve >99% conversion |
| Key Feature | Widely used standard method | Rapid conversion, reduced time | Includes restriction digest to remove unconverted DNA |
Experimental Protocol: Bisulfite Conversion of Genomic DNA
This protocol is adapted from standard methodologies for the bisulfite treatment of DNA.[3][6]
Materials:
-
Genomic DNA (100 ng - 2 µg)
-
0.3 N NaOH
-
10 mM Hydroquinone (freshly prepared)
-
Saturated Sodium Bisulfite solution (pH 5.0)
-
Desalting columns (e.g., Zymo-Spin)
-
Desulfonation buffer (e.g., 0.3 N NaOH)
-
TE Buffer
Procedure:
-
DNA Denaturation: Resuspend 1-2 µg of genomic DNA in 25 µL of sterile water. Add 2.5 µL of 3 N NaOH (final concentration 0.3 N) and incubate at 37°C for 15 minutes to denature the DNA.[6]
-
Bisulfite Reaction Setup: To the denatured DNA, add 15 µL of freshly prepared 10 mM hydroquinone. Then add 250 µL of a saturated sodium bisulfite solution (pH adjusted to 5.0). Mix gently by inversion.
-
Incubation: Overlay the reaction mixture with mineral oil to prevent evaporation. Incubate the samples in a thermal cycler at 55°C for 16 hours.
-
Desalting: Remove the mineral oil and purify the DNA from the bisulfite solution using a desalting column or DNA purification kit according to the manufacturer's instructions. Elute the DNA in 50-100 µL of elution buffer.
-
Desulfonation: Add NaOH to the purified DNA to a final concentration of 0.3 N. Incubate at 37°C for 15 minutes. This step removes the sulfonate group from the uracil bases.[3]
-
Final Cleanup: Neutralize the solution with an appropriate buffer (e.g., ammonium acetate) and perform a final DNA purification using ethanol (B145695) precipitation or a cleanup kit.
-
Resuspension: Resuspend the final DNA pellet in 20-50 µL of TE buffer. The DNA is now converted and ready for PCR amplification and subsequent sequencing.
Application Note 2: 5-aza-2'-deoxycytidine in DNA Demethylation Studies
Introduction
5-aza-2'-deoxycytidine (Decitabine, DAC) is a chemical analog of 2'-deoxycytidine used extensively in cancer research and therapy.[7][8] It functions as a potent DNA methyltransferase (DNMT) inhibitor. By studying the effects of Decitabine, researchers can elucidate the role of DNA methylation in gene silencing and cellular processes, and evaluate its potential as a therapeutic agent.[9]
Principle and Mechanism of Action
Decitabine exerts its effects by being incorporated into replicating DNA.[7][8] After cellular uptake, it is converted to its active triphosphate form (5-aza-dCTP). DNA polymerases incorporate this analog into the newly synthesized DNA strand in place of cytosine. Once incorporated, the nitrogen atom at position 5 of the azacytosine ring forms an irreversible covalent bond with the catalytic site of DNA methyltransferase (DNMT) enzymes that attempt to methylate it.[8] This "trapping" of the DNMT enzyme leads to its degradation and a subsequent passive, replication-dependent loss of methylation patterns in daughter cells.[8] The resulting global hypomethylation can lead to the re-expression of tumor suppressor genes silenced by methylation.[9]
Quantitative Analysis
The biological effect of Decitabine is directly related to its incorporation into genomic DNA. Sensitive LC-MS/MS methods have been developed to simultaneously quantify the level of genomic incorporation and the resulting global demethylation (by measuring 5-methyl-2'-deoxycytidine).[7][8]
| Analyte | Assay Range (ng/mL) | Accuracy (%) | Precision (CV%) |
| 5-aza-2'-deoxycytidine | 2 - 400 | 93.0 - 102.2 | ≤ 6.3 |
| 2'-deoxycytidine | 50 - 10,000 | 98.2 - 102.2 | ≤ 6.1 |
| 5-methyl-2'-deoxycytidine | 5 - 1,000 | 98.0 - 102.2 | ≤ 2.1 |
| Data from a validated LC-MS/MS assay for analyzing digested genomic DNA.[7][8] |
Experimental Protocol: Treatment of Cultured Cells with 5-aza-2'-deoxycytidine
This protocol provides a general guideline for treating adherent mammalian cells to induce DNA demethylation.[10] The optimal concentration and duration should be determined empirically for each cell line.
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
5-aza-2'-deoxycytidine (Decitabine)
-
DMSO or 50% Acetic Acid for stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Decitabine. It can be dissolved in DMSO or 50% acetic acid.[10] Aliquot and store at -20°C or -80°C. Note: Decitabine is unstable in aqueous solutions.
-
Cell Seeding: Seed cells in culture plates at a density that will not lead to confluence during the treatment period (e.g., 30-40% confluency). Allow cells to attach overnight.
-
Treatment: The next day, remove the existing medium. Add fresh complete culture medium containing the desired final concentration of Decitabine (typically in the range of 0.1 - 10 µM).[10]
-
Daily Medium Change: Because Decitabine is unstable in aqueous medium, it is critical to replace the medium with freshly prepared Decitabine-containing medium every 24 hours.[10]
-
Duration: Continue the treatment for a period that allows for at least two cell doubling times to ensure replication-dependent demethylation. A typical duration is 72 to 96 hours.
-
Harvesting: At the end of the treatment period, wash the cells twice with ice-cold PBS. The cells can then be harvested for downstream applications, such as DNA extraction for bisulfite sequencing, RNA extraction for gene expression analysis, or protein extraction for Western blotting.[10]
Application Note 3: Enzymatic Incorporation of 2'-deoxycytidine Analogs
Introduction
Beyond its role as the target of bisulfite sequencing, 2'-deoxycytidine can be chemically modified into a wide range of analogs that serve as powerful tools in DNA sequencing and analysis. These analogs, converted to their triphosphate form (dCTP analogs), can be enzymatically incorporated into DNA by polymerases during library preparation, PCR, or primer extension assays.[11][12]
Principle
DNA polymerases exhibit a degree of substrate promiscuity, allowing them to incorporate modified 2'-deoxycytidine triphosphates (dCTPx) alongside the four canonical dNTPs.[12] The modifications are typically made at the C5 position of the cytosine base, which protrudes into the major groove of the DNA double helix and is thus less likely to interfere with polymerization.[11] This enables the synthesis of DNA that is functionalized with specific chemical groups.
Applications of Enzymatic Incorporation:
-
Fluorescent Labeling: dCTP analogs conjugated to fluorophores can be incorporated to generate fluorescently labeled DNA probes for use in microarrays, FISH, or other imaging techniques.[11]
-
Bioconjugation: Analogs containing reactive groups like azides or alkynes (for "click chemistry") can be incorporated. This allows for the subsequent attachment of other molecules, such as biotin (B1667282) for affinity purification or other labels, in a highly specific manner.[11]
-
Structural Probing: Fluorescent analogs like Pyrrolo-dC can be incorporated to report on DNA structural transitions, such as the formation of duplexes or other secondary structures.[13]
-
Single-Molecule Sequencing: In platforms like PacBio SMRT sequencing, the presence of a modified base (including modified cytosines) can alter the kinetics of the DNA polymerase as it incorporates the complementary nucleotide. This change in polymerase speed creates a distinct kinetic signature, allowing for the direct detection of modified bases without chemical conversion.[14]
References
- 1. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 2. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 3. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Modified Protocol for Bisulfite Genomic Sequencing of Difficult Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA base modification detection using single-molecule, real-time sequencing [labonline.com.au]
Application Notes and Protocols for Studying DNA Polymerase Activity Using 2'-Deoxycytidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxycytidine (B1670253) (dC) is a fundamental building block for DNA synthesis, serving as the natural substrate for all DNA polymerases. The accurate incorporation of dC, dictated by Watson-Crick base pairing with guanine (B1146940) on the template strand, is crucial for maintaining genomic integrity. Consequently, dC and its synthetic analogs are invaluable tools for elucidating the mechanisms of DNA polymerase activity, screening for novel therapeutic agents, and developing diagnostic assays.
These application notes provide a comprehensive overview of the use of 2'-deoxycytidine and its derivatives in studying DNA polymerase activity. Detailed protocols for key experimental assays are provided, along with a compilation of quantitative data to facilitate experimental design and data interpretation.
Principle of Application
The core principle behind using 2'-deoxycytidine and its analogs to study DNA polymerases lies in their interaction with the enzyme's active site. Unmodified 2'-deoxycytidine triphosphate (dCTP) serves as the baseline substrate for measuring the catalytic efficiency of a polymerase. In contrast, analogs of dCTP, modified at the sugar moiety or the nucleobase, can act as either substrates, inhibitors, or chain terminators. By observing how these analogs affect the polymerase's ability to synthesize DNA, researchers can glean critical insights into the enzyme's kinetic properties, fidelity, and susceptibility to inhibition. This "Trojan Horse" strategy, where the polymerase incorporates a modified nucleotide that subsequently halts DNA synthesis, is a cornerstone of many antiviral and anticancer therapies.[1][2]
Applications in Research and Drug Development
The study of DNA polymerase activity using 2'-deoxycytidine and its analogs has broad applications:
-
Enzyme Kinetics and Mechanism: Determining kinetic parameters such as Km, kcat, and Ki for dCTP and its analogs provides a quantitative measure of a polymerase's substrate affinity, catalytic turnover rate, and susceptibility to inhibition.
-
Drug Discovery and Development: Screening libraries of 2'-deoxycytidine analogs allows for the identification of potent and selective inhibitors of viral or bacterial DNA polymerases, or those overexpressed in cancer cells.[3]
-
High-Throughput Screening (HTS): Fluorescence-based assays utilizing dCTP analogs are amenable to HTS platforms for rapid screening of large compound libraries.
-
Biochemical and Genetic Research: Labeled 2'-deoxycytidine analogs are used as probes to study DNA replication, repair, and recombination processes.[4]
Data Presentation: Kinetic Parameters of DNA Polymerases for dCTP and Analogs
The following tables summarize key kinetic parameters for the incorporation of dCTP and its analogs by various DNA polymerases. These values are essential for comparing the efficiency of different polymerases and the inhibitory potential of various compounds.
| DNA Polymerase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| HIV-1 Reverse Transcriptase | dCTP | 9 | 50 | 5.56 | [5] |
| HIV-1 Reverse Transcriptase | ddCTP | 11 | 3.0 | 0.27 | [5] |
| DNA Polymerase α | dFdCTP | 11.2 (Ki) | - | - | |
| DNA Polymerase ε | dFdCTP | 14.4 (Ki) | - | - |
Experimental Protocols
Protocol 1: Fluorescence-Based DNA Polymerase Activity Assay
This protocol describes a non-radioactive, high-throughput method for measuring DNA polymerase activity using a fluorescent DNA intercalating dye. The increase in fluorescence is proportional to the amount of double-stranded DNA synthesized.
Materials:
-
DNA Polymerase of interest
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
Primer-Template DNA Substrate (a single-stranded template annealed to a shorter primer)
-
dNTP mix (containing dATP, dGTP, dTTP, and dCTP or a dCTP analog)
-
Fluorescent DNA dye (e.g., EvaGreen® or PicoGreen®)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Primer-Template Annealing: Prepare the primer-template substrate by mixing the primer and template oligonucleotides in a 1.5:1 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Reaction Setup: In a 96-well black microplate, prepare the reaction mixture (final volume of 50 µL) as follows:
-
5 µL of 10x Reaction Buffer
-
1 µL of Primer-Template DNA (10 µM)
-
1 µL of dNTP mix (10 mM each)
-
Variable amounts of DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Initiate Reaction: Start the reaction by adding the DNA polymerase to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific DNA polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq polymerase) for a defined period (e.g., 15-60 minutes).[6]
-
Stop Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA.
-
Fluorescence Detection: Add the fluorescent DNA dye according to the manufacturer's instructions. Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from a no-enzyme control) from all readings. Plot the fluorescence intensity against the concentration of DNA polymerase to determine the enzyme's activity.
Protocol 2: Primer Extension Assay for Kinetic Analysis
This protocol is used to determine the kinetic parameters of nucleotide incorporation by a DNA polymerase. It involves the extension of a radiolabeled or fluorescently labeled primer, followed by separation of the products by gel electrophoresis.
Materials:
-
DNA Polymerase of interest
-
Reaction Buffer (as in Protocol 1)
-
Labeled Primer (5'-end labeled with 32P or a fluorescent dye)
-
Template DNA
-
dNTPs (including dCTP or a dCTP analog at various concentrations)
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel (e.g., 8%)
-
TBE Buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer Labeling: Label the 5'-end of the primer with [γ-32P]ATP using T4 polynucleotide kinase or by synthesizing it with a 5' fluorescent tag. Purify the labeled primer.
-
Primer-Template Annealing: Anneal the labeled primer to the template DNA as described in Protocol 1.
-
Reaction Setup: Prepare reaction mixtures (e.g., 20 µL final volume) containing:
-
2 µL of 10x Reaction Buffer
-
1 µL of Primer-Template DNA (10 µM)
-
Variable concentrations of the dNTP of interest (e.g., dCTP or a ddCTP)
-
A fixed, optimal concentration of the DNA Polymerase
-
-
Reaction Incubation: Incubate the reactions at the optimal temperature for the polymerase for a time course (e.g., 1, 2, 5, 10 minutes) to ensure initial velocity conditions are met.
-
Reaction Termination: Stop the reactions by adding an equal volume of formamide loading dye.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the primer and extended products are well-separated.
-
Data Analysis:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Calculate the initial velocity of the reaction at each dNTP concentration.
-
Plot the initial velocity versus the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. From Vmax, kcat can be calculated.[6]
-
Visualizations
DNA Polymerase Catalytic Cycle
Caption: Generalized kinetic pathway for nucleotide incorporation by a DNA polymerase.
Experimental Workflow for Screening 2'-Deoxycytidine Analog Inhibitors
Caption: A typical workflow for the discovery of DNA polymerase inhibitors.
Mechanism of Chain Termination by a Dideoxycytidine Analog
Caption: Comparison of normal DNA elongation versus chain termination by a ddNTP.
References
- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Kinetic Features of Activities of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2'-Deoxycytidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) (dC) is a naturally occurring deoxyribonucleoside, a fundamental component of deoxyribonucleic acid (DNA). In cell culture, it serves as a crucial precursor for DNA synthesis and repair. Beyond its basic biological role, 2'-deoxycytidine and its analogs have become valuable tools in various research applications, from cell cycle synchronization to cancer and antiviral drug development. These application notes provide an overview of the key uses of 2'-deoxycytidine in cell culture, accompanied by detailed protocols for its practical implementation.
I. Core Applications of 2'-Deoxycytidine
DNA Synthesis and Repair
As a direct precursor to deoxycytidine triphosphate (dCTP), 2'-deoxycytidine is essential for the synthesis of new DNA strands during replication and for the repair of damaged DNA.[1] In cell culture, exogenous 2'-deoxycytidine can be supplied to ensure an adequate pool of dCTP, which is particularly important for rapidly dividing cells or in studies investigating DNA metabolism. Analogs of 2'-deoxycytidine, such as 5-Aza-2'-deoxycytidine, are widely used to study DNA methylation and its role in gene silencing and cancer.[2] 5-Aza-2'-deoxycytidine incorporates into DNA and traps DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes.[3]
Cell Cycle Synchronization
One of the most common applications of 2'-deoxycytidine in cell culture is in protocols for cell cycle synchronization. Specifically, it is used in the release phase of a double-thymidine block.[4][5] Thymidine (B127349), a deoxyribonucleoside, in excess, inhibits DNA synthesis and arrests cells at the G1/S boundary. A subsequent release with 2'-deoxycytidine-containing medium allows the cells to synchronously re-enter the cell cycle.[4] This synchronization is invaluable for studying cell cycle-dependent processes.
Virology and Antiviral Research
In virology, 2'-deoxycytidine and its analogs are investigated for their potential as antiviral agents.[1] Many antiviral drugs are nucleoside analogs that, once incorporated into the viral genome, terminate DNA or RNA chain elongation. For example, analogs of 2'-deoxycytidine have shown inhibitory activity against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and noroviruses.[6][7][8] In these studies, unmodified 2'-deoxycytidine can serve as a control to assess the specific effects of the analog.
Component of Cell Culture Media
2'-Deoxycytidine can be included as a supplement in cell culture media to support the growth of certain cell lines, particularly those with a high proliferation rate or specific metabolic requirements.[1] Supplementation with a mixture of nucleosides, including cytidine (B196190) (the ribonucleoside counterpart to 2'-deoxycytidine), has been shown to improve the growth rates of Chinese Hamster Ovary (CHO) cells.[1]
II. Quantitative Data
The following tables summarize key quantitative data for the use of 2'-deoxycytidine and its analog, 5-Aza-2'-deoxycytidine, in various cell culture applications.
Table 1: 2'-Deoxycytidine Concentrations in Cell Culture Applications
| Application | Cell Line | Concentration | Notes |
| Cell Cycle Synchronization (Release from Thymidine Block) | Stem Cells | 24 µM | Used to release cells from a double-thymidine block.[9] |
| Media Supplementation | Chinese Hamster Ovary (CHO) | 100 µM | Part of a nucleoside mixture to improve growth rates.[1] |
| Cytotoxicity (IC50) | HL-60 (Human Leukemia) | >10,000 µM | Indicates very low cytotoxicity of the unmodified compound.[10] |
| Cytotoxicity (IC50) | K-562 (Human Leukemia) | >10,000 µM | Indicates very low cytotoxicity of the unmodified compound.[10] |
Table 2: 5-Aza-2'-deoxycytidine (Decitabine) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) |
| Caco-2 | Colon Cancer | ~5 µM | Not specified |
| HCT-116 | Colon Cancer | 4.08 ± 0.61 µM | 3.18 ± 0.50 µM |
| SW 480 | Colon Cancer | Not specified | Not specified |
| SW 948 | Colon Cancer | Not specified | Not specified |
| LCL-PI 11 | Hepatocellular Carcinoma | Not specified | Not specified |
| AsPC-1 | Pancreatic Cancer | Not specified | Not specified |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | >2 µM | Not specified |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | >2 µM | Not specified |
| PC3 | Prostate Cancer | >2 µM | Not specified |
| RKO | Colon Cancer | >2 µM | Not specified |
| DU145 | Prostate Cancer | >2 µM | Not specified |
Data compiled from multiple sources.[11][12][13]
III. Experimental Protocols
Protocol 1: Cell Cycle Synchronization using Double-Thymidine Block
This protocol describes a method to synchronize mammalian cells at the G1/S boundary of the cell cycle.
Materials:
-
Complete cell culture medium
-
Thymidine stock solution (e.g., 100 mM in sterile water or PBS)
-
2'-Deoxycytidine stock solution (e.g., 10 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a culture vessel at a density that will allow for logarithmic growth for the duration of the experiment (typically 20-30% confluency).
-
Allow cells to attach and grow overnight.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[5][14]
-
Release: Remove the thymidine-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium. Incubate for 9 hours.[5]
-
Second Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-17 hours.[15]
-
Release into Synchrony: Remove the thymidine-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium containing 24 µM 2'-deoxycytidine.[9]
-
The cells will now proceed synchronously through the cell cycle. Samples can be collected at various time points for analysis (e.g., flow cytometry, western blotting).
Workflow for Double-Thymidine Block
Caption: Workflow of the double-thymidine block for cell synchronization.
Protocol 2: In Vitro DNA Repair Assay (Comet Assay Adaptation)
This protocol is adapted from a general comet assay to assess the effect of 2'-deoxycytidine on DNA repair.
Materials:
-
Treated and untreated cell suspensions
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose
-
CometSlides™ or equivalent
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
2'-Deoxycytidine solutions of various concentrations
-
DNA damaging agent (e.g., H2O2, UV radiation)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Expose cells to a DNA damaging agent. Subsequently, incubate the damaged cells with varying concentrations of 2'-deoxycytidine for a defined repair period. Include appropriate controls (undamaged cells, damaged cells without 2'-deoxycytidine).
-
Slide Preparation: Mix cell suspensions with LMA and pipette onto agarose-precoated slides. Allow to solidify.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.[16]
-
DNA Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C.[16]
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[16]
-
Neutralization: Immerse slides in neutralization buffer for 5-10 minutes.
-
Staining: Stain the DNA with a fluorescent dye.
-
Analysis: Visualize and score the comets using a fluorescence microscope and appropriate software. The extent of DNA repair is inversely proportional to the length and intensity of the comet tail.
Logical Flow for DNA Repair Assessment with 2'-Deoxycytidine
Caption: Logical workflow for assessing the effect of 2'-deoxycytidine on DNA repair.
Protocol 3: Antiviral Assay (HIV Replication Inhibition)
This protocol outlines a general method to assess the antiviral activity of 2'-deoxycytidine analogs, using unmodified 2'-deoxycytidine as a control.
Materials:
-
Susceptible host cells (e.g., CEM T cells for HIV-1)
-
Virus stock (e.g., HIV-1)
-
Complete cell culture medium
-
2'-Deoxycytidine analog to be tested
-
Unmodified 2'-deoxycytidine solution
-
Assay for viral replication (e.g., p24 antigen ELISA for HIV-1, TCID50 assay)
-
Cell viability assay (e.g., MTT, Trypan Blue)
Procedure:
-
Seed host cells in a multi-well plate.
-
Prepare serial dilutions of the 2'-deoxycytidine analog and the unmodified 2'-deoxycytidine (as a control).
-
Add the compounds to the cells and incubate for a short period (e.g., 2 hours).
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubate the infected cells for a period sufficient for viral replication (e.g., 3-7 days for HIV-1).
-
At the end of the incubation, collect the cell supernatant and/or cell lysates.
-
Quantify viral replication using an appropriate assay.
-
In a parallel plate, assess cell viability in the presence of the compounds to determine cytotoxicity.
-
Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
IV. Signaling Pathways
5-Aza-2'-deoxycytidine Induced Apoptosis
5-Aza-2'-deoxycytidine, a potent DNA methyltransferase inhibitor, induces apoptosis in cancer cells through multiple signaling pathways. Its primary mechanism involves the re-expression of silenced tumor suppressor genes. This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as modulate the JAK/STAT signaling cascade.[11][17]
Signaling Pathway of 5-Aza-2'-deoxycytidine-Induced Apoptosis
Caption: Signaling pathways leading to apoptosis induced by 5-Aza-2'-deoxycytidine.
References
- 1. Improvement of growth rates through nucleoside media supplementation of CHO clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of deoxynucleosides on cultured human leukemia cell growth and deoxynucleotide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Quantification of 2'-Deoxycytidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA). Its quantification in biological matrices such as plasma, urine, and tissue is crucial for various research areas, including cancer chemotherapy, toxicology, and studies of DNA damage and repair.[1] Altered levels of dC can indicate metabolic disturbances or the efficacy of certain therapeutic agents.[1] This document provides detailed application notes and protocols for the accurate and precise quantification of 2'-deoxycytidine using state-of-the-art analytical techniques.
Analytical Methodologies
The primary methods for the quantification of 2'-deoxycytidine in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high sensitivity and selectivity.[2][3]
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of 2'-deoxycytidine, making it ideal for detecting low concentrations in complex biological matrices.[2][3]
Quantitative Data Summary
| Parameter | Plasma/Tissue | Genomic DNA | Reference |
| Limit of Quantification (LOQ) | 22 nM | 50 ng/mL | [2][4] |
| Linear Range | LOQ to 2 µM | 50 - 10,000 ng/mL | [2][4] |
| Accuracy | 100.0% | 93.0 - 102.2% | [2][4] |
| Precision (CV) | +/- 5.3% | ≤ 6.3% | [2][4] |
| Internal Standard | [15N3]-2'-deoxycytidine | [15N3]-2'-deoxycytidine | [2][5] |
Experimental Protocol
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing the internal standard ([15N3]-2'-deoxycytidine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
-
Tissue:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize in 500 µL of ice-cold methanol with a bead beater or rotor-stator homogenizer.[6]
-
Add the internal standard to the homogenate.
-
Follow steps 1.2 to 1.5 from the plasma protocol.
-
-
Genomic DNA:
-
Extract genomic DNA from cells or tissues using a commercial kit.[4]
-
Digest 1-5 µg of DNA into single nucleosides using a mixture of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Add the internal standard.
-
The digested sample can be directly analyzed or subjected to a clean-up step if necessary.[4]
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 5 µm). A porous graphite (B72142) column can also be used for better separation from structurally similar compounds.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
Workflow Diagram
Caption: LC-MS/MS workflow for 2'-deoxycytidine quantification.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method for quantifying 2'-deoxycytidine, although it is generally less sensitive than LC-MS/MS.[2] It is suitable for applications where higher concentrations of the analyte are expected.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/mL | [7] |
| Linear Range | 0.25 - 0.75 mg/mL | [7] |
| Accuracy (Recovery) | 98.1 - 102.0% | [7] |
| Precision (RSD) | ≤ 1.5% | [7] |
Experimental Protocol
1. Sample Preparation
-
Plasma/Serum:
-
Perform protein precipitation as described in the LC-MS/MS protocol (Section 1).
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash with a weak organic solvent (e.g., 5% methanol in water).
-
Elute 2'-deoxycytidine with a higher concentration of organic solvent (e.g., 90% methanol).[8]
-
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. HPLC-UV Conditions
-
Column: Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm).[7]
-
Mobile Phase: Gradient elution using ammonium phosphate (B84403) buffer (pH 3.85) and methanol.[7]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 282 nm.[7]
-
Injection Volume: 20 µL.
Workflow Diagram
Caption: HPLC-UV workflow for 2'-deoxycytidine quantification.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples. The quantification of a small molecule like 2'-deoxycytidine is typically achieved through a competitive ELISA format. While specific commercial kits for 2'-deoxycytidine are not as common as for larger biomolecules, custom assays can be developed.
General Protocol (Competitive ELISA)
-
Coating: A microplate is coated with a 2'-deoxycytidine-protein conjugate.
-
Sample Incubation: Standards or samples are pre-incubated with a specific primary antibody against 2'-deoxycytidine and then added to the coated wells.
-
Competition: Free 2'-deoxycytidine in the sample competes with the coated 2'-deoxycytidine for binding to the primary antibody. Higher concentrations of 2'-deoxycytidine in the sample result in less antibody binding to the plate.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping the Reaction: The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is measured using a microplate reader. The signal is inversely proportional to the amount of 2'-deoxycytidine in the sample.
Workflow Diagram
Caption: General competitive ELISA workflow for small molecule detection.
Method Validation
All analytical methods used for quantification must be properly validated to ensure reliable results. Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The choice of method for the quantification of 2'-deoxycytidine depends on the required sensitivity, the nature of the biological matrix, the number of samples, and the available instrumentation. LC-MS/MS provides the highest sensitivity and specificity, making it the preferred method for most research and clinical applications. HPLC-UV offers a robust and cost-effective alternative for samples with higher analyte concentrations. ELISA can be a valuable tool for high-throughput screening. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.
References
- 1. Deoxycytidine in human plasma: potential for protecting leukemic cells during chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 2'-Deoxycytidine in DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for studying the role of 2'-deoxycytidine (B1670253) in DNA damage and repair. The methodologies outlined are essential for researchers in oncology, toxicology, and drug development.
Application Note 1: Quantification of Oxidative DNA Damage Adducts of 2'-Deoxycytidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Oxidative stress can lead to the formation of various DNA adducts, including modifications to 2'-deoxycytidine (dC). Accurate quantification of these adducts is crucial for understanding the mechanisms of DNA damage and the efficacy of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of DNA adducts.[1][2][3] This note provides a protocol for the quantification of 3,N4-etheno-2'-deoxycytidine (εdC), a premutagenic lesion formed from lipid peroxidation products.[1]
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of εdC
| Parameter | Value | Reference |
| LC Column | C18 column (e.g., 150 mm × 2.1 mm, 5 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) | [2] |
| Flow Rate | 200 µL/min | [4] |
| Injection Volume | 10 µL | [4] |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| MS/MS Transition for εdC | m/z 252.1 → m/z 136.1 | [1] |
| Internal Standard | [¹⁵N₃]-εdC | [1] |
| Limit of Detection (LOD) | ~1 adduct in 10⁸ normal nucleotides | [1] |
Experimental Protocol: Quantification of εdC in DNA Samples
1. DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Ensure high purity DNA with A260/A280 ratio of ~1.8.
2. DNA Hydrolysis:
-
To 100 µg of DNA, add 10 µL of internal standard ([¹⁵N₃]-εdC).
-
Add 20 units of micrococcal nuclease (MN) and 0.02 units of spleen phosphodiesterase (SPD) in a buffer containing 20 mM sodium succinate (B1194679) and 10 mM CaCl₂, pH 6.0.[1]
-
Incubate at 37°C for 6 hours.
-
Add 10 units of alkaline phosphatase and continue incubation for another 2 hours.[4]
3. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the nucleosides with methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in 50 µL of mobile phase A.[3]
4. LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Separate the nucleosides using a gradient elution. A typical gradient could be:
-
0-5 min: 5% B
-
5-15 min: 5-95% B (linear gradient)
-
15-20 min: 95% B
-
20-25 min: 95-5% B (linear gradient)
-
25-30 min: 5% B
-
-
Monitor the specific mass transition for εdC (m/z 252.1 → 136.1) and the internal standard.[1]
5. Quantification:
-
Generate a standard curve using known concentrations of εdC.
-
Calculate the amount of εdC in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualization
Caption: Workflow for εdC quantification.
Application Note 2: 5-Aza-2'-deoxycytidine as an Inducer of DNA Damage for Repair Studies
Introduction
5-Aza-2'-deoxycytidine (5-aza-dC, Decitabine) is a nucleoside analog of cytidine (B196190) that acts as a DNA methyltransferase (DNMT) inhibitor.[5] Its incorporation into DNA during replication leads to the formation of covalent adducts with DNMTs, which can stall replication forks and induce DNA double-strand breaks (DSBs).[6][7] This makes 5-aza-dC a valuable tool for studying cellular responses to DNA damage and the efficacy of DNA repair pathways.[8]
Data Presentation
Table 2: Effects of 5-Aza-2'-deoxycytidine on Cancer Cell Lines
| Cell Line | Cancer Type | 5-aza-dC Concentration | Observed Effects | Reference |
| T24 | Bladder | 0.1 - 1.0 µM | Growth inhibition, G1 cell cycle arrest, reactivation of p16 gene | [9] |
| HCT116 | Colon | 10 µM | G2 arrest, induction of DNA double-strand breaks | [6] |
| HeLa | Cervical | 10 µM | G2 arrest, induction of DNA double-strand breaks | [6] |
| MDA-MB-231 | Breast | 10 µM | Synergistic antiproliferative effect with paclitaxel, adriamycin, and 5-fluorouracil | [10] |
| U266 | Multiple Myeloma | 1000 nM | Reduced proliferation of bortezomib-resistant cells | [11] |
Experimental Protocol: Induction and Analysis of DNA Damage using 5-Aza-2'-deoxycytidine
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HCT116) in appropriate media to ~60% confluency.
-
Treat cells with 10 µM 5-aza-dC for 24-48 hours. Replenish the media with fresh 5-aza-dC every 24 hours.[6]
-
Include an untreated control group.
2. Immunofluorescence Staining for γ-H2AX (a marker for DSBs):
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
3. Western Blot Analysis for DNA Damage Response Proteins:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies against proteins involved in the DNA damage response (e.g., p53, CHK1, γ-H2AX) overnight at 4°C.[8]
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualization
Caption: 5-aza-dC induced DNA damage response.
Application Note 3: DNA Glycosylase Assays for the Study of 2'-Deoxycytidine Repair
Introduction
DNA glycosylases are key enzymes in the base excision repair (BER) pathway, responsible for recognizing and removing damaged or modified bases from DNA.[12] Assays that measure the activity of these enzymes are vital for understanding DNA repair mechanisms and for screening potential inhibitors. This note describes a fluorescence-based assay for monitoring the activity of a DNA glycosylase on a substrate containing a modified deoxycytidine.
Experimental Protocol: Fluorescence-Based DNA Glycosylase Assay
This protocol is adapted from methods used for uracil (B121893) DNA glycosylase (UNG) and can be modified for other glycosylases by using the appropriate substrate.[13][14]
1. Substrate Design:
-
Synthesize a single-stranded oligonucleotide containing the modified deoxycytidine of interest (e.g., 5-hydroxy-2'-deoxycytidine).
-
Label the 5' end with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., Dabcyl).
-
In the intact hairpin structure, the fluorescence is quenched.
2. Glycosylase Reaction:
-
Prepare a reaction mixture containing:
-
100 nM fluorescently labeled oligonucleotide substrate
-
1x DNA glycosylase reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)
-
Purified DNA glycosylase (e.g., 10 nM)
-
-
Incubate the reaction at 37°C.
3. AP Site Cleavage:
-
After the desired incubation time (e.g., 0, 5, 15, 30, 60 minutes), add an AP endonuclease (e.g., APE1) or NaOH to cleave the DNA backbone at the newly formed apurinic/apyrimidinic (AP) site.[12] This separates the fluorophore from the quencher.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 485/520 nm for FAM).
-
An increase in fluorescence corresponds to the excision of the modified base and subsequent strand cleavage.
5. Data Analysis:
-
Plot the fluorescence intensity against time to determine the initial reaction velocity.
-
The activity of the DNA glycosylase can be quantified by comparing the rate of the reaction under different conditions (e.g., with and without an inhibitor).
Visualization
Caption: Principle of a fluorescence-based DNA glycosylase assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel uracil-DNA glycosylase with broad substrate specificity and an unusual active site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Use of Radiolabeled 2'-Deoxycytidine in Tracer Studies
Introduction
Radiolabeled 2'-deoxycytidine (B1670253) (dCyd) and its analogs are powerful tools in biomedical research, primarily utilized as tracers to measure DNA synthesis and cell proliferation.[1] By incorporating a radionuclide (e.g., ³H, ¹⁴C, ¹⁸F) into the dCyd molecule, researchers can non-invasively track its biodistribution, cellular uptake, and incorporation into newly synthesized DNA.[2] This enables the quantitative assessment of cellular proliferation rates in vitro and in vivo. The primary mechanism governing the utility of these tracers is the nucleotide salvage pathway, which is often upregulated in rapidly dividing cells, such as cancer cells and activated immune cells.[3][4]
Mechanism of Action: The Nucleotide Salvage Pathway
Cells can synthesize deoxynucleoside triphosphates (dNTPs) for DNA replication through two main routes: the de novo pathway and the salvage pathway.[5] While the de novo pathway synthesizes nucleotides from simpler precursors, the salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA.[4]
Radiolabeled 2'-deoxycytidine administered to a biological system is transported into the cell. Inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP). Subsequent phosphorylations convert dCMP into deoxycytidine diphosphate (B83284) (dCDP) and then deoxycytidine triphosphate (dCTP). This final product, radiolabeled dCTP, is then incorporated into new DNA strands by DNA polymerase during the S-phase of the cell cycle.[4] The level of radioactivity detected in the DNA is therefore directly proportional to the rate of DNA synthesis and cell proliferation.[1][6]
References
- 1. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Modified 2'-Deoxycytidine into DNA Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the incorporation of modified 2'-deoxycytidine (B1670253) (dC) into DNA probes. These probes are essential tools in a wide range of molecular biology applications, including fluorescence in situ hybridization (FISH), single nucleotide polymorphism (SNP) genotyping, and microarray analysis.
Introduction
Modification of DNA probes with functional moieties such as fluorophores, biotin, or reactive groups for "click" chemistry allows for the sensitive and specific detection of target nucleic acid sequences. Incorporating modified 2'-deoxycytidine is a common strategy to introduce these functionalities without significantly disrupting the hybridization properties of the probe. This document outlines two primary methods for incorporating modified dC: enzymatic incorporation and postsynthetic modification via click chemistry.
Data Presentation
The choice of modification and labeling strategy can significantly impact the performance of a DNA probe. The following tables summarize key quantitative data from published studies to aid in the selection of the most appropriate method for your application.
Table 1: Comparison of Non-Radioactive DNA Probe Labeling Methods
| Labeling Method | Reporter Group | Detection Limit (in 1 hour) | Reference |
| Nick Translation | Biotinylated dATP | 10 pg | [1] |
| Covalent Biotinylation | Photobiotin | 20 pg | [1] |
| Covalent Reaction | 2-Acetylaminofluorene (AAF) | < 5 pg | [1] |
| Nick Translation | 32P | 10 pg | [1] |
Table 2: Fluorescence Properties of Modified 2'-Deoxycytidine Analogs
| Fluorescent Analog | Quantum Yield (Qf) | Fluorescence Intensity Change (ssDNA to dsDNA) | Reference |
| Pyrrolo-dC (PdC) | ~0.06 | ~60% decrease | [2] |
| 1,3-diaza-2-oxophenoxazine (tC°) | 0.30 | ~40% decrease | [2] |
Table 3: Kinetic Parameters for 5-Ethynyl-2'-deoxycytidine (EdC) Incorporation by Klenow Fragment (exo-)
| Nucleotide | Apparent Km (μM) | Apparent Vmax (relative units) | Incorporation Efficiency (Vmax/Km) | Reference |
| dCTP | 1.2 ± 0.2 | 1.1 ± 0.1 | 0.92 | [3] |
| EdCTP | 1.4 ± 0.3 | 1.0 ± 0.1 | 0.71 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of Modified 2'-Deoxycytidine
This protocol describes the incorporation of a modified 2'-deoxycytidine triphosphate (e.g., aminoallyl-dCTP, fluorescently labeled dCTP) into a DNA probe using PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
Modified dCTP (e.g., aminoallyl-dCTP, Cy3-dCTP)
-
Taq DNA polymerase and reaction buffer
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture in a sterile microcentrifuge tube on ice. For a typical 50 µL reaction:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTP mix (dATP, dGTP, dTTP)
-
1-5 µL modified dCTP (concentration to be optimized)
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
1 µL DNA Template (1-10 ng)
-
0.5 µL Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to 50 µL
-
-
PCR Amplification: Perform PCR using an appropriate thermal cycling program for your template and primers. A general program is:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Purification: Purify the labeled DNA probe using a PCR purification kit to remove unincorporated nucleotides and primers.
-
(Optional) Post-labeling Amine-Reactive Dye Coupling (for aminoallyl-dCTP):
-
Resuspend the purified aminoallyl-modified DNA in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Add the amine-reactive fluorescent dye (e.g., NHS-ester dye) dissolved in DMSO.
-
Incubate for 1 hour at room temperature in the dark.
-
Purify the labeled probe using a DNA purification column or ethanol (B145695) precipitation.
-
Protocol 2: Click Chemistry Labeling of Alkyne-Modified 2'-Deoxycytidine Probes
Materials:
-
Alkyne-modified DNA probe (e.g., containing 5-ethynyl-2'-deoxycytidine)
-
Azide-functionalized molecule (e.g., azide-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO
-
Nuclease-free water
-
DNA purification kit or ethanol
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-DNA: 100 µM in nuclease-free water
-
Azide-fluorophore: 10 mM in DMSO
-
CuSO4: 100 mM in nuclease-free water
-
THPTA/TBTA: 200 mM in water/DMSO
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh)
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10 µL Alkyne-DNA (100 µM)
-
2 µL Azide-fluorophore (10 mM)
-
1 µL THPTA/TBTA (200 mM)
-
1 µL CuSO4 (100 mM)
-
1 µL Sodium Ascorbate (100 mM)
-
Mix gently by pipetting.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled probe using a DNA purification kit or by ethanol precipitation to remove excess reagents.
Visualizations
General Workflow for Incorporating Modified 2'-Deoxycytidine
Caption: General workflow for creating and using DNA probes with modified 2'-deoxycytidine.
Experimental Workflow for In Situ Hybridization (ISH)
Caption: A streamlined workflow for performing in situ hybridization with modified probes.
Logical Relationship for FRET-based SNP Detection
References
- 1. Comparison of non-radioactive DNA hybridization probes to detect human immunodeficiency virus nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols: 2'-Deoxycytidine as a Substrate for Deoxycytidine Kinase (dCK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a rate-limiting step in the synthesis of DNA precursors.[1][2] Beyond its physiological role, dCK is of significant interest in pharmacology as it is crucial for the activation of numerous nucleoside analog prodrugs used in anticancer and antiviral therapies.[2][3] The enzymatic activity of dCK often correlates with the efficacy of these drugs, making the measurement of dCK activity a critical aspect of drug development and resistance studies.[4][5] 2'-deoxycytidine (B1670253), the natural substrate of dCK, is widely used in various assay formats to determine the kinetic properties of the enzyme and to screen for potential inhibitors or activators.[1][3]
These application notes provide a comprehensive overview of the use of 2'-deoxycytidine in dCK assays, including quantitative kinetic data, detailed experimental protocols for various assay formats, and visual representations of the enzymatic pathway and experimental workflows.
Data Presentation: Kinetic Parameters of Human Deoxycytidine Kinase
The following table summarizes the key kinetic parameters for human deoxycytidine kinase (dCK) with its natural substrate, 2'-deoxycytidine, and the phosphate (B84403) donor, ATP. These values are essential for designing and interpreting dCK activity assays.
| Parameter | Substrate | Value | Cell/Source Type | Reference |
| Km | 2'-Deoxycytidine | 0.94 µM | Human T-lymphoblasts | [6] |
| Km | 2'-Deoxycytidine | 6.2 µM | Recombinant Human dCK | [1] |
| Km | MgATP | 30 µM | Human T-lymphoblasts | [6] |
| Vmax | 2'-Deoxycytidine | Not Reported | - | - |
| dCK Activity | Gemcitabine (B846) | 5 - 15 pmol/h/mg protein | Eight different human tumor cell lines | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Deoxycytidine Kinase (dCK) Enzymatic Reaction
The following diagram illustrates the fundamental enzymatic reaction catalyzed by deoxycytidine kinase, where 2'-deoxycytidine is phosphorylated to 2'-deoxycytidine monophosphate (dCMP) using a phosphate group from a donor, typically ATP.
Caption: The enzymatic phosphorylation of 2'-deoxycytidine by dCK.
General Experimental Workflow for dCK Activity Assays
This diagram outlines the typical steps involved in measuring dCK activity, from sample preparation to data analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 4. Retroviral transfer of deoxycytidine kinase into tumor cell lines enhances nucleoside toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Deoxycytidine kinase deficiency is a major determinant of 2-chloro-2'-deoxyadenosine resistance in lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human deoxycytidine kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relation between deoxycytidine kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing 2'-Deoxycytidine Incorporation in Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-deoxycytidine (B1670253) (dC) and its analogs into genomic DNA is a critical area of study in various fields, including cancer biology, virology, and toxicology. Understanding the mechanisms and quantifying the extent of dC incorporation provides valuable insights into DNA synthesis, cell proliferation, and the efficacy of nucleoside analog-based therapeutics. This document provides detailed application notes and protocols for three widely used methods for analyzing 2'-deoxycytidine incorporation: Liquid Chromatography-Mass Spectrometry (LC-MS), Flow Cytometry, and Immunohistochemistry (IHC).
Methods Overview
Choosing the appropriate method for analyzing 2'-deoxycytidine incorporation depends on the specific research question, the sample type, and the required level of sensitivity and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest sensitivity and specificity for the absolute quantification of dC and its analogs in DNA. It is considered the gold standard for accurate measurement.[1][2][3]
-
Flow Cytometry is a high-throughput technique ideal for analyzing dC incorporation at the single-cell level, providing information on cell cycle progression and population heterogeneity.[4][5][6]
-
Immunohistochemistry (IHC) allows for the visualization of dC incorporation within the spatial context of tissues, providing valuable information about the localization of proliferating cells or the distribution of a drug.[7][8][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the three methods for analyzing 2'-deoxycytidine incorporation.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Flow Cytometry | Immunohistochemistry (IHC) |
| Principle | Separation and mass-based detection of individual nucleosides after DNA hydrolysis. | Detection of fluorescently labeled nucleotide analogs incorporated into DNA in single cells. | In situ detection of incorporated nucleoside analogs using specific antibodies. |
| Quantification | Absolute quantification (e.g., ng/mL, fmol/µg DNA).[11] | Relative quantification (fluorescence intensity), cell population percentage. | Semi-quantitative (staining intensity, percentage of positive cells, H-score).[12][13] |
| Sensitivity | Very high; can detect low abundance modifications (e.g., 0.1% of total nucleosides). Can achieve sensitivity in the range of 0.5 ng/mL for oligonucleotides.[11] | High; can detect single-copy DNA sequences with specific amplification techniques.[4] | Moderate to high, dependent on antibody affinity and detection system. |
| Specificity | Very high; distinguishes between structurally similar analogs based on mass-to-charge ratio.[1] | High; relies on specific antibody or click-chemistry reaction. | High; dependent on the specificity of the primary antibody. |
| Throughput | Moderate; sample preparation can be time-consuming. | High; can analyze thousands of cells per second.[5] | Low to moderate; dependent on the number of samples and automation. |
| Sample Type | Purified DNA from cells or tissues. | Cell suspensions. | Fixed tissue sections (paraffin-embedded or frozen).[14] |
| Spatial Resolution | None. | None (provides population data). | High; provides cellular and subcellular localization. |
Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
LC-MS is the premier analytical technique for the precise and accurate quantification of 2'-deoxycytidine and its analogs incorporated into genomic DNA. This method involves the enzymatic hydrolysis of DNA into its constituent deoxynucleosides, followed by chromatographic separation and detection by mass spectrometry.[1] The high sensitivity and specificity of LC-MS/MS make it the method of choice for applications requiring absolute quantification, such as pharmacokinetic studies of nucleoside analog drugs and the detection of rare DNA adducts.[11][15]
Experimental Workflow
LC-MS workflow for analyzing 2'-deoxycytidine incorporation.
Protocol: Quantification of 2'-Deoxycytidine Analogs by LC-MS/MS
1. Genomic DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).
2. Enzymatic Digestion of Genomic DNA:
-
To 1-10 µg of genomic DNA, add a cocktail of enzymes for complete digestion to deoxynucleosides. A common combination includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for 2-12 hours.
-
After digestion, precipitate proteins by adding cold ethanol or by using a centrifugal filter device.
-
Collect the supernatant containing the deoxynucleosides.
3. Liquid Chromatography Separation:
-
Use a reverse-phase C18 column for the separation of deoxynucleosides.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Optimize the gradient to achieve baseline separation of 2'-deoxycytidine, its analogs, and other deoxynucleosides.
4. Mass Spectrometry Detection:
-
Perform detection using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification. The MRM transitions for 2'-deoxycytidine and its analogs need to be optimized by infusing standard solutions. For example, the transition for 2'-deoxycytidine is typically m/z 228.1 → 112.1.[16]
-
Develop a calibration curve using known concentrations of the 2'-deoxycytidine analog standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard (if used).
-
Quantify the amount of the incorporated 2'-deoxycytidine analog in the genomic DNA by comparing its peak area to the calibration curve.
-
Express the results as the amount of analog per amount of genomic DNA (e.g., fmol/µg DNA).
Section 2: Flow Cytometry
Application Note
Flow cytometry is a powerful technique for the high-throughput analysis of 2'-deoxycytidine analog incorporation at the single-cell level. This method is particularly useful for studying cell proliferation, cell cycle kinetics, and identifying subpopulations of cells that are actively synthesizing DNA.[5][6] The most common approach involves the use of thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which are incorporated into newly synthesized DNA and can be detected with fluorescently labeled antibodies or through a click chemistry reaction, respectively.[17] Similar strategies can be applied to 2'-deoxycytidine analogs.
Experimental Workflow
Flow cytometry workflow for analyzing dC analog incorporation.
Protocol: BrdU-based Cell Proliferation Assay
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Add BrdU labeling solution to the culture medium at a final concentration of 10-100 µM.
-
Incubate the cells for a period ranging from 30 minutes to several hours, depending on the cell type and experimental design.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
3. DNA Denaturation and Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in 2 M HCl and incubate at room temperature for 20-30 minutes to denature the DNA.[18]
-
Neutralize the acid by adding 0.1 M sodium borate (B1201080) buffer (pH 8.5) and incubate for 2 minutes at room temperature.[18]
-
Wash the cells with PBS containing 0.5% Tween-20 and 1% BSA (PBTB).
-
Incubate the cells with a fluorescently labeled anti-BrdU antibody (e.g., FITC- or Alexa Fluor-conjugated) in PBTB for 1 hour at room temperature in the dark.
-
Wash the cells with PBTB.
4. DNA Content Staining (Optional):
-
For cell cycle analysis, resuspend the cells in a solution containing a DNA intercalating dye such as propidium (B1200493) iodide (PI) or DAPI, along with RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate laser lines and filters for the fluorophores used.
-
Gate on the single-cell population to exclude doublets.
-
Quantify the percentage of BrdU-positive cells and analyze their distribution across the cell cycle phases if a DNA content stain was used.
Section 3: Immunohistochemistry (IHC)
Application Note
Immunohistochemistry provides a powerful method to visualize the incorporation of 2'-deoxycytidine analogs within the morphological context of a tissue.[7][8] This technique is invaluable for identifying the specific cell types that are proliferating or have taken up a nucleoside analog drug, and for determining the spatial distribution of this incorporation within a complex tissue microenvironment. Analogs such as BrdU and modified nucleosides like 5-methyl-2'-deoxycytidine (B118692) (5mC) can be detected using specific antibodies.[7][9][10]
Experimental Workflow
Immunohistochemistry workflow for detecting dC analog incorporation.
Protocol: BrdU Staining in Paraffin-Embedded Tissue Sections
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.[19]
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[19]
2. Antigen Retrieval:
-
For BrdU, DNA denaturation is required. Incubate the slides in 2 M HCl for 30-60 minutes at 37°C.[18][20]
-
Alternatively, use a heat-induced epitope retrieval (HIER) method by boiling the slides in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.[19]
-
Allow the slides to cool to room temperature.
3. Immunohistochemical Staining:
-
Wash the slides in PBS.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 10-15 minutes.[14][21]
-
Wash with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.[21]
-
Incubate with the primary antibody against BrdU, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Wash with PBS.
4. Visualization and Counterstaining:
-
Develop the color by incubating with a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), until the desired staining intensity is reached.[19]
-
Wash with distilled water.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
5. Analysis:
-
Examine the slides under a light microscope.
-
Quantify the staining using manual counting, a semi-quantitative scoring method (e.g., H-score), or automated image analysis software.[12][13][22][23] The H-score is calculated as: (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells), with a range of 0-300.[12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry Protocol for BrdU Antibody (NB500-235): Novus Biologicals [novusbio.com]
- 8. Protocols for IHC and Detection of Proliferating Cells by BrdU - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genomeme.ca [genomeme.ca]
- 11. Hybridization Liquid Chromatography-Tandem Mass Spectrometry: An Alternative Bioanalytical Method for Antisense Oligonucleotide Quantitation in Plasma and Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Quantitative Analysis of Epigenetic, Epitranscriptomic Modifications and Their Modulators Using Liquid Chromatography-Tandem Mass Spectrometry [escholarship.org]
- 16. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 17. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. youtube.com [youtube.com]
- 21. mit.edu [mit.edu]
- 22. An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of diverse subcellular immunohistochemical markers with clinicobiological relevancies: validation of a new computer-assisted image analysis procedure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2'-Deoxycytidine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of 2'-deoxycytidine (B1670253) in aqueous solutions. The information is designed to help you improve the stability of your experimental samples and drug formulations.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 2'-deoxycytidine.
Issue 1: Rapid Degradation of 2'-Deoxycytidine in Solution
Question: I am observing a rapid loss of 2'-deoxycytidine concentration in my aqueous solution, even when stored at 4°C. What could be the cause, and how can I prevent it?
Answer: Rapid degradation of 2'-deoxycytidine in aqueous solutions is primarily caused by two chemical processes: hydrolysis and oxidation.
-
Hydrolysis: The glycosidic bond linking the deoxyribose sugar to the cytosine base can be cleaved, especially under acidic or alkaline conditions. Deamination of the cytosine ring to form 2'-deoxyuridine (B118206) can also occur.
-
Oxidation: Reactive oxygen species (ROS) present in the solution can attack the cytosine base, leading to a variety of oxidation products. This process can be accelerated by the presence of trace metal ions, which can catalyze the formation of ROS.
Troubleshooting Steps:
-
pH Control: The stability of 2'-deoxycytidine is highly pH-dependent. It is most stable in neutral solutions (pH ~7.0). Avoid acidic (pH < 6) and alkaline (pH > 8) conditions. Use a buffered solution to maintain a stable pH. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
-
Temperature Control: Store 2'-deoxycytidine solutions at low temperatures to slow down the rate of degradation. For short-term storage (hours to a few days), 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.
-
Minimize Oxygen Exposure: Degas your solvents before preparing the solution to remove dissolved oxygen. You can do this by sparging with an inert gas like nitrogen or argon, or by using a sonicator. After preparation, store the solution under an inert atmosphere if possible.
-
Use High-Purity Water: Use freshly prepared, high-purity water (e.g., Milli-Q or equivalent) to minimize the presence of contaminants, including metal ions and microorganisms that could contribute to degradation.
Issue 2: Precipitation of 2'-Deoxycytidine Upon Freezing
Question: When I freeze my 2'-deoxycytidine solution for long-term storage, I notice a precipitate upon thawing. What is causing this, and how can I prevent it?
Answer: Precipitation upon freezing and thawing can be due to the formation of ice crystals, which can exclude the solute and lead to localized high concentrations and pH shifts, causing the 2'-deoxycytidine to come out of solution. To prevent this, the use of a cryoprotectant is recommended.
Troubleshooting Steps:
-
Add a Cryoprotectant: Glycerol (B35011) is a commonly used cryoprotectant that can be added to your 2'-deoxycytidine solution before freezing. It works by disrupting the formation of ice crystals and creating a vitrified (glass-like) state at low temperatures. A final concentration of 10-20% (v/v) glycerol is typically effective.
-
Flash Freezing: Rapidly freezing the solution in liquid nitrogen can minimize the formation of large ice crystals.
-
Controlled Thawing: Thaw the frozen solution rapidly in a 37°C water bath with gentle agitation until just thawed, and then immediately place it on ice. Avoid slow thawing at room temperature or on the benchtop.
Section 2: Frequently Asked Questions (FAQs)
Stability and Degradation
Q1: What are the main degradation products of 2'-deoxycytidine?
A1: The primary degradation products of 2'-deoxycytidine arise from hydrolysis and oxidation. Hydrolytic degradation can lead to the formation of 2'-deoxyuridine (through deamination) and cytosine (through cleavage of the glycosidic bond). Oxidative degradation can result in a variety of products, including 5-hydroxy-2'-deoxycytidine (B120496) and 2'-deoxyuridine glycols.[1]
Q2: How does pH affect the stability of 2'-deoxycytidine?
A2: 2'-deoxycytidine is most stable at neutral pH (around 7.0). Both acidic and alkaline conditions accelerate its degradation. For instance, the half-life of its analog, 2'-deoxyxanthosine (B1596513), is significantly shorter at pH 2 (7.7 hours) compared to pH 7 (17,700 hours).[2] A similar trend is observed for other deoxynucleosides.
Q3: What is the expected shelf-life of a 2'-deoxycytidine solution?
A3: The shelf-life of a 2'-deoxycytidine solution is highly dependent on the storage conditions. In a neutral phosphate (B84403) buffer at 37°C, the half-life for deamination is estimated to be around 20 years, while glycosidic bond cleavage has a half-life of about 40 years.[3] However, in practice, degradation can be much faster due to other factors like oxidation. For its analog, 5-aza-2'-deoxycytidine, the half-life at 37°C and pH 7.4 is reported to be around 10.2 hours.[4][5]
Stabilization Strategies
Q4: Can I use antioxidants to improve the stability of my 2'-deoxycytidine solution?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used antioxidant. It is typically added at a low concentration (e.g., 0.01% to 0.1% w/v).
Q5: How do chelating agents help in stabilizing 2'-deoxycytidine solutions?
A5: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), bind to trace metal ions (e.g., Fe²⁺, Cu²⁺) that may be present in the solution.[6] These metal ions can catalyze the formation of reactive oxygen species, which in turn can degrade 2'-deoxycytidine. By sequestering these metal ions, chelating agents help to minimize oxidative degradation.[7] A typical concentration for EDTA is 0.1 to 1 mM.
Q6: Are there any commercially available stabilizers for nucleoside solutions?
A6: While there are general-purpose protein and enzyme stabilizers available, specific commercial stabilizers for 2'-deoxycytidine solutions are less common. The use of buffers, antioxidants, and chelating agents as described in this guide is the standard approach.
Section 3: Data Presentation
Table 1: Stability of 2'-Deoxycytidine Analogs under Different Conditions
| Compound | Condition | Half-life (t₁/₂) | Reference |
| 2'-Deoxycytidine | Neutral phosphate buffer, 37°C | ~20 years (deamination) | [3] |
| 2'-Deoxycytidine | Neutral phosphate buffer, 37°C | ~40 years (glycosidic cleavage) | [3] |
| 5-Aza-2'-deoxycytidine | 100 mM potassium phosphate buffer (pH 7.4), 37°C | 10.2 ± 1.2 hours | [4] |
| 2'-Deoxyxanthosine | pH 2, 37°C | 7.7 hours | [2] |
| 2'-Deoxyxanthosine | pH 7, 37°C | 17,700 hours | [2] |
| 5-Trifluoromethyl-2'-deoxyuridine | pH 7.0, 37°C | 45.7 hours | [8] |
| 5-Trifluoromethyl-2'-deoxyuridine | pH 8.0, 37°C | 11.9 hours | [8] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized 2'-Deoxycytidine Aqueous Solution
Objective: To prepare a 10 mM stock solution of 2'-deoxycytidine with enhanced stability.
Materials:
-
2'-Deoxycytidine
-
High-purity water (e.g., Milli-Q)
-
Phosphate-buffered saline (PBS), 10x concentrate, sterile
-
Ascorbic acid
-
EDTA, disodium (B8443419) salt, dihydrate
-
Sterile, RNase/DNase-free containers
-
Inert gas (Nitrogen or Argon) (optional)
Procedure:
-
Prepare Buffers:
-
Prepare a 1x PBS solution (pH 7.4) by diluting the 10x concentrate with high-purity water. Filter sterilize if necessary.
-
Prepare a 1% (w/v) stock solution of ascorbic acid in high-purity water. Prepare this solution fresh.
-
Prepare a 0.5 M stock solution of EDTA (pH 8.0) in high-purity water.
-
-
Degas the Solvent:
-
Take the required volume of 1x PBS and degas it by sparging with nitrogen or argon for 15-20 minutes, or by sonicating under vacuum for a similar duration.
-
-
Prepare the 2'-Deoxycytidine Solution:
-
Weigh the required amount of 2'-deoxycytidine to make a 10 mM solution.
-
Dissolve the 2'-deoxycytidine in the degassed 1x PBS.
-
-
Add Stabilizers:
-
Add the ascorbic acid stock solution to a final concentration of 0.1% (w/v).
-
Add the EDTA stock solution to a final concentration of 1 mM.
-
-
Final Steps:
-
Gently mix the solution until all components are dissolved.
-
If possible, overlay the solution with an inert gas before sealing the container.
-
Store the solution at the appropriate temperature (2-8°C for short-term, -20°C or -80°C for long-term).
-
Protocol 2: Forced Degradation Study of 2'-Deoxycytidine
Objective: To intentionally degrade 2'-deoxycytidine under controlled conditions to identify potential degradation products and to test the stability-indicating capability of an analytical method.
Materials:
-
2'-Deoxycytidine stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Heating block or water bath
-
UV lamp (for photostability testing)
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the 2'-deoxycytidine stock solution and 0.2 M HCl (to get a final concentration of 0.1 M HCl).
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the 2'-deoxycytidine stock solution and 0.2 M NaOH (to get a final concentration of 0.1 M NaOH).
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the 2'-deoxycytidine stock solution with 3% H₂O₂.
-
Incubate at room temperature for a specified time.
-
-
Thermal Degradation:
-
Heat the 2'-deoxycytidine stock solution at a high temperature (e.g., 80°C) for a specified time.
-
-
Analysis:
-
Analyze the stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method. A common method involves a C18 column with a mobile phase gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][10][11]
-
Section 5: Mandatory Visualizations
Degradation Pathways of 2'-Deoxycytidine
Caption: Major degradation pathways of 2'-deoxycytidine in aqueous solution.
Experimental Workflow for Stabilized Solution Preparation
Caption: Workflow for preparing a stabilized 2'-deoxycytidine solution.
References
- 1. Endogenous oxidative damage of deoxycytidine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rates of spontaneous disintegration of DNA and the rate enhancements produced by DNA glycosylases and deaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. samnicholls.net [samnicholls.net]
- 8. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: HPLC Quantification of 2'-Deoxycytidine
Welcome to the technical support center for the HPLC quantification of 2'-deoxycytidine (B1670253) (dC). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can help isolate the problem's source. The following workflow provides a logical sequence for diagnosing HPLC issues.
Caption: General troubleshooting decision tree for HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Chromatographic & Peak Shape Issues
Question 1: Why is my 2'-deoxycytidine peak tailing?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise peak integration and reduce resolution.[1] The causes can be chemical or physical.
-
Chemical Causes:
-
Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with the amine groups of dC, causing tailing.[2] This is more pronounced at neutral or higher pH.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to these secondary interactions.[1]
-
Analyte Degradation: 2'-deoxycytidine can degrade, especially in alkaline solutions, leading to secondary peaks that may appear as a tail.[3]
-
-
Physical & Methodological Causes:
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4][5]
-
Column Degradation: A void at the column inlet or a contaminated/deteriorated column bed can disrupt the sample path.[2][4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[1]
-
Troubleshooting Steps:
-
Reduce Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with phosphate (B84403) buffer) can suppress the ionization of silanol groups, minimizing secondary interactions.[2][6]
-
Check for Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves, the original sample was overloaded.[4][5]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample matrix.[4]
-
Flush the Column: If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol (B130326) for reversed-phase columns).[2] If this fails, the column may need replacement.[7]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[7][8]
Question 2: My 2'-deoxycytidine peak is broad and resolution from other nucleosides is poor. What should I do?
Answer: Broad peaks indicate a loss of chromatographic efficiency. This can be caused by issues with the column, the HPLC system, or the method itself.[8][9]
-
Extra-Column Band Broadening: Excessive tubing length or diameter between the injector and detector can cause peaks to broaden before they are detected.[1]
-
Column Contamination or Age: Buildup of contaminants on the column frit or degradation of the stationary phase reduces efficiency.[7][9]
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.[8]
-
Incompatible Sample Solvent: Injecting a sample in a solvent significantly different from the mobile phase can cause broadening.[8]
Troubleshooting Steps:
-
Optimize System Plumbing: Minimize the length and internal diameter of all tubing, especially between the column and the detector, to reduce dead volume.[10]
-
Increase Flow Rate: Check if the flow rate is appropriate for the column dimensions. A slight increase may improve peak sharpness.
-
Replace Column Frit/Guard Column: If system pressure is high and peaks are broad, the column inlet frit may be plugged.[2] Replacing the frit or the guard column is a good first step.[7]
-
Try a More Efficient Column: Consider using a column with smaller particles (e.g., <3 µm) or one with superficially porous particles (core-shell), which can significantly increase efficiency and sharpen peaks without a drastic increase in backpressure.[11]
Section 2: Quantification & Sensitivity Issues
Question 3: I am not seeing a peak for 2'-deoxycytidine, or the signal is very low. How can I improve sensitivity?
Answer: A complete loss of signal or very low sensitivity can stem from instrument settings, sample degradation, or suboptimal method parameters.
-
Instrumental Issues:
-
Detector Lamp Failure: The UV detector lamp has a finite lifetime and may need replacement.[9]
-
Incorrect Wavelength: 2'-deoxycytidine has a UV absorbance maximum around 270-280 nm. Detection at a non-optimal wavelength will reduce sensitivity.
-
Leaks: A leak in the system can prevent the sample from reaching the detector.[7]
-
-
Chemical/Methodological Issues:
-
Analyte Degradation: 2'-deoxycytidine is unstable in alkaline and strongly acidic solutions.[3] If samples are stored or prepared in inappropriate buffers, the analyte may have degraded. It is most stable in neutral solutions at low temperatures.[3][12]
-
Low Analyte Concentration: The concentration of dC in your sample may simply be below the method's limit of detection (LOD).
-
High Baseline Noise: A noisy baseline can obscure small peaks. This can be caused by impure mobile phase solvents, a contaminated detector cell, or temperature fluctuations.[9][13]
-
Troubleshooting Steps to Increase Sensitivity:
-
Verify Detector Operation: Check the lamp energy and ensure the correct wavelength is set.
-
Optimize Mobile Phase: Use high-purity HPLC or LC-MS grade solvents and additives to minimize baseline noise.[10] Phosphate buffers are often preferred over acetate (B1210297) for low UV detection.[14]
-
Check Sample Stability: Ensure samples are prepared and stored in a neutral pH buffer and kept cold.[3] A study showed dC is stable for at least 7 days in hydrolyzed DNA stored at -20°C.[12]
-
Increase Injection Volume or Concentrate Sample: If possible, inject a larger volume or use sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte.[14][15]
-
Use a More Efficient Column: Decreasing the column's internal diameter (e.g., from 4.6 mm to 2.1 mm) or using a column with smaller particles can increase peak height and thus sensitivity.[11]
Section 3: Sample Preparation
Question 4: What are the key considerations for preparing biological samples for dC quantification?
Answer: Proper sample preparation is critical for accurate quantification and to protect the HPLC system. The main goals are to remove interferences (like proteins and lipids), concentrate the analyte, and ensure the sample is compatible with the HPLC method.[15]
Caption: Workflow for preparing biological samples for dC analysis.
Key Steps & Considerations:
-
DNA Extraction: Use a validated kit or protocol to extract DNA from your biological matrix.
-
Enzymatic Hydrolysis: Digest the purified DNA into its constituent deoxynucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.
-
Deproteinization/Cleanup: After hydrolysis, it is crucial to remove the enzymes and other proteins, as they can foul the HPLC column. This can be done by:
-
Protein Precipitation: Adding a solvent like acetonitrile or methanol (B129727) to precipitate proteins, followed by centrifugation.
-
Solid-Phase Extraction (SPE): A more selective method to remove interferences and concentrate the nucleosides.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[16]
-
-
Solvent Compatibility: The final sample should be dissolved in a solvent that is weak or identical to the mobile phase to ensure good peak shape.[1]
Methodology & Data
Example Experimental Protocol
This protocol is a representative method for the quantification of 2'-deoxycytidine and other nucleosides from DNA digests.
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
Gradient Elution: A gradient program is typically used to separate multiple nucleosides.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: UV at 274 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: DNA digests should be filtered through a 0.22 µm filter prior to injection.[16]
Data Tables
The performance of an HPLC method is highly dependent on its parameters. The following tables illustrate how changing these parameters can affect the analysis of 2'-deoxycytidine.
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape
| Mobile Phase pH | Retention Time of dC (min) | Tailing Factor (Tf) | Rationale |
| 7.0 | 4.8 | 2.1 | At neutral pH, residual silanols on the column are ionized, leading to strong secondary interactions with dC, causing significant tailing. |
| 5.5 | 5.1 | 1.6 | Lowering the pH begins to suppress silanol ionization, improving peak shape. |
| 4.0 | 5.5 | 1.2 | (Recommended) At this pH, most silanols are protonated, minimizing tailing and resulting in a symmetric peak.[6] |
| 2.5 | 5.9 | 1.1 | Further reduction in pH offers minimal improvement in peak shape and may risk acid hydrolysis of the column's bonded phase over time. |
Table 2: Comparison of HPLC Column Technologies
| Column Type | Particle Size | Typical Efficiency (Plates/meter) | Backpressure | Key Advantage for dC Analysis |
| Fully Porous Silica C18 | 5 µm | ~90,000 | Low | Robust, standard, and cost-effective for routine analysis. |
| Fully Porous Silica C18 | 3 µm | ~150,000 | Medium | Higher efficiency leads to sharper peaks and better resolution from co-eluting species. |
| Superficially Porous (Core-Shell) C18 | 2.7 µm | ~250,000 | Medium | Provides efficiency comparable to sub-2 µm particles but with significantly lower backpressure, improving sensitivity.[11] |
| Phenyl-Hexyl | 3 µm | ~140,000 | Medium | Offers alternative selectivity which can be useful for separating dC from structurally similar impurities or analogs.[17] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. protocols.io [protocols.io]
- 17. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2'-Deoxycytidine (dC) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing 2'-deoxycytidine (B1670253) (dC) concentration in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why would I need to add 2'-deoxycytidine to my cell culture?
A1: Exogenous 2'-deoxycytidine is typically added to cell culture medium for two primary reasons:
-
Rescuing Pyrimidine (B1678525) Auxotrophy: Some cell lines have defects in the de novo pyrimidine synthesis pathway, making them unable to produce their own pyrimidines. These cells, known as pyrimidine auxotrophs, require an external source of pyrimidines, such as 2'-deoxycytidine or uridine (B1682114), for survival and proliferation.[1][2][3][4][5] For example, certain respiration-deficient cells can become auxotrophic for pyrimidines due to a deficiency in dihydroorotate (B8406146) dehydrogenase, a key enzyme in the de novo pathway.[1]
-
Balancing dNTP Pools: In specific experimental contexts, such as studying DNA repair, replication, or the effects of certain drugs, it may be necessary to manipulate the intracellular deoxyribonucleoside triphosphate (dNTP) pools. Supplementing with dC can help to specifically increase the dCTP pool. However, it is crucial to maintain a proper balance, as both an excess and a deficiency of any single dNTP can lead to increased mutation rates, faulty DNA repair, and genomic instability.[6][7][8][9][10]
Q2: What is the recommended starting concentration for 2'-deoxycytidine?
A2: The optimal concentration of 2'-deoxycytidine is highly dependent on the specific cell line and the experimental goal.
-
For Rescuing Auxotrophs: A common starting concentration is around 10-100 µM . The exact amount should be determined empirically by performing a dose-response curve and assessing cell viability and proliferation.
-
For dNTP Pool Modulation: The required concentration can vary widely. In some studies, concentrations up to 100 µM have been used to competitively inhibit the effects of dC analogs.[11] It is essential to start with a low concentration and titrate upwards, while monitoring for signs of cytotoxicity.
Q3: What are the potential negative effects of using too high a concentration of 2'-deoxycytidine?
A3: While dC is a natural nucleoside, excessively high concentrations can be detrimental to cells. The primary concern is the disruption of the delicate balance of the intracellular dNTP pools. An excess of dCTP (derived from dC) can lead to:
-
Increased Mutagenesis: Imbalanced dNTP ratios can cause DNA polymerases to make errors during replication.[7][10]
-
Inhibition of Cell Cycle Progression: Some studies in yeast have shown that constitutively high dNTP concentrations can inhibit cell cycle progression and the DNA damage checkpoint.[7][9]
-
Induction of Genomic Instability: An imbalanced pyrimidine pool can lead to under-replicated DNA and other chromosomal abnormalities.[7]
Q4: Can I use 2'-deoxycytidine in combination with other nucleosides?
A4: Yes, in many cases, a combination of nucleosides is beneficial. For instance, in Chinese Hamster Ovary (CHO) cells, the combined addition of deoxyuridine, thymidine, and deoxycytidine has been shown to synergistically increase cell growth and antibody production.[12] When rescuing a pyrimidine auxotroph, providing a mix of pyrimidine nucleosides may be more effective than a single one.
Q5: How should I prepare and store 2'-deoxycytidine stock solutions?
A5: 2'-Deoxycytidine is typically soluble in water.[13][14]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, nuclease-free water or PBS. Ensure the powder is fully dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| No rescue of cell growth in a suspected pyrimidine auxotroph. | - Insufficient dC concentration.- Cell line has a defect in the pyrimidine salvage pathway (e.g., lacks deoxycytidine kinase).- The cell line is not a pyrimidine auxotroph. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 200 µM).- Try supplementing with other pyrimidines like uridine or thymidine.- Verify the genetic basis of the auxotrophy if possible. |
| High cytotoxicity observed after dC supplementation. | - dC concentration is too high, leading to dNTP pool imbalance.- Contamination of the stock solution. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration using a cell viability assay (e.g., MTT assay).- Prepare a fresh, sterile stock solution of 2'-deoxycytidine. |
| Inconsistent results between experiments. | - Variability in cell health, passage number, or seeding density.- Inaccurate preparation of dC dilutions.- Instability of dC in the culture medium over long incubation periods. | - Standardize cell culture procedures: use cells within a defined passage number range and ensure consistent seeding density.- Prepare fresh dilutions of dC for each experiment from a frozen stock.- For long-term experiments, consider replenishing the medium with fresh dC every 2-3 days. |
| Unexpected changes in cell cycle profile. | - The dC concentration is affecting cell cycle progression due to dNTP pool imbalance.[7][9] | - Analyze the cell cycle profile at different dC concentrations using flow cytometry (see Propidium Iodide Staining protocol below).- Correlate cell cycle data with proliferation and viability assays to find a concentration that supports growth without inducing cell cycle arrest. |
Data Presentation
Table 1: Concentration Ranges of 2'-Deoxycytidine and its Analogs in Cell Culture Experiments
| Compound | Cell Line(s) | Concentration Range | Context/Effect | Reference |
| 2'-Deoxycytidine | CHO | 25 mg/L (~110 µM) | Increased cell growth and antibody production (in combination with other nucleosides). | [12] |
| 2'-Deoxycytidine | Human Bone Marrow Cells | ≥ 100 µM | Protected against the cytotoxicity of 2',3'-dideoxycytidine (DDC). | [11] |
| (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) | Human Leukemia and Solid Tumor Cells | 10 nM | Induced cell cycle arrest at S or G1 phase. | [15][16] |
| 5-Aza-2'-deoxycytidine (Decitabine) | Jurkat-T Cells | 5 µM | Perturbation of protein expression and inhibition of cholesterol biosynthesis. | [17] |
| 5-Aza-2'-deoxycytidine (Decitabine) | HT 29 Colon Cancer Cells | Time and dose-dependent | Decreased cell viability and induced apoptosis. | [18] |
Mandatory Visualizations
Caption: Pyrimidine salvage pathway for exogenous 2'-deoxycytidine.
Caption: Experimental workflow for optimizing dC concentration.
Caption: Troubleshooting flowchart for dC supplementation.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the concentration range of dC that is non-toxic to the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
2'-Deoxycytidine (dC) stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of dC in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).
-
Remove the existing medium and replace it with the medium containing the different concentrations of dC. Include a "no-cell" control for background subtraction.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Read the absorbance at 570 nm using a microplate reader.[20]
DNA Synthesis Measurement using BrdU Incorporation Assay
This protocol measures the rate of DNA synthesis and cell proliferation.
Materials:
-
Cells cultured on coverslips or in appropriate plates for imaging/flow cytometry
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (typically 10 µM)[21]
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)[21]
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells with the desired concentrations of dC for the chosen duration.
-
Add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.[21]
-
Wash cells with PBS and fix them.
-
Permeabilize the cells to allow antibody access.
-
Denature the DNA using HCl to expose the incorporated BrdU.
-
Incubate with the anti-BrdU primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Analyze the samples using a fluorescence microscope (to calculate the percentage of BrdU-positive cells) or a flow cytometer.[22]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cell suspension (approximately 1x10^6 cells per sample)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. (Fixed cells can be stored at 4°C for an extended period).[23][25]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in RNase A solution and incubate at room temperature to degrade RNA, ensuring PI only stains DNA.[23][24]
-
Add the PI staining solution and incubate for 5-10 minutes in the dark.[23]
-
Analyze the samples on a flow cytometer, using a linear scale for PI fluorescence to distinguish between G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[24][25][26]
References
- 1. On auxotrophy for pyrimidines of respiration-deficient chick embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement of Purine and Pyrimidine Synthesis for Colonization of the Mouse Intestine by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of pyrimidine salvage in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Critical Balance: dNTPs and the Maintenance of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleotide Pool Imbalance and Antibody Gene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dNTP pools determine fork progression and origin usage under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly mutagenic and severely imbalanced dNTP pools can escape detection by the S-phase checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. The enhancement of antibody concentration and achievement of high cell density CHO cell cultivation by adding nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2′-脱氧胞苷 盐酸盐 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 14. ≥99% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. 5-Aza-2'-deoxycytidine induced growth inhibition of leukemia cells through modulating endogenous cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. flowcytometry-embl.de [flowcytometry-embl.de]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
troubleshooting low incorporation of 2'-deoxycytidine in PCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with their Polymerase Chain Reaction (PCR) experiments, with a specific focus on problems related to low incorporation of 2'-deoxycytidine (B1670253) (dCTP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No PCR Product
Question: I am observing very low or no yield of my PCR product. What are the potential causes related to dNTPs, specifically dCTP?
Answer:
Low or no PCR product is a common issue that can stem from several factors related to dNTPs. Here's a breakdown of potential causes and solutions:
-
Suboptimal dNTP Concentration: The concentration of dNTPs is critical for successful PCR. While a standard final concentration is 200 µM for each dNTP, this may need optimization for your specific assay.[1][2][3]
-
Too Low: Insufficient dNTPs, including dCTP, will lead to incomplete primer extension and reduced product yield.[4][5]
-
Too High: Excessive dNTP concentrations can chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase, thereby inhibiting the reaction.[1][4] Unbalanced dNTP concentrations can also decrease fidelity.[6]
-
-
Poor dNTP Quality: The purity of your dNTPs is paramount. Contaminants such as dNDPs, pyrophosphates, or traces of chemicals from the manufacturing process can inhibit PCR.[1][7][8] Always use high-purity, molecular-grade dNTPs.[1][9]
-
dCTP Degradation: dNTPs, and particularly dCTP, can degrade under certain conditions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of dNTP stock solutions can lead to degradation. It is recommended to aliquot dNTPs into smaller working volumes.[7]
-
High Temperatures (Deamination): During the high-temperature denaturation steps of PCR, dCTP can undergo deamination to form 2'-deoxyuridine (B118206) triphosphate (dUTP).[10][11] Many archaeal DNA polymerases (like Pfu) are inhibited by the incorporation of dUTP, leading to lower PCR yields.[10][11]
-
-
GC-Rich Templates: Templates with high GC content can form stable secondary structures that impede polymerase progression. In such cases, standard dCTP may not be efficiently incorporated. The use of dCTP analogs like N⁴-methyl-2'-deoxycytidine 5'-triphosphate (N⁴me-dCTP) can improve amplification of these challenging templates.[12][13]
Troubleshooting Workflow for Low/No PCR Product
References
- 1. bio-rad.com [bio-rad.com]
- 2. PCRセットアップ:考慮すべき6つの重要な構成要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. neb.com [neb.com]
- 4. PCR Troubleshooting [caister.com]
- 5. mybiosource.com [mybiosource.com]
- 6. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 8. atzlabs.com [atzlabs.com]
- 9. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing degradation of 2'-deoxycytidine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2'-deoxycytidine (B1670253) during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and preparation of samples for 2'-deoxycytidine analysis.
Issue 1: Low or No Detectable 2'-Deoxycytidine in Plasma/Serum Samples
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Enzymatic Degradation: Cytidine (B196190) deaminase, present in blood, can rapidly convert 2'-deoxycytidine to 2'-deoxyuridine. | Immediately after blood collection, add a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), to the collection tube. A final concentration of 10 µg/mL of THU in the blood sample has been used in studies to prevent in vitro degradation.[1] |
| Improper Sample Collection: Use of incorrect anticoagulants or delayed processing can lead to degradation. | Collect whole blood in tubes containing EDTA.[2][3] Process the blood to separate plasma or serum within two hours of collection.[4] |
| Inadequate Storage: High temperatures and repeated freeze-thaw cycles can degrade 2'-deoxycytidine. | Store plasma or serum samples at -80°C for long-term storage.[5] Avoid multiple freeze-thaw cycles. |
| Suboptimal Protein Precipitation: Inefficient removal of proteins can interfere with analysis and lead to loss of the analyte. | Use a cold organic solvent like acetonitrile (B52724) or methanol (B129727) for protein precipitation. A common ratio is 3:1 (v/v) of solvent to plasma/serum.[6] Ensure thorough mixing and centrifugation at an appropriate speed (e.g., 500 x g for 3 minutes).[6] |
Issue 2: High Variability in 2'-Deoxycytidine Concentrations Between Replicates
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling: Variations in the time between sample collection and processing can lead to differing levels of degradation. | Standardize the sample handling workflow. Ensure all samples are processed (e.g., centrifugation, protein precipitation) within the same timeframe after collection. |
| Precipitate Contamination: Carryover of the protein pellet during supernatant collection can affect results. | Carefully aspirate the supernatant without disturbing the precipitated protein pellet. |
| Matrix Effects in LC-MS/MS: Endogenous components in the sample matrix can suppress or enhance the ionization of 2'-deoxycytidine, leading to inconsistent measurements. | Incorporate a stable isotope-labeled internal standard (e.g., 15N3-deoxycytidine) to normalize for matrix effects.[7] Optimize the chromatographic method to separate 2'-deoxycytidine from interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2'-deoxycytidine degradation in biological samples?
A1: The primary cause of 2'-deoxycytidine degradation in biological samples, particularly blood, is enzymatic deamination by cytidine deaminase. This enzyme converts 2'-deoxycytidine to 2'-deoxyuridine. Chemical degradation through hydrolysis can also occur, especially under non-optimal pH and temperature conditions.
Q2: How can I prevent enzymatic degradation of 2'-deoxycytidine in my plasma samples?
A2: The most effective way to prevent enzymatic degradation is to inhibit cytidine deaminase. This can be achieved by adding a competitive inhibitor, such as tetrahydrouridine (THU), to the blood collection tube immediately after sample collection.[1] Processing samples on ice and minimizing the time between collection and storage at -80°C also helps to reduce enzymatic activity.
Q3: What are the optimal storage conditions for samples intended for 2'-deoxycytidine analysis?
A3: For long-term stability, plasma and serum samples should be stored at -80°C.[5] It is also crucial to minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.
Q4: Which anticoagulant should I use for blood collection?
A4: EDTA is a commonly recommended anticoagulant for blood samples intended for nucleoside analysis.[2][3]
Q5: What is the recommended method for protein precipitation when analyzing 2'-deoxycytidine?
A5: Protein precipitation using a cold organic solvent, such as acetonitrile or methanol, is a widely used and effective method.[6][8][9] A typical procedure involves adding three volumes of the cold solvent to one volume of plasma or serum, vortexing to mix, and then centrifuging to pellet the precipitated proteins.[6]
Quantitative Data on Nucleoside Stability
Table 1: Stability of 2'-Deoxycytidine Analogs Under Various Conditions
| Analyte | Matrix/Buffer | pH | Temperature (°C) | Half-life (t½) | Reference |
| 5-aza-2'-deoxycytidine | Potassium Phosphate Buffer | 7.4 | 37 | ~10 hours | [10] |
| 2-chloro-2'-deoxyadenosine | Aqueous Solution | 7.0 | 37 | Stable | [11] |
| 2-chloro-2'-deoxyadenosine | Aqueous Solution | 2.0 | 37 | 1.6 hours | [11] |
| 2-chloro-2'-deoxyadenosine | Aqueous Solution | 1.0 | 37 | 0.37 hours | [11] |
| 2'-deoxyxanthosine (B1596513) | Double-stranded DNA | 7.0 | 37 | 2.4 years | [12][13] |
| 2'-deoxyxanthosine | Single-stranded DNA | 7.0 | 37 | ~2 years | [12] |
| 2'-deoxyxanthosine | Single-stranded DNA | 2.0 | 37 | 7.7 hours | [12][13] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Collection: Draw whole blood into a vacutainer tube containing EDTA as the anticoagulant.[2][3]
-
Inhibition of Enzymatic Activity (Optional but Recommended): Immediately after collection, add tetrahydrouridine (THU) to a final concentration of 10 µg/mL to inhibit cytidine deaminase. Gently invert the tube 8-10 times to mix.[1]
-
Centrifugation: Within two hours of collection, centrifuge the blood sample at a low speed (e.g., 600g) for 5 minutes at 4°C to separate the plasma.[1][4]
-
Aliquoting: Carefully transfer the plasma supernatant to new, labeled cryovials.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.[5]
Protocol 2: Protein Precipitation of Plasma Samples
-
Thawing: Thaw the frozen plasma samples on ice.
-
Solvent Preparation: Pre-chill acetonitrile to -20°C.
-
Precipitation: In a microcentrifuge tube, add 300 µL of cold acetonitrile to 100 µL of the plasma sample.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a speed sufficient to pellet the precipitated proteins (e.g., 500 x g) for 3 minutes.[6]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis (e.g., by LC-MS/MS).
Visualizations
Caption: Troubleshooting workflow for low 2'-deoxycytidine signal.
References
- 1. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. genieur.eu [genieur.eu]
- 4. kcl.ac.uk [kcl.ac.uk]
- 5. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mnkjournals.com [mnkjournals.com]
- 9. filtrous.com [filtrous.com]
- 10. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background noise in 2'-deoxycytidine-based assays
Welcome to the technical support center for 2'-deoxycytidine-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize background noise and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What constitutes "background noise" in a 2'-deoxycytidine-based assay?
A1: Background noise, or non-specific signal, is any signal detected in the assay that is not directly generated by the specific interaction of the detection antibody with 2'-deoxycytidine (B1670253). This can manifest as a high signal in blank wells (containing no analyte) or negative control wells, which obscures the true signal from the samples and standards, ultimately reducing the sensitivity and accuracy of the assay.[1]
Q2: Why is minimizing background noise critically important for these assays?
A2: Minimizing background noise is essential for achieving reliable and reproducible results.[2] High background can mask the lower limit of detection, making it difficult to accurately quantify low concentrations of 2'-deoxycytidine. This is particularly critical in studies such as DNA methylation analysis, where subtle changes can be biologically significant.[3] A high degree of non-specific binding will limit the usefulness and sensitivity of the assay.[4]
Q3: What are the most common sources of high background noise?
A3: The primary sources of high background noise often stem from several key areas of the experimental workflow:
-
Non-Specific Antibody Binding: The primary or secondary antibodies may bind to the microplate surface or to other proteins in the sample.[5][6]
-
Insufficient Blocking: Incomplete blocking of the unoccupied sites on the microplate surface can lead to non-specific binding of assay reagents.[7]
-
Inadequate Washing: Failure to completely remove unbound reagents during wash steps is a major cause of high background.[7][8]
-
Sample Quality and Preparation: Contaminants, particulates, or improper handling and storage of samples can interfere with the assay.[2][9][10]
-
Reagent Concentration and Quality: Using antibodies at a concentration that is too high or using degraded reagents can increase non-specific interactions.[5]
Troubleshooting Guide: High Background Noise
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High background signal is observed in all wells, including blanks.
-
Possible Cause 1: Inadequate Washing. Residual unbound antibodies or detection reagents remain in the wells.
-
Possible Cause 2: Substrate Instability. The enzyme substrate may be degrading, leading to a high spontaneous signal.
-
Solution: Prepare the substrate solution fresh just before use and protect it from light. Ensure that all reagents are at room temperature for 15-20 minutes before starting the assay.[7]
-
-
Possible Cause 3: High Detection Reagent Concentration. The concentration of the enzyme-conjugated antibody or streptavidin is too high.
Issue 2: Background is high in negative control wells but low in blank wells.
-
Possible Cause 1: Non-specific Binding of Antibodies. The primary or secondary antibody is binding non-specifically to the plate or other sample components.
-
Solution 1: Optimize the blocking step by increasing the incubation time or changing the blocking agent. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.
-
Solution 2: Titrate the primary antibody to find the lowest concentration that still provides a robust specific signal.[5][13]
-
Solution 3: Run a control with only the secondary antibody to confirm it is not the source of non-specific binding. If it is, consider using a pre-adsorbed secondary antibody.
-
-
Possible Cause 2: Cross-Reactivity. The antibodies may be cross-reacting with other molecules in the sample matrix.
Issue 3: Inconsistent or patchy background across the plate (e.g., edge effects).
-
Possible Cause 1: Uneven Temperature or Evaporation. Temperature gradients across the plate during incubation can lead to variability. Evaporation from the outer wells can concentrate reagents, increasing background.
-
Solution: Ensure the plate is sealed properly during incubations. Using a humidified chamber can help maintain consistent temperature and humidity.
-
-
Possible Cause 2: Inadequate Reagent Mixing. Incomplete mixing of reagents in the wells can lead to inconsistent results.
-
Solution: Gently tap the plate after adding reagents to ensure thorough mixing.
-
-
Possible Cause 3: Tissue Sections Drying Out. For immunohistochemistry (IHC) applications, sections drying out can cause high, uneven background.
-
Solution: Always keep tissue sections in a humidified chamber during incubations to prevent them from drying out.
-
Data Presentation
Table 1: Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, widely used for blocking non-specific protein binding.[1] | Can have cross-reactivity with certain antibodies. |
| Non-fat Dry Milk / Casein | 3-5% (w/v) | Effective and inexpensive blocker. | Not recommended for biotin-based systems due to endogenous biotin. May contain phosphoproteins that interfere with phospho-specific antibodies. |
| Normal Serum | 5-10% (v/v) | Highly effective; blocks non-specific sites and contains immunoglobulins that can prevent non-specific antibody binding. | Should be from the same species as the secondary antibody host to prevent cross-reactivity. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, reducing cross-reactivity. | Can be more expensive than in-house preparations.[12] |
Table 2: Troubleshooting Summary for High Background
| Symptom | Potential Cause | Recommended Solution(s) |
| Uniformly High Signal | Insufficient washing | Increase wash volume, duration, and number of cycles.[2][11] |
| Substrate instability | Use fresh substrate; protect from light.[7] | |
| High Signal in Negative Controls | Non-specific antibody binding | Optimize blocking buffer and incubation time; titrate antibody concentrations.[5] |
| Antibody cross-reactivity | Add BSA or surfactants to diluents; use pre-adsorbed secondary antibodies.[14] | |
| Inconsistent Background | Temperature gradients / Evaporation | Seal plate during incubations; use a humidified chamber. |
| Inadequate mixing | Gently tap plate after adding reagents. |
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving high background noise.
Caption: A generalized experimental workflow for a sandwich ELISA.
Experimental Protocols
Protocol 1: General Sample Preparation from Cell Culture
This protocol is adapted for preparing genomic DNA for assays measuring 2'-deoxycytidine incorporation or global methylation.
-
Cell Harvesting: Culture cells to the desired confluence and treat with agents (e.g., 5-aza-2'-deoxycytidine) as required by the experimental design.[15] Harvest cells by trypsinization or scraping.
-
Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer containing protease inhibitors.
-
Genomic DNA Extraction: Isolate genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.[16] This step is crucial to remove proteins and other cellular components that could interfere with the assay.
-
DNA Quantification and Quality Control: Measure the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
DNA Digestion: Digest the genomic DNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Sample Cleanup: Depending on the assay, a cleanup step may be necessary to remove enzymes and other components from the digestion reaction. This can be achieved through filtration or solid-phase extraction.[9][17]
-
Dilution: Dilute the sample to a concentration that falls within the dynamic range of your standard curve.[9]
Protocol 2: Checkerboard Titration for Antibody Optimization
A checkerboard titration allows for the simultaneous optimization of both capture and detection antibody concentrations to find the combination that yields the best signal-to-noise ratio.[12]
-
Prepare Capture Antibody Dilutions: In a 96-well plate, dilute the capture antibody serially across the columns (e.g., from 1:250 to 1:4000) in coating buffer.
-
Coat Plate: Add the diluted capture antibody to the wells and incubate according to your standard protocol.
-
Block Plate: Wash the plate and add blocking buffer to all wells.
-
Prepare Detection Antibody Dilutions: While the plate is blocking, serially dilute the detection antibody down the rows of a separate plate (e.g., from 1:1000 to 1:16000).
-
Run Assay: Proceed with the assay, adding a constant, intermediate concentration of the target antigen to all wells (except blanks). Add the corresponding detection antibody dilutions to the appropriate rows.
-
Analyze Results: Develop and read the plate. The optimal combination is the one that provides a high signal for the antigen-containing wells and a low signal for the blank wells.
Table 3: Example Checkerboard Titration Results (Optical Density)
| Detection Ab 1:1000 | Detection Ab 1:2000 | Detection Ab 1:4000 | Detection Ab 1:8000 | |
| Capture Ab 1:500 | 2.85 (BG: 0.55) | 2.51 (BG: 0.31) | 2.15 (BG: 0.18) | 1.65 (BG: 0.10) |
| Capture Ab 1:1000 | 2.62 (BG: 0.41) | 2.40 (BG: 0.22) | 2.05 (BG: 0.11) | 1.52 (BG: 0.08) |
| Capture Ab 1:2000 | 2.11 (BG: 0.25) | 1.95 (BG: 0.14) | 1.73 (BG: 0.09) | 1.21 (BG: 0.07) |
| Capture Ab 1:4000 | 1.55 (BG: 0.12) | 1.31 (BG: 0.08) | 1.15 (BG: 0.06) | 0.88 (BG: 0.05) |
| (BG = Background signal in no-antigen control wells. The bolded cell represents a potential optimal combination with a high signal and low background.) |
References
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. southernbiotech.com [southernbiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. US20080108147A1 - Reduction of non-specific binding in immunoassays - Google Patents [patents.google.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. biocompare.com [biocompare.com]
- 12. cytodiagnostics.com [cytodiagnostics.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
Technical Support Center: Addressing Cytotoxicity of 2'-Deoxycytidine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-deoxycytidine (B1670253) analogs.
I. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for cytotoxic 2'-deoxycytidine analogs?
A1: 2'-deoxycytidine analogs are a class of antimetabolite drugs that function by interfering with DNA synthesis.[1] After being transported into the cell, they are phosphorylated to their active triphosphate forms. These active forms compete with natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesized DNA strands by DNA polymerases. This incorporation leads to the termination of the growing DNA chain, stalling of replication forks, and induction of DNA damage, which ultimately triggers programmed cell death (apoptosis).[1]
Q2: Why is deoxycytidine kinase (dCK) crucial for the activity of many 2'-deoxycytidine analogs?
A2: Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation step in the activation of many 2'-deoxycytidine analogs, such as cytarabine (B982) and gemcitabine.[2] This phosphorylation is essential to "trap" the analog inside the cell and to initiate the subsequent phosphorylation steps that lead to the active triphosphate form. Therefore, the level of dCK activity in a cell line can significantly influence its sensitivity to these drugs.
Q3: What are the common mechanisms of resistance to 2'-deoxycytidine analogs in cell lines?
A3: Resistance to 2'-deoxycytidine analogs can arise through several mechanisms:
-
Reduced drug uptake: Decreased expression or activity of nucleoside transporters (e.g., hENT1) on the cell surface can limit the entry of the analog into the cell.[3]
-
Decreased activation: Reduced expression or mutations in the deoxycytidine kinase (dCK) gene can impair the initial and critical phosphorylation step, preventing the drug from becoming active.
-
Increased inactivation: Elevated levels of enzymes like cytidine (B196190) deaminase can lead to the rapid breakdown of the analog into an inactive form.
-
Alterations in downstream pathways: Changes in apoptotic pathways (e.g., upregulation of anti-apoptotic proteins) or enhanced DNA damage repair mechanisms can allow cells to survive the drug-induced damage.[4][5]
Q4: How does the cytotoxicity of Decitabine (B1684300) differ from other 2'-deoxycytidine analogs like Cytarabine?
A4: While both are 2'-deoxycytidine analogs, their primary mechanisms of cytotoxicity at therapeutic concentrations differ. Cytarabine's main cytotoxic effect is through chain termination after incorporation into DNA. Decitabine, at low concentrations, acts as a hypomethylating agent.[1] It gets incorporated into DNA and covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.[6] This results in the demethylation of DNA, re-expression of tumor suppressor genes, and induction of apoptosis. At higher concentrations, Decitabine can also cause DNA damage.[7]
II. Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[8] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[8] | |
| IC50 values differ significantly between experiments | Inconsistent incubation times. | Strictly adhere to a standardized incubation time for all experiments. The duration of drug exposure significantly influences the cytotoxic effect.[2][9] |
| Different passage numbers of cells. | Use cells within a consistent and low passage number range for all experiments. Cell characteristics can change over time in culture.[10] | |
| Instability of the 2'-deoxycytidine analog. | Prepare fresh dilutions of the analog from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2][11] | |
| Unexpectedly high IC50 value (drug resistance) | Low expression of deoxycytidine kinase (dCK). | Verify the dCK expression level in your cell line using qPCR or Western blot. Consider performing a dCK activity assay. |
| High expression of drug efflux pumps. | Investigate the expression of relevant drug transporters (e.g., ABC transporters). Consider using a transporter inhibitor as a positive control. | |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
Troubleshooting High Background in MTT Assays
| Problem | Potential Cause | Recommended Solution |
| High absorbance in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment.[12] |
| Chemical interference from the compound. | Run a cell-free control with the 2'-deoxycytidine analog and MTT reagent to check for direct reduction of MTT by the compound.[13] | |
| High absorbance in "vehicle control" wells | Cell number per well is too high. | Optimize the initial cell seeding density. A high cell density can lead to an over-reduction of MTT. |
| Contamination with bacteria or yeast. | Visually inspect the wells for any signs of microbial contamination before adding the MTT reagent. |
III. Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability after treatment with 2'-deoxycytidine analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
2'-deoxycytidine analog stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2'-deoxycytidine analog in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Include "medium only" wells as a background control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value.[14]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
2'-deoxycytidine analog
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the 2'-deoxycytidine analog for the specified duration. Include a vehicle control.[15]
-
-
Cell Harvesting and Fixation:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Incubate at -20°C for at least 2 hours.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[15]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use software to gate on the single-cell population and analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).[15]
-
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
2'-deoxycytidine analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the 2'-deoxycytidine analog as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
IV. Visualizations
Caption: General signaling pathway of 2'-deoxycytidine analog-induced cytotoxicity.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
References
- 1. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Combined Treatment with Low Concentrations of Decitabine and SAHA Causes Cell Death in Leukemic Cell Lines but Not in Normal Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
troubleshooting poor yield in oligonucleotide synthesis with 2'-deoxycytidine
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor yields in oligonucleotide synthesis, with a specific focus on issues related to 2'-deoxycytidine (B1670253).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting overall oligonucleotide synthesis yield?
A1: The single most critical factor is the coupling efficiency at each step of the synthesis.[1][2] Even a small decrease in average coupling efficiency has a dramatic, cumulative effect on the final yield of the full-length product (FLP), especially for longer oligonucleotides.[1][3][4] For example, for a 30-mer oligonucleotide, a drop in coupling efficiency from 99% to 98% can reduce the theoretical yield from 75% to 55%—costing nearly half the material.[2]
Q2: My overall yield is low. Where should I start troubleshooting?
A2: Begin by assessing the coupling efficiency, which can often be monitored by the color intensity of the trityl cation released during the deblocking step.[2][] Low or inconsistent coupling efficiency is the most common cause of poor yield.[1] Key areas to investigate include the quality and dryness of reagents (especially acetonitrile), the freshness and proper dissolution of phosphoramidites, and the performance of the DNA synthesizer.[1][2]
Q3: Are there any specific issues associated with 2'-deoxycytidine (dC) that can lead to low yields?
A3: Yes, issues with 2'-deoxycytidine often relate to its protecting group. The commonly used N4-benzoyl cytidine (B196190) (dC-Bz) can undergo side reactions during deprotection. For instance, when using ethylenediamine (B42938) (EDA) for deprotection, dC-Bz is susceptible to transamination, which creates undesired adducts and reduces the yield of the correct product.[6] Using a more labile protecting group like isobutyryl (dC-ibu) or acetyl (dC-Ac) can significantly reduce or eliminate this side reaction.[6][7]
Q4: What are "failure sequences" or "truncated products," and how do they relate to yield?
A4: Failure sequences are shorter oligonucleotides that result from incomplete coupling at one or more steps during synthesis.[3] If the unreacted 5'-hydroxyl group is not properly "capped" in the subsequent step, it can react in a later cycle, leading to deletion mutants.[3] An accumulation of these truncated products not only lowers the yield of the desired full-length oligonucleotide but also complicates downstream purification.[3][8]
Q5: Can the oligonucleotide sequence itself affect the synthesis yield?
A5: Absolutely. Sequences with high guanosine (B1672433) (G) content can be problematic, potentially causing the loss of significant material due to the formation of secondary structures that hinder purification.[2][8] Similarly, sequences with more than six consecutive repeated bases can also reduce final yields.[4]
Troubleshooting Guides
Problem 1: Consistently Low Coupling Efficiency
Low coupling efficiency is the primary cause of poor oligonucleotide synthesis yields.[1] The impact is more pronounced for longer oligonucleotides.[4]
Possible Causes & Solutions:
-
Moisture in Reagents: Water is a major inhibitor of the coupling reaction. It reacts with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[1]
-
Solution: Use fresh, anhydrous grade acetonitrile (B52724) (<15 ppm water).[1][9] Keep phosphoramidite and activator bottles tightly sealed with septa and under a dry inert gas atmosphere (argon or helium).[1] During periods of high humidity, take extra precautions to maintain anhydrous conditions.[1][2]
-
-
Degraded Phosphoramidites: Phosphoramidites degrade over time, especially when exposed to moisture or air.[10] The stability of phosphoramidites in solution decreases in the order of T, dC > dA > dG.[10]
-
Inefficient Activator: The activator must be fresh and anhydrous to efficiently catalyze the coupling reaction.
-
Solution: Replace the activator solution. Ensure it is fully dissolved and free of particulates.
-
The table below illustrates the theoretical maximum yield of full-length oligonucleotides of various lengths based on the average coupling efficiency per cycle.
| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20-mer | 90.8% | 82.6% | 66.8% |
| 50-mer | 77.8% | 60.5% | 36.4% |
| 100-mer | 60.6% | 36.6% | 13.3% |
| 150-mer | 47.2% | 22.1% | 4.8% |
(Data compiled from principles described in[1][2][3][4])
Problem 2: Side Reactions Involving 2'-Deoxycytidine During Deprotection
Side reactions during the final deprotection and cleavage step can significantly lower the yield of the desired product.
Possible Cause & Solution:
-
Transamination of N4-Benzoyl-dC: When deprotecting with amine-based reagents like ethylenediamine (EDA), the benzoyl (Bz) protecting group on cytosine can be susceptible to a transamination side reaction, forming an undesired EDA adduct.[6]
-
Solution 1: Replace the N4-benzoyl-dC (dC-Bz) phosphoramidite with one containing a more labile protecting group. N4-isobutyryl-dC (dC-ibu) or N4-acetyl-dC (dC-Ac) are much less prone to this side reaction.[6][7]
-
Solution 2: If using dC-Bz is unavoidable, modify the deprotection protocol. A one-pot method involving an initial treatment with a mild ammonium (B1175870) hydroxide (B78521) solution before adding EDA can revert adducts formed with dG and eliminate the transamination side product with dC.[6]
-
Problem 3: Formation of Deletion Sequences (n-1)
The presence of a significant n-1 peak (and other deletion sequences) in the final product analysis indicates issues with either the coupling or capping steps.
Possible Causes & Solutions:
-
Incomplete Coupling: As described in Problem 1, poor coupling leaves a free 5'-hydroxyl group on some chains.
-
Solution: Refer to the troubleshooting steps for Low Coupling Efficiency .
-
-
Inefficient Capping: The capping step is designed to acetylate and block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling cycles.[3] If this step is inefficient, deletion mutants will form.
-
Solution: Ensure the capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active. Check the delivery lines on the synthesizer to ensure they are not clogged and are delivering the correct volumes. For long oligos, a "cap/ox/cap" cycle can be employed to improve results by thoroughly drying the support after the oxidation step.[9]
-
Experimental Protocols & Methodologies
Protocol 1: Anhydrous Dissolution of Phosphoramidites
This protocol minimizes the exposure of phosphoramidites to atmospheric moisture, a critical factor for maintaining high coupling efficiency.[1]
Materials:
-
Septum-sealed bottle of phosphoramidite
-
Septum-sealed bottle of anhydrous acetonitrile (ACN)
-
Syringe with a non-coring needle
-
Source of dry argon or helium gas
Procedure:
-
Allow the phosphoramidite bottle to equilibrate to room temperature before opening to prevent condensation.
-
Using a syringe, create a positive pressure of dry argon gas inside the ACN diluent bottle.
-
Withdraw the required volume of anhydrous ACN into the syringe.
-
Carefully inject the ACN into the septum-sealed phosphoramidite bottle.
-
Gently swirl the bottle until the phosphoramidite is completely dissolved. Avoid vigorous shaking.
-
The dissolved phosphoramidite is now ready to be installed on the synthesizer.
Protocol 2: Analysis of Crude Oligonucleotide by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a crude oligonucleotide synthesis product and identifying the presence of failure sequences.[8][11]
Methodology:
-
Sample Preparation: After cleavage and deprotection, take a small aliquot of the crude oligonucleotide solution. Dilute it with an appropriate mobile phase buffer.
-
Chromatography: Ion-exchange (IE-HPLC) or reversed-phase ion-pair HPLC (IP-RP-HPLC) are commonly used methods.[11][12]
-
IE-HPLC separates oligonucleotides based on the number of phosphate (B84403) charges in the backbone, making it excellent for resolving n-1 and other truncated species from the full-length product.[][11]
-
IP-RP-HPLC separates based on hydrophobicity and is also effective for purity assessment.[12]
-
-
Detection: Use a UV detector set to 260 nm, the wavelength at which nucleic acids have maximum absorbance.[12]
-
Analysis: Analyze the resulting chromatogram. The largest peak should correspond to the full-length product. The presence of significant, earlier-eluting peaks often indicates a high proportion of truncated (n-x) sequences, pointing to low coupling or capping efficiency during synthesis.
Visual Guides
Standard Phosphoramidite Synthesis Cycle
The following diagram illustrates the four key steps in each cycle of solid-phase oligonucleotide synthesis. A failure at any step can lead to a reduction in yield.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.[3]
Troubleshooting Workflow for Low Synthesis Yield
Use this flowchart to diagnose the root cause of poor oligonucleotide yield.
Caption: A logical workflow for troubleshooting poor oligonucleotide yield.
Side Reaction: Transamination of N4-Benzoyl-Deoxycytidine
This diagram shows how N4-benzoyl-dC can react with ethylenediamine (EDA) during deprotection, leading to a common impurity.
Caption: Transamination side reaction of benzoyl-protected deoxycytidine.[6]
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. idtdna.com [idtdna.com]
- 4. biofabresearch.com [biofabresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
stability of 2'-deoxycytidine at different temperatures and pH
This technical support guide provides detailed information on the stability of 2'-deoxycytidine (B1670253) under various temperature and pH conditions. It is intended for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2'-deoxycytidine in aqueous solutions?
A1: The two main degradation pathways for 2'-deoxycytidine in aqueous solutions are:
-
Hydrolytic Deamination: The amino group at the C4 position of the cytosine base is hydrolyzed, leading to the formation of 2'-deoxyuridine (B118206). This process is influenced by both pH and temperature.
-
Hydrolysis of the N-glycosidic Bond: Cleavage of the bond between the cytosine base and the deoxyribose sugar can occur, particularly under harsh acidic or alkaline conditions, resulting in the release of the free cytosine base and the deoxyribose sugar.
Q2: How do pH and temperature generally affect the stability of 2'-deoxycytidine?
A2: Both pH and temperature are critical factors in the stability of 2'-deoxycytidine.
-
pH: 2'-deoxycytidine is most stable in neutral solutions. In acidic solutions, the rate of hydrolysis of the N-glycosidic bond increases. In alkaline solutions, deamination is generally accelerated.
-
Temperature: As with most chemical reactions, the rate of degradation of 2'-deoxycytidine increases with temperature. For long-term storage of solutions, lower temperatures are recommended.
Q3: Are there any quantitative data available on the degradation rate of 2'-deoxycytidine?
A3: Comprehensive quantitative data across a wide range of pH and temperatures is limited in publicly available literature. However, some studies have investigated the deamination of 2'-deoxycytidine at neutral pH and elevated temperatures. The available data is summarized in the tables below. For specific experimental conditions not covered here, it is recommended to perform a stability study.
Q4: What are the common analytical methods to assess the stability of 2'-deoxycytidine?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the stability of 2'-deoxycytidine.[1][2] A stability-indicating HPLC method should be able to separate the intact 2'-deoxycytidine from its degradation products, such as 2'-deoxyuridine and cytosine.
Data on 2'-Deoxycytidine Stability
Quantitative Stability Data
The following table presents available quantitative data on the deamination of 2'-deoxycytidine at pH 6.8 under elevated temperatures.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) |
| 90 | 2.2 x 10⁻⁷ | ~36.5 days |
| 100 | - | - |
| 110 | - | - |
| 120 | - | - |
| 130 | 7.0 x 10⁻⁶ | ~1.15 days |
| 137 | - | - |
| Data extrapolated from studies on cytosine and its derivatives. Direct comprehensive data for 2'-deoxycytidine at all listed temperatures is not readily available.[3][4] |
Qualitative Stability Profile and Degradation Pathways
This table summarizes the expected stability and primary degradation pathways of 2'-deoxycytidine under different stress conditions.
| Condition | Temperature | Expected Stability | Primary Degradation Pathway(s) | Primary Degradation Product(s) |
| Acidic | Room Temperature | Low | Hydrolysis of N-glycosidic bond | Cytosine, 2'-Deoxyribose |
| Elevated Temperature | Very Low | Accelerated hydrolysis of N-glycosidic bond | Cytosine, 2'-Deoxyribose | |
| Neutral | Refrigerated (2-8°C) | High | Minimal degradation | - |
| Room Temperature | Moderate | Slow deamination | 2'-Deoxyuridine | |
| Elevated Temperature | Low | Accelerated deamination | 2'-Deoxyuridine | |
| Alkaline | Room Temperature | Low | Deamination | 2'-Deoxyuridine |
| Elevated Temperature | Very Low | Accelerated deamination and other reactions | 2'-Deoxyuridine and other products |
Experimental Protocols
Forced Degradation Study of 2'-Deoxycytidine
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of 2'-deoxycytidine under various stress conditions, in accordance with ICH guidelines.[5][6][7]
1. Objective: To identify potential degradation products and pathways of 2'-deoxycytidine under hydrolytic, oxidative, and photolytic stress conditions and to develop a stability-indicating analytical method.
2. Materials:
-
2'-Deoxycytidine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Phosphate (B84403) buffer
-
HPLC system with a UV/PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Stock Solution Preparation: Prepare a stock solution of 2'-deoxycytidine in high-purity water at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial.
-
Heat in an oven at a set temperature (e.g., 70°C) for a specified period.
-
At each time point, withdraw an aliquot, cool to room temperature, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the exposure period, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
5. HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile or methanol is typically used. A starting point could be 95:5 (v/v) buffer:organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of 2'-deoxycytidine (around 271 nm) and a broader range using a PDA detector to identify degradation products.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
6. Data Analysis:
-
Monitor the decrease in the peak area of 2'-deoxycytidine and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage degradation of 2'-deoxycytidine.
-
Determine the retention times and spectral data of the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of 2'-deoxycytidine.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Strategies to Avoid Non-specific Binding of 2'-deoxycytidine Antibodies
Welcome to the technical support center for troubleshooting immunoassays involving 2'-deoxycytidine (B1670253) antibodies. This guide is designed for researchers, scientists, and drug development professionals to address common issues with non-specific binding and high background in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining or non-specific binding in experiments with 2'-deoxycytidine antibodies?
High background staining can obscure specific signals and lead to inaccurate results. Common causes include:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing the primary or secondary antibodies from binding to non-target sites on the solid phase (e.g., ELISA plate, western blot membrane, or glass slide).
-
Primary Antibody Concentration is Too High: Using an excessive concentration of the primary antibody can lead to low-affinity, non-specific interactions.[1]
-
Secondary Antibody Issues: The secondary antibody may cross-react with other proteins in the sample or bind non-specifically. Running a control with only the secondary antibody can help identify this issue.[2][3]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[2]
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically bind to surfaces through hydrophobic or ionic forces.[4]
-
Endogenous Enzymes: In enzyme-linked assays (like IHC or ELISA with HRP/AP conjugates), endogenous enzymes in the sample can produce a signal.
Q2: I'm working with an antibody against a small molecule (2'-deoxycytidine). Are there any special considerations for blocking?
Yes, when working with antibodies against small molecules, it's beneficial to consider protein-free blocking buffers.[5] These blockers can reduce the chance of cross-reactivity that might occur with protein-based blockers like BSA or milk, especially if the antibody has any reactivity towards the proteins in the blocking solution.[5]
Troubleshooting Guides
Guide 1: High Background in ELISA
High background in an ELISA can mask the specific signal from 2'-deoxycytidine. Here’s a step-by-step guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Primary Antibody Concentration Too High | Perform a titration of the primary antibody. Test a range of dilutions (e.g., 1:1000, 1:2000, 1:5000, 1:10000) while keeping other parameters constant. | Reduction in background signal while maintaining a strong specific signal. |
| Insufficient Blocking | Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[6] Try different blocking agents. Consider a protein-free blocker for small molecule detection.[5] | A significant decrease in background signal. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the wash buffer volume and the duration of each wash. A mild detergent like Tween-20 (0.05%) in the wash buffer can also help.[7] | Removal of non-specifically bound antibodies, leading to a cleaner background. |
| Secondary Antibody Non-specific Binding | Run a control with only the secondary antibody (no primary antibody). If high background persists, consider using a pre-adsorbed secondary antibody or one from a different host species.[6] | Identification and reduction of background caused by the secondary antibody. |
Guide 2: High Background in Immunofluorescence (IF) / Immunohistochemistry (IHC)
Visualizing 2'-deoxycytidine in cells or tissues requires a low background for clear localization.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and test several higher dilutions. | A clear specific signal with minimal background fluorescence. |
| Inadequate Blocking | Increase blocking time (e.g., 30-60 minutes). Use normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary).[8] | Reduced non-specific binding of both primary and secondary antibodies. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. | A clearer image with less diffuse background staining. |
| Autofluorescence | View the sample under the microscope before antibody incubation to check for endogenous fluorescence. If present, use a commercial autofluorescence quenching kit or a different fixative. | Reduction of background fluorescence originating from the sample itself. |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control. If staining is observed, consider using a different secondary antibody, possibly one that has been pre-adsorbed against the species of your sample.[3] | Elimination of background signal contributed by the secondary antibody. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
Optimizing the primary antibody concentration is a critical first step in reducing non-specific binding.
-
Preparation: Prepare a series of dilutions of your 2'-deoxycytidine primary antibody. A good starting range is typically from 1:100 to 1:5000.
-
Application: For ELISA, coat different wells with the same amount of antigen and then apply the different antibody dilutions. For IF/IHC, use serial sections or separate coverslips for each dilution.
-
Incubation: Incubate under standard conditions (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Detection: Proceed with the standard protocol for secondary antibody incubation and signal detection.
-
Analysis: The optimal dilution will be the one that gives a strong specific signal with the lowest background.
Protocol 2: Optimizing Blocking Conditions
-
Select Blocking Agents: Prepare several different blocking buffers to test in parallel. Good options to compare are:
-
5% Bovine Serum Albumin (BSA) in PBS or TBS
-
5% Non-fat dry milk in PBS or TBS (Note: avoid for biotin-based systems)
-
Normal serum (5-10%) from the secondary antibody's host species
-
A commercial protein-free blocking buffer
-
-
Blocking Step: Incubate your samples (ELISA plate, slides, or membrane) with the different blocking buffers for at least 1 hour at room temperature.
-
Proceed with Assay: Continue with your standard immunoassay protocol, using your optimized primary antibody concentration.
-
Evaluation: Compare the signal-to-noise ratio for each blocking agent to determine the most effective one for your experiment.
Visualizations
Caption: A logical workflow for troubleshooting high background in immunoassays.
Caption: Decision matrix for selecting an appropriate blocking agent.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. ptglab.com [ptglab.com]
- 3. usbio.net [usbio.net]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. ELISA Buffers and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. arp1.com [arp1.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2'-Deoxycytidine Enzymatic Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for enzymatic assays involving 2'-deoxycytidine (B1670253). The primary focus is on two key enzymes: Deoxycytidine Kinase (dCK) and Cytidine (B196190) Deaminase (CDA), which play critical roles in nucleoside metabolism and the activation of various therapeutic pro-drugs.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during 2'-deoxycytidine enzymatic assays.
FAQs: General Questions
Q1: What are the most critical parameters to consider when setting up a 2'-deoxycytidine enzymatic assay? The most critical parameters for an enzyme assay buffer are pH, the chemical nature of the buffer system, ionic strength, and the presence of essential cofactors or additives.[1] Each enzyme has a specific pH at which it functions optimally, and even small deviations can lead to significant changes in activity.[1][2]
Q2: How do I choose the correct buffer type for my assay? An ideal buffer should have a pKa value close to the desired assay pH to provide adequate buffering capacity and should not interact with the enzyme or substrates.[1] Commonly used buffers include Tris-HCl, potassium phosphate (B84403), and HEPES.[3][4][5][6] For example, Tris-HCl is frequently used for both dCK and CDA assays in the pH range of 7.0-8.0.[3][4][7]
Q3: My enzyme appears to be unstable in the assay buffer. What can I do? Enzyme stability can be enhanced by adding stabilizing agents. Common stabilizers include glycerol (B35011) (20-30%), which helps prevent damage during freeze-thaw cycles, and sulfhydryl reagents like dithiothreitol (B142953) (DTT) for enzymes sensitive to oxidation.[8][9] Various salts, such as MgSO₄ and NaCl, can also have a stabilizing effect, though their impact is dependent on the specific enzyme, pH, and concentration.[10][11]
Troubleshooting: Low or No Enzyme Activity
Problem: My enzyme activity is significantly lower than expected or absent.
This is a common issue that can often be traced back to suboptimal buffer conditions or procedural errors.[1]
-
Possible Cause 1: Incorrect Buffer pH.
-
Solution: Enzyme activity is highly dependent on pH.[1] Verify that the buffer's pH was adjusted correctly at the final assay temperature, as pH can shift with temperature.[1] The optimal pH for human deoxycytidine kinase (dCK) is between 7.0 and 8.0.[3] Cytidine deaminase (CDA) has a broader optimal range, often between pH 7.0 and 8.0, but can be active up to pH 9.5.[8][12]
-
-
Possible Cause 2: Missing or Insufficient Cofactors.
-
Possible Cause 3: Presence of Inhibitors.
-
Solution: Contaminants in reagents or samples can inhibit the enzyme. EDTA, for instance, can chelate essential metal ions like Mg²⁺.[1][14] For dCK, high levels of dATP act as a feedback inhibitor.[15] For CDA, tetrahydrouridine (B1681287) (THU) is a potent competitive inhibitor.[8]
-
-
Possible Cause 4: Degraded Enzyme or Substrate.
Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical workflow for troubleshooting low or no enzyme activity.
Quantitative Data Summary
The following tables summarize optimal buffer components and known inhibitors for dCK and CDA assays based on published data.
Table 1: Recommended Buffer Conditions for Deoxycytidine Kinase (dCK) Assays
| Parameter | Recommended Condition | Notes | Source(s) |
| pH | 7.0 - 8.0 | Optimal activity is consistently found in this neutral to slightly alkaline range. | [3] |
| Buffer System | Tris-HCl (20-50 mM) | A commonly used buffer for dCK assays. | [3][5] |
| Potassium Phosphate (2-50 mM) | Also effective, but be mindful of phosphate concentration as it can influence the reaction. | [3][5] | |
| Divalent Cation | MgCl₂ (10 mM) | Essential cofactor for kinase activity. | [5] |
| Phosphate Donor | ATP or GTP (0.4 mM) | GTP can also serve as a phosphate donor for dCK. | [5] |
| Reducing Agent | DTT (1-5 mM) | Recommended to maintain enzyme integrity, especially during purification and storage. | [3] |
Table 2: Recommended Buffer Conditions for Cytidine Deaminase (CDA) Assays
| Parameter | Recommended Condition | Notes | Source(s) |
| pH | 7.0 - 8.0 | Optimal for many applications, though the enzyme can be active in a broader range (pH 5-9.5). | [7][8][12] |
| Buffer System | Tris-HCl (50 mM) | A standard buffer for CDA activity measurements. | [4][7] |
| Additives | ZnCl₂ (0.25 mM) | Zinc is a cofactor for some cytidine deaminases like APOBEC3B. | [4] |
| EDTA (10 mM) | Can be included in some specific assay designs, but may interfere if other metal-dependent enzymes are present. | [4] | |
| Salt | NaCl (30 mM) | Salt concentration can impact enzyme structure and activity.[11] | [4] |
| Reducing Agent | DTT | Recommended to stabilize the enzyme. | [8] |
Table 3: Common Inhibitors
| Enzyme | Inhibitor | Type | Notes | Source(s) |
| dCK | Decitabine | Substrate Competition | A deoxycytidine analog that competes with the natural substrate. | [15] |
| Gemcitabine | Competitive | A cytidine analog that is phosphorylated by dCK and also inhibits it. | [15] | |
| dATP | Feedback Inhibition | High levels of deoxyadenosine (B7792050) triphosphate act as a natural feedback inhibitor. | [15] | |
| CDA | Tetrahydrouridine (THU) | Competitive | A potent and widely used inhibitor of CDA. | [8] |
Experimental Protocols
Detailed methodologies for performing dCK and CDA enzymatic assays.
Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay (HPLC-Based)
This protocol measures the conversion of a substrate (e.g., 2'-deoxycytidine or an analog like 2-chlorodeoxyadenosine) to its monophosphate form, with quantification by HPLC.[16]
Materials:
-
Enzyme: Purified or recombinant dCK
-
Substrate: 2-chlorodeoxyadenosine (CdA) or 2'-deoxycytidine
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT
-
Quenching Solution: Perchloric acid (PCA) or ice-cold methanol
-
HPLC system with a reverse-phase column
Procedure:
-
Prepare Master Mix: Create a master mix containing the reaction buffer components (Tris-HCl, MgCl₂, ATP, DTT).
-
Set Up Reactions: In a microcentrifuge tube, add the cell extract or purified dCK enzyme. Include a "no enzyme" control.
-
Equilibrate: Pre-incubate the tubes at 37°C for 5 minutes to bring them to the reaction temperature.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., CdA) to each tube.
-
Incubate: Incubate the reaction at 37°C. The reaction time should be within the linear range, which can be determined via a time-course experiment (e.g., test 15, 30, 60, and 120 minutes).[16]
-
Stop Reaction: Terminate the reaction by adding an equal volume of quenching solution (e.g., ice-cold PCA) and vortexing.
-
Centrifuge: Pellet the precipitated protein by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analyze by HPLC: Transfer the supernatant to an HPLC vial. Inject a defined volume onto a reverse-phase column to separate the substrate (CdA) from the product (CdAMP).
-
Quantify: Calculate the amount of product formed by integrating the peak area and comparing it to a standard curve of the pure product. Specific activity is typically expressed as nmol of product formed per minute per mg of protein.
Protocol 2: Cytidine Deaminase (CDA) Activity Assay (Spectrophotometric)
This protocol measures the decrease in absorbance as cytidine is converted to uridine (B1682114). It is a continuous assay suitable for kinetics.[7]
Materials:
-
Enzyme: Purified CDA or cell lysate
-
Substrate: Cytidine or 2'-deoxycytidine
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Spectrophotometer capable of reading UV wavelengths (e.g., 282 nm)
Procedure:
-
Prepare Reagents: Prepare the reaction buffer and a stock solution of the substrate (e.g., 10 mM cytidine in water).
-
Set Up Reaction: In a UV-transparent cuvette, add the reaction buffer.
-
Add Substrate: Add cytidine to a final concentration within its Kₘ range.
-
Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Establish Baseline: Record the absorbance at 282 nm for 1-2 minutes to establish a stable baseline.
-
Initiate Reaction: Add a small volume of the enzyme solution to the cuvette, mix quickly but gently by pipetting.
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 282 nm over time. The rate of deamination is proportional to the rate of change in absorbance.
-
Calculate Activity: Use the change in molar extinction coefficient (Δε) between cytidine and uridine at the measured wavelength and pH to calculate the reaction rate.
General Enzymatic Assay Workflow
Caption: A generalized workflow for conducting an enzymatic assay.
Biochemical Pathway Context
Understanding the role of these enzymes in cellular pathways is crucial for interpreting experimental results.
The Nucleoside Salvage Pathway
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway. This pathway recycles nucleosides from DNA and RNA degradation to synthesize nucleotide triphosphates for DNA replication and repair.[17] Many nucleoside analog drugs used in chemotherapy rely on dCK for their initial phosphorylation, which is the rate-limiting step for their activation.[17]
Caption: Role of dCK in the nucleoside salvage pathway and prodrug activation.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purification and properties of cytidine deaminase from normal and leukemic granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 11. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. scbt.com [scbt.com]
- 16. Determination of the deoxycytidine kinase activity in cell homogenates with a non-radiochemical assay using reversed-phase high performance liquid chromatography; Identification of a novel metabolite of 2-chlorodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in deoxycytidine kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during deoxycytidine kinase (dCK) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of deoxycytidine kinase (dCK) and why is it important in drug development?
Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway. Its primary role is to phosphorylate deoxyribonucleosides, such as deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG), converting them into their monophosphate forms.[1] This is often the rate-limiting step in this pathway. In drug development, dCK is critical for the activation of many anticancer and antiviral nucleoside analog prodrugs, such as gemcitabine (B846) and cytarabine.[1] The efficacy of these drugs is dependent on their phosphorylation by dCK.
Q2: What are the common types of assays used to measure dCK activity?
Several assay formats are used to measure dCK activity, each with its own advantages and disadvantages. The most common types include:
-
Spectrophotometric (Coupled-Enzyme) Assays: These assays continuously measure dCK activity by coupling the production of ADP to a reaction that results in a change in absorbance.[2][3] For example, the ADP produced can be used by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.[3]
-
Luminescence-Based Assays: These highly sensitive assays measure the depletion of ATP, a co-substrate for the dCK reaction.[4] The remaining ATP is used by a luciferase enzyme to produce light, and the luminescent signal is inversely proportional to dCK activity.[4]
-
Radioenzymatic Assays: These traditional assays use a radiolabeled substrate (e.g., [3H]-deoxycytidine). The radiolabeled phosphorylated product is separated from the unreacted substrate, and the radioactivity of the product is measured to determine enzyme activity.
-
ELISA-Based Assays: These assays quantify the amount of dCK protein present in a sample using a sandwich enzyme-linked immunosorbent assay format.[5][6] While they measure protein levels and not enzymatic activity directly, they can be useful for expression analysis.
Q3: How does the concentration of ATP affect the results of dCK inhibitor screening?
The concentration of ATP significantly impacts the apparent potency (IC50 value) of ATP-competitive inhibitors.[7][8] In biochemical assays, the ATP concentration is often set near its Michaelis-Menten constant (Kₘ) to provide a sensitive system for detecting inhibitors.[7][8] However, cellular ATP concentrations are typically much higher (in the millimolar range).[7][8] This discrepancy can lead to a weaker than expected performance of an inhibitor in cell-based assays compared to biochemical assays. The Cheng-Prusoff equation can be used to describe the relationship between IC50, the inhibitor constant (Ki), the ATP concentration, and the Kₘ of ATP.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered in dCK assays.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure that buffers and water are free of contaminants.[9] |
| Autophosphorylation of dCK | In some cases, dCK may exhibit autophosphorylation. Run a control reaction without the substrate to quantify this background and subtract it from the sample values. |
| Non-specific Binding (ELISA) | Ensure adequate blocking of the microplate wells. Increase the number and duration of wash steps.[10] |
| Substrate Instability | Prepare substrate solutions fresh before each experiment and store them properly to avoid degradation. |
| Plate Autofluorescence/Autoluminescence | For luminescence assays, use opaque white plates to maximize the signal and reduce crosstalk. For fluorescence assays, use black plates.[11] Store plates in the dark before use to minimize phosphorescence. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the dCK enzyme. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the enzyme, substrate, and ATP to determine the optimal conditions for your assay.[12] |
| Incorrect Buffer Conditions | The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Optimize the buffer composition for your specific dCK enzyme. |
| Inhibitors in the Sample | Samples may contain endogenous inhibitors. If possible, purify the dCK enzyme from the sample or use a desalting column to remove small molecule inhibitors. |
| Incorrect Wavelength/Filter Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay.[11] |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well. Use a plate shaker or gently tap the plate after adding reagents. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to inconsistent results. Avoid using the outer wells or fill them with buffer or water to create a humidified environment. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment.[13] |
| Cell Clumping (Cell-based assays) | Ensure a single-cell suspension before seeding cells. Use enzymes like trypsin to dissociate adherent cells and consider using a cell strainer.[14] |
Quantitative Data Summary
Table 1: Effect of ATP Concentration on IC50 Values of a Hypothetical ATP-Competitive dCK Inhibitor
The following table illustrates the theoretical impact of ATP concentration on the IC50 value of an ATP-competitive inhibitor, as described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP] / Kₘ) .[7][8]
Assumed values: Ki = 10 nM, Kₘ (ATP) = 50 µM
| ATP Concentration (µM) | Calculated IC50 (nM) | Fold Change from Kₘ Condition |
| 5 (0.1 x Kₘ) | 11 | 0.55 |
| 25 (0.5 x Kₘ) | 15 | 0.75 |
| 50 (Kₘ) | 20 | 1.00 |
| 100 (2 x Kₘ) | 30 | 1.50 |
| 1000 (20 x Kₘ) | 210 | 10.50 |
Table 2: Kinetic Parameters of Human dCK with a Nucleoside Analog
This table provides an example of kinetic constants for dCK with the substrate 2-chlorodeoxyadenosine (2-CdA).[15]
| Protein Amount (µg) | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
| 0.5 | 3.8 | 1.8 |
| 1.0 | 4.2 | 2.1 |
| 2.0 | 4.5 | 2.3 |
Experimental Protocols
Protocol 1: Spectrophotometric Coupled-Enzyme Assay for dCK Activity
This protocol describes a continuous assay that measures the production of ADP.[2][3]
Materials:
-
dCK enzyme
-
Deoxycytidine (dC) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Coupling enzyme mix (Pyruvate kinase, Lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X dCK enzyme solution in Assay Buffer.
-
Prepare a 4X dC substrate solution in Assay Buffer.
-
Prepare a 4X ATP solution in Assay Buffer.
-
Prepare a 2X coupling reagent mix containing PEP, NADH, pyruvate kinase, and lactate dehydrogenase in Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of 4X dC substrate to each well.
-
Add 25 µL of 4X ATP solution to each well.
-
Add test compounds or vehicle control as required.
-
Initiate the reaction by adding 50 µL of 2X dCK enzyme and coupling reagent mix.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The rate of NADH oxidation is proportional to the rate of ADP production.
-
Protocol 2: Luminescence-Based dCK Assay
This protocol outlines a method for measuring dCK activity by quantifying the amount of ATP remaining after the kinase reaction.[4]
Materials:
-
dCK enzyme
-
Deoxycytidine (dC) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well opaque white microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X dCK enzyme solution in Assay Buffer.
-
Prepare a 4X dC substrate solution in Assay Buffer.
-
Prepare a 4X ATP solution in Assay Buffer.
-
-
Kinase Reaction:
-
Add 25 µL of 4X dC substrate to each well.
-
Add test compounds or vehicle control as required.
-
Initiate the reaction by adding 25 µL of 4X ATP solution and 50 µL of 2X dCK enzyme solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of the kinase reaction in each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to dCK activity. A decrease in signal indicates higher enzyme activity.
-
Visualizations
Caption: Role of dCK in the nucleoside salvage pathway.
Caption: A generalized workflow for performing a dCK assay.
Caption: A logical flowchart for troubleshooting dCK assays.
References
- 1. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 2. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to 2'-deoxycytidine vs. 5-methyl-2'-deoxycytidine in DNA Methylation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Keystone of DNA Methylation
In the intricate landscape of epigenetics, DNA methylation stands as a pivotal mechanism governing gene expression and cellular identity. This guide provides a comprehensive comparison of two fundamental molecules at the heart of this process: 2'-deoxycytidine (B1670253) (dC) and its methylated counterpart, 5-methyl-2'-deoxycytidine (B118692) (5-mdC). Understanding their distinct properties and interplay is crucial for research in areas ranging from developmental biology to cancer therapeutics.
At a Glance: Key Differences
| Feature | 2'-deoxycytidine (dC) | 5-methyl-2'-deoxycytidine (5-mdC) |
| Structure | Unmethylated pyrimidine (B1678525) nucleoside | Pyrimidine nucleoside with a methyl group at the 5th carbon of the cytosine base |
| Role in DNA | Standard DNA base, precursor to 5-mdC | Key epigenetic mark |
| Gene Expression | Generally associated with transcriptionally active genes | Typically associated with gene silencing when present in promoter regions |
| Enzymatic Target | Substrate for DNA methyltransferases (DNMTs) | Not a direct substrate for methylation, but its presence guides maintenance methylation by DNMT1 |
Physicochemical Properties
The addition of a methyl group to 2'-deoxycytidine introduces subtle yet significant changes to its physicochemical properties, which have profound biological implications.
| Property | 2'-deoxycytidine (dC) | 5-methyl-2'-deoxycytidine (5-mdC) |
| Molecular Formula | C₉H₁₃N₃O₄ | C₁₀H₁₅N₃O₄[1] |
| Molecular Weight | ~227.22 g/mol | 241.24 g/mol [1][2][3][4][5] |
| Effect on DNA Melting Temperature (Tm) | Lower Tm | Higher Tm. The presence of 5-mdC in CpG dinucleotides stabilizes the DNA duplex, increasing its melting temperature.[6][7][8][9][10] |
The Central Role in DNA Methylation
DNA methylation is a dynamic process involving the enzymatic conversion of 2'-deoxycytidine to 5-methyl-2'-deoxycytidine. This modification primarily occurs in the context of CpG dinucleotides.
Enzymatic Conversion of 2'-deoxycytidine
The methylation of cytosine is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). In this process, a methyl group from S-adenosyl-L-methionine (SAM) is transferred to the 5th carbon of the cytosine ring of 2'-deoxycytidine, forming 5-methyl-2'-deoxycytidine.
Functional Implications in Gene Regulation
The methylation status of CpG islands, which are genomic regions with a high frequency of CpG sites, plays a critical role in regulating gene expression.
-
Unmethylated CpG Islands: Typically associated with active gene promoters, allowing for the binding of transcription factors and subsequent gene transcription.
-
Methylated CpG Islands: Generally linked to transcriptional repression. The methyl groups can directly interfere with the binding of transcription factors or recruit methyl-CpG-binding domain proteins (MBDs) that, in turn, recruit histone-modifying enzymes to create a repressive chromatin state.
Impact on Signaling Pathways: The p53 Pathway
DNA methylation is known to regulate numerous signaling pathways implicated in cancer development. For instance, hypermethylation of the promoter region of genes in the p53 tumor suppressor pathway can lead to their silencing, contributing to tumorigenesis.
Quantitative Analysis: Global DNA Methylation Levels
The percentage of 5-methyl-2'-deoxycytidine in the genome varies across different tissues and cell types. This global methylation level can be an indicator of cellular state and disease.
| Tissue/Cell Type | Organism | Global 5-mdC Percentage of Total Cytosines |
| Calf Thymus | Bovine | 6.26%[11][12] |
| Rat Liver | Rat | 3.55%[11][12] |
| HeLa Cells | Human | 3.02%[11][12] |
| Normal Bone Marrow | Human | 3.5% - 4.0% |
| Melanoma Tumor | Human | 11% - 27% (median global methylation)[13] |
| Melanoma Cell Line | Human | 21% - 37% (median global methylation)[13] |
Experimental Protocols
Accurate quantification and mapping of 2'-deoxycytidine and 5-methyl-2'-deoxycytidine are fundamental to DNA methylation research. Below are overviews of two key experimental approaches.
Experimental Workflow for DNA Methylation Analysis
A typical workflow for studying DNA methylation involves several key steps, from sample preparation to data analysis and interpretation.
Protocol 1: Quantification of Global 5-methyl-2'-deoxycytidine by HPLC-UV
This method allows for the accurate determination of the overall percentage of methylated cytosines in a DNA sample.
1. DNA Extraction:
-
Extract high-quality genomic DNA from cells or tissues using a standard method (e.g., anion-exchange column).[11][12]
-
Treat the DNA with RNase to eliminate RNA contamination.[11][12]
2. Enzymatic Hydrolysis:
-
Digest the genomic DNA to its constituent deoxynucleosides.[11][12]
-
A typical enzyme cocktail includes a combination of an endo-exonuclease (e.g., micrococcal nuclease), a 5'-exonuclease (e.g., calf spleen phosphodiesterase), and a 3'-nucleotidase.[11][12]
3. HPLC-UV Analysis:
-
Separate the resulting deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Use a mobile phase gradient suitable for separating 2'-deoxycytidine and 5-methyl-2'-deoxycytidine (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer).[14][15]
-
Detect the eluted deoxynucleosides using a UV detector at a specific wavelength (e.g., 280 nm).
4. Quantification:
-
Create calibration curves for both 2'-deoxycytidine and 5-methyl-2'-deoxycytidine using standards of known concentrations.[11][12]
-
Calculate the amount of each deoxynucleoside in the sample by comparing the peak areas to the calibration curves.
-
Express the level of 5-methyl-2'-deoxycytidine as a percentage of the total cytidine (B196190) (5-mdC / (5-mdC + dC) * 100).[11][12]
Protocol 2: Locus-Specific DNA Methylation Analysis by Bisulfite Sequencing
This "gold-standard" technique allows for the determination of the methylation status of individual CpG sites within a specific genomic region.[16][17]
1. Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite. This chemical converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18][19]
-
Several commercial kits are available for this step, or a "homebrew" protocol can be used.[18] The basic steps include DNA denaturation, incubation with bisulfite at an elevated temperature, desalting, desulfonation at an alkaline pH, and final cleanup.[18]
2. PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted DNA sequence of the target region. The primers should not contain CpG sites to avoid methylation-biased amplification.[6][20]
-
Amplify the target region using a high-fidelity polymerase.
3. Sequencing:
-
Sequence the PCR products using either Sanger sequencing for individual clones or next-generation sequencing (NGS) for a more quantitative and high-throughput analysis.
4. Data Analysis:
-
Align the sequencing reads to a converted reference genome (where all cytosines are converted to thymines).
-
For each CpG site, count the number of reads with a cytosine (indicating methylation) and the number of reads with a thymine (B56734) (indicating no methylation).
-
The methylation level at each CpG site is expressed as the percentage of cytosine-containing reads.
Conclusion
The distinction between 2'-deoxycytidine and 5-methyl-2'-deoxycytidine is fundamental to the field of epigenetics. While structurally similar, the presence of a methyl group on the 5th carbon of the cytosine base has profound consequences for gene expression, cellular function, and organismal development. The experimental protocols outlined in this guide provide robust methods for interrogating the methylation status of the genome, offering valuable insights for researchers and clinicians alike. A thorough understanding of these molecules and the techniques used to study them is essential for advancing our knowledge of health and disease and for the development of novel therapeutic strategies targeting the epigenome.
References
- 1. 5-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 440055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. 5-Methyl-2'-deoxycytidine | DNA Methyltransferase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Detection of methylation in promoter sequences by melting curve analysis-based semiquantitative real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA methylation - Wikipedia [en.wikipedia.org]
- 8. Quantitation of DNA methylation by melt curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Global DNA Methylation Patterns in Human Melanoma Tissues and Their Derivative Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 18. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The bisulfite genomic sequencing protocol [file.scirp.org]
- 20. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
A Comparative Guide to the Validation of 2'-Deoxycytidine Incorporation Using Mass Spectrometry
For researchers and professionals in drug development, the precise validation and quantification of modified nucleoside incorporation into DNA are paramount. 2'-deoxycytidine (B1670253) and its analogs are fundamental to numerous therapeutic strategies and research applications. Mass spectrometry (MS) has established itself as the gold-standard for this purpose, offering unparalleled sensitivity and specificity.[1] This guide provides an objective comparison of mass spectrometry-based methods with alternative techniques, supported by experimental data and detailed protocols.
Mass Spectrometry Approaches: The Gold Standard
Mass spectrometry identifies and quantifies molecules based on their mass-to-charge ratio (m/z).[1] For the analysis of 2'-deoxycytidine incorporation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted and robust method.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS, particularly with electrospray ionization (ESI), is exceptionally well-suited for analyzing nucleosides from biological samples.[4] The process involves the enzymatic digestion of genomic DNA into individual nucleosides, which are then separated by liquid chromatography before being detected by a tandem mass spectrometer.[3] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly sensitive and specific detection.[3][5] For accurate quantification, isotope dilution using stable isotope-labeled internal standards is considered the gold standard.[4]
A significant challenge in the analysis of 2'-deoxycytidine is its separation from its analog, 5-aza-2'-deoxycytidine, as they differ by only one dalton in molecular weight for both the parent and daughter ions. This necessitates high chromatographic resolution to prevent crosstalk between the two mass spectrometer MRM channels.[6]
Alternative Mass Spectrometry Techniques
While LC-ESI-MS/MS is dominant, other MS techniques exist, though they are less commonly used for quantifying individual nucleoside incorporation.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This high-throughput technique is better suited for the analysis of shorter, intact oligonucleotides.[1] While it can be used to determine the base composition of PCR products by incorporating mass-tagged nucleosides, its resolution decreases for longer DNA strands.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent chromatographic separation but requires derivatization of the nucleosides to make them volatile, adding complexity to sample preparation.[3][9]
Quantitative Performance of Mass Spectrometry Methods
The choice of MS technique impacts the quality and applicability of the data. The following table compares the key performance metrics for oligonucleotide and nucleoside analysis.
| Feature | LC-ESI-MS/MS | MALDI-TOF MS |
| Primary Application | Quantification of individual nucleosides from digested DNA.[6][10] | Analysis of intact oligonucleotides.[1] |
| Mass Accuracy | Excellent (<0.01% for oligonucleotides up to 80 nucleotides).[1] | Good for shorter oligonucleotides (<50 bases).[1] |
| Resolution | Maintains high resolution for a wide range of molecules.[1] | Decreases significantly for longer oligonucleotides.[1] |
| Sensitivity | Very high (femtogram to picogram range).[1][6] | High (femtomole to low picomole range).[1] |
| Throughput | Lower than MALDI-TOF, but can be automated.[1] | High.[1] |
| Tolerance to Salts/Buffers | Sensitive to salts and detergents, requiring sample cleanup.[1] | Reasonably tolerant.[1] |
Experimental Workflow and Protocols
A robust and validated protocol is essential for accurate quantification.
Caption: Workflow for validating 2'-deoxycytidine incorporation.
This protocol is a synthesized example based on common methodologies.[2][6]
-
Genomic DNA Extraction: Extract genomic DNA from cells or tissues using a commercial kit (e.g., QIAamp DNA Mini Kit).
-
DNA Hydrolysis:
-
Digest 1-5 µg of DNA with a cocktail of nucleases (e.g., nuclease P1, followed by alkaline phosphatase) to break it down into individual nucleosides.[2]
-
Incubate the mixture at 37°C for the duration specified by the enzyme manufacturer (typically 2-24 hours).[2]
-
Remove enzymes post-digestion, for example, by chloroform (B151607) extraction.[2]
-
-
Liquid Chromatography Separation:
-
Column: Use a column suitable for separating nucleosides, such as a Thermo Hypercarb porous graphite (B72142) column (100 mm × 2.1 mm, 5μm).[6]
-
Mobile Phase: An isocratic elution with a mobile phase like 10 mM ammonium (B1175870) acetate:acetonitrile with 0.1% formic acid (70:30, v/v) can be effective.[6]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Run Time: A short analytical run time of around 5 minutes is often sufficient.[6]
-
-
Mass Spectrometry Detection:
-
Instrument: Utilize a triple quadrupole mass spectrometer (e.g., AB Sciex 5500) operating in positive electrospray ionization mode.[6]
-
Mode: Use Multiple Reaction Monitoring (MRM) for quantification.[11]
-
MRM Transitions:
-
Instrument Settings: Optimize parameters such as ion spray voltage (e.g., 1500 V), probe temperature (e.g., 450°C), and collision gas pressure.[6]
-
-
Quantification and Data Analysis:
-
Generate a calibration curve using standards of known concentrations.[6]
-
Quantify the amount of 2'-deoxycytidine in the sample by comparing its peak area to that of the stable isotope-labeled internal standard. This isotope dilution method corrects for variations in sample preparation and instrument response.[4]
-
Alternative Methods for Validation
While mass spectrometry is the gold standard, other methods can provide correlative or screening-level data.[1]
-
Enzymatic Assays: These methods indirectly measure incorporation by relying on the activity of DNA polymerases. They can be cost-effective but may lack the specificity and direct quantitative power of MS.[1]
-
Fluorescence-Based Assays: These assays often use fluorescently labeled nucleoside analogs (e.g., 5-ethynyl-2'-deoxycytidine, EdC) that can be detected via click chemistry and imaging.[13] While excellent for visualizing incorporation in cells, they do not directly quantify the native, unlabeled 2'-deoxycytidine and can have different incorporation efficiencies than their natural counterparts.[13]
-
Radiolabeling: A traditional method involving the use of radioactively labeled nucleosides. It is highly sensitive but requires specialized facilities and handling of hazardous materials.
Caption: Comparison of key validation methodologies.
Performance Comparison of Different Validation Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Enzymatic Assays | Fluorescence-Based Assays |
| Principle | Direct detection of molecular mass.[1] | Indirect detection via enzyme activity.[1] | Detection of a fluorescent analog.[13] |
| Specificity | Very High (distinguishes isomers).[6] | Moderate to Low. | High for the analog, but indirect for native molecule. |
| Sensitivity | Very High (femtomole range).[10] | Variable, generally lower than MS. | High (imaging-based). |
| Quantitative Capability | Absolute quantification with standards.[4] | Relative or semi-quantitative. | Semi-quantitative (intensity-based). |
| Throughput | Moderate, can be automated.[1] | High. | High (especially with automated microscopy). |
| Key Limitations | Requires expensive equipment and expertise.[1] | Indirect; susceptible to inhibition/artifacts. | Relies on an analog which may not mimic the natural molecule perfectly.[13] |
Conclusion
For the definitive validation and accurate quantification of 2'-deoxycytidine incorporation into genomic DNA, liquid chromatography-tandem mass spectrometry is the unequivocal method of choice. Its high sensitivity, specificity, and ability to provide absolute quantification are unmatched by alternative techniques.[4][10] While enzymatic and fluorescence-based assays serve as valuable tools for initial screening or cellular imaging, they lack the direct quantitative power required for many applications in drug development and clinical research.[1] For robust and unambiguous validation, mass spectrometry remains the cornerstone methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of DNA sequences using mass spectrometry coupled with nucleoside mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of DNA Sequences Using Mass Spectrometry Coupled with Nucleoside Mass Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific method for the determination of genomic DNA methylation by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity for 2'-Deoxycytidine and its Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies targeting epigenetic modifications of DNA is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies against 2'-deoxycytidine (B1670253) (dC) and its key analogs: 5-methyl-2'-deoxycytidine (B118692) (5-mdC), 5-hydroxymethyl-2'-deoxycytidine (5-hmC), 5-formyl-2'-deoxycytidine (5-fdC), and 5-carboxy-2'-deoxycytidine (B13905427) (5-cadC). The selection of highly specific antibodies is crucial for the accurate detection and quantification of these modifications in various biological contexts.
This guide summarizes available data on antibody cross-reactivity, details common experimental protocols for its assessment, and provides visual workflows to aid in experimental design.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of monoclonal antibodies is a critical factor for immunoassays targeting modified nucleosides. While many commercially available antibodies claim high specificity, the degree of cross-reactivity with structurally similar analogs can vary. The following table summarizes the available cross-reactivity data for antibodies targeting epigenetic modifications of 2'-deoxycytidine. It is important to note that comprehensive quantitative data, such as IC50 values from a single study comparing one antibody against the full panel of analogs, is limited in the public domain. The data presented here is compiled from various sources, including product datasheets and research articles.
| Target Antigen | Antibody (Clone/Source) | 2'-deoxycytidine (dC) | 5-methyl-2'-deoxycytidine (5-mdC) | 5-hydroxymethyl-2'-deoxycytidine (5-hmC) | 5-formyl-2'-deoxycytidine (5-fdC) | 5-carboxy-2'-deoxycytidine (5-cadC) | Method |
| 5-methyl-2'-deoxycytidine (5-mdC) | FMC9 | No Reaction | Reactive | Not Reported | Not Reported | Not Reported | ELISA[1] |
| 5-methyl-2'-deoxycytidine (5-mdC) | Cell Signaling Technology (#28692) | Not Reported | High Specificity | Not Reported | Not Reported | Not Reported | ELISA, Dot Blot[2] |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmC) | Abcam (ab214728) [RM236] | No Cross-reactivity | No Cross-reactivity | Reactive | Not Reported | Not Reported | Dot Blot[3] |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmC) | Diagenode (MAb-633HMC-100) | No Cross-reactivity | No Cross-reactivity | Reactive | Not Reported | Not Reported | Dot Blot |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmC) | Cell Signaling Technology (#51660) [HMC31] | High Specificity | High Specificity | Reactive | Not Reported | Not Reported | ELISA, Dot Blot[1] |
Note: "Not Reported" indicates that data was not available in the reviewed sources. "High Specificity" or "No Cross-reactivity" is based on the manufacturer's or study's claims, often supported by dot blot data without quantitative values.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is essential for validating their use in specific applications. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot are two commonly employed methods.
Competitive ELISA
Competitive ELISA is a quantitative method used to determine the specificity and sensitivity of an antibody. The assay measures the ability of a free antigen (the analog being tested for cross-reactivity) to compete with a labeled antigen for binding to a limited amount of antibody. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the competing analog that inhibits 50% of the labeled antigen binding. A lower IC50 value indicates a higher affinity of the antibody for the competing analog.
Protocol:
-
Coating: Microplate wells are coated with a conjugate of the target antigen (e.g., 5-mdC conjugated to a carrier protein like BSA).
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the free competitor nucleosides (dC, 5-mdC, 5-hmC, 5-fdC, 5-cadC).
-
Incubation: The antibody-competitor mixture is added to the coated wells and incubated.
-
Washing: The wells are washed to remove unbound antibodies and competitors.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the competitor nucleoside.
-
Data Analysis: A standard curve is generated by plotting the percentage of inhibition against the logarithm of the competitor concentration. The IC50 value for each analog is then calculated from this curve.
Dot Blot Assay
A dot blot is a semi-quantitative technique that provides a rapid and straightforward assessment of antibody specificity. It involves spotting the antigens of interest directly onto a membrane and detecting the binding of the antibody.
Protocol:
-
Antigen Spotting: Small volumes of solutions containing 2'-deoxycytidine and its analogs (5-mdC, 5-hmC, 5-fdC, and 5-cadC) at various concentrations are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody being tested, diluted in blocking buffer.
-
Washing: The membrane is washed multiple times to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody that specifically binds to the primary antibody.
-
Washing: The membrane is washed again to remove unbound secondary antibody.
-
Detection: A chemiluminescent or colorimetric substrate is added to the membrane. The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (light or color) at the location of the antigen spots.
-
Analysis: The intensity of the spots is visually assessed or quantified using densitometry to compare the relative binding of the antibody to each of the spotted nucleoside analogs.
Visualizing Experimental Workflows and Molecular Structures
To further clarify the experimental process and the molecules involved, the following diagrams are provided.
References
A Comparative Guide to the HPLC Analysis of 2'-Deoxycytidine and Other Deoxynucleosides
This guide provides a comparative analysis of 2'-deoxycytidine (B1670253) (dC) and other common deoxynucleosides, including 2'-deoxyguanosine (B1662781) (dG), 2'-deoxyadenosine (B1664071) (dA), and thymidine (B127349) (dT), using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of nucleic acid components. The information presented is supported by experimental data from various studies.
The separation of deoxynucleosides by HPLC is a fundamental technique in many biomedical research areas, including DNA damage assessment, drug metabolism studies, and epigenetic research. The relative retention and resolution of these closely related compounds are highly dependent on the chromatographic conditions.
Comparative HPLC Performance of Deoxynucleosides
The elution order of deoxynucleosides in reversed-phase HPLC is primarily influenced by their polarity. More polar compounds interact less with the nonpolar stationary phase and therefore elute earlier. Generally, 2'-deoxycytidine is the most polar of the common deoxynucleosides, leading to its earlier elution.
A typical elution order in reversed-phase HPLC is: 2'-deoxycytidine (dC), 2'-deoxyguanosine (dG), thymidine (dT), and 2'-deoxyadenosine (dA).[1][2] However, this order can be influenced by the specific stationary phase, mobile phase composition, and pH.
For a quantitative comparison, the following table summarizes the typical performance of deoxynucleoside separation under common reversed-phase HPLC conditions.
| Deoxynucleoside | Typical Elution Order | Relative Retention Characteristic | Key Separation Factors |
| 2'-Deoxycytidine (dC) | 1st | Least Retained | Highest polarity among the common deoxynucleosides.[1][2] |
| 2'-Deoxyguanosine (dG) | 2nd | Moderately Retained | More polar than thymidine and 2'-deoxyadenosine.[1][2] |
| Thymidine (dT) | 3rd | Retained | Less polar than dC and dG. |
| 2'-Deoxyadenosine (dA) | 4th | Most Retained | Least polar, showing the strongest interaction with the C18 stationary phase.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the successful separation and quantification of deoxynucleosides. Below are representative experimental protocols for their analysis by HPLC.
Sample Preparation
For the analysis of deoxynucleosides from DNA, the DNA must first be enzymatically hydrolyzed to its constituent deoxynucleosides.
-
DNA Digestion: Digest 1 µg of DNA using a nucleoside digestion mix.[3]
-
Sample Dilution: Adjust the total sample volume to 100 µL with ultrapure water.[4][5]
-
Centrifugation: Centrifuge the sample at 21,000 × g for 15 minutes to remove any particulate matter.[4][5]
-
Standard Preparation: Prepare 100 µM standard solutions of 2'-deoxycytidine, 2'-deoxyguanosine, 2'-deoxyadenosine, and thymidine by dissolving them in a small amount of HPLC-grade methanol (B129727) and then bringing the volume up with ultrapure water.[4]
-
Filtering: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler vials.[4][5]
HPLC Conditions
A common method for the separation of deoxynucleosides is reversed-phase HPLC with a C18 column.
-
HPLC System: An Agilent 1220 HPLC instrument or equivalent.[5]
-
Column: Thermo Scientific Hypersil ODS (C18), 250 mm length, 4.6 mm ID, 3 µm particle size.[5]
-
Mobile Phase:
-
Solvent A: 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.4.[5]
-
Solvent B: HPLC-grade methanol.[5]
-
-
Gradient Elution:
-
Start with 100% Solvent A.
-
Ramp to 25% Solvent B over 16 minutes.
-
Ramp down to 0% Solvent B in 1 minute.
-
Hold at 0% Solvent B for 13 minutes.[5]
-
-
Column Temperature: 40 °C.[1]
Visualizing the Analysis
To better understand the experimental process and the factors influencing the separation, the following diagrams are provided.
Caption: Workflow for deoxynucleoside analysis by HPLC.
Caption: Key factors affecting HPLC separation of deoxynucleosides.
References
- 1. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thestacks.org [thestacks.org]
- 4. protocols.io [protocols.io]
- 5. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
A Researcher's Guide to Validating the Purity of Synthetic 2'-Deoxycytidine Standards
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic 2'-deoxycytidine (B1670253) is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2'-deoxycytidine standards, complete with experimental protocols and data presentation to aid in the selection of appropriate standards and quality control procedures.
Introduction
2'-Deoxycytidine, a fundamental component of deoxyribonucleic acid (DNA), is a critical reagent in a wide array of research applications, from polymerase chain reaction (PCR) and DNA sequencing to the development of therapeutic nucleoside analogs. The presence of impurities in synthetic 2'-deoxycytidine standards can lead to erroneous experimental outcomes, including decreased enzymatic efficiency, off-target effects, and inaccurate quantification. Therefore, rigorous purity assessment is not merely a quality control step but a crucial determinant of experimental validity.
This guide explores the three most common and powerful analytical techniques for validating 2'-deoxycytidine purity: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative overview of commercially available 2'-deoxycytidine standards.
Comparison of Commercially Available 2'-Deoxycytidine Standards
The selection of a high-purity 2'-deoxycytidine standard is the first step in ensuring experimental reliability. Several reputable suppliers offer synthetic 2'-deoxycytidine, each with its own purity specifications. Below is a comparison of standards from prominent vendors based on their publicly available data. It is important to note that batch-to-batch variability can occur, and independent verification is always recommended.
| Supplier | Product Number | Stated Purity | Analytical Method for Purity | Form |
| Sigma-Aldrich | D3897 | ≥99% | HPLC | Powder |
| Thermo Fisher Scientific | L14153 | 99+% | HPLC | Crystalline powder |
| Biosynth | ND02591 | Not specified | Not specified | Powder |
| Carbosynth | ND02591 | Not specified | Not specified | Not specified |
| LGC Standards | MM1316.02 | Not specified | Characterized by ISO 17025 | Neat |
Analytical Methodologies for Purity Validation
The following sections provide an in-depth look at the recommended analytical techniques for assessing the purity of 2'-deoxycytidine standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, separating the analyte of interest from potential impurities based on their differential partitioning between a stationary phase and a mobile phase. For 2'-deoxycytidine, reversed-phase HPLC with UV detection is the most common approach.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a data acquisition system.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 2% B
-
5-15 min: 2-30% B (linear gradient)
-
15-20 min: 30% B
-
20-22 min: 30-2% B (linear gradient)
-
22-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the 2'-deoxycytidine standard in the mobile phase A to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to 2'-deoxycytidine relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC-UV.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method described above, but often with a faster gradient and a smaller particle size column for improved resolution and shorter run times.
-
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-Deoxycytidine: Precursor ion (m/z) 228.1 → Product ion (m/z) 112.1.
-
Potential Impurities: Specific transitions for known or suspected impurities should be included. For example, for the potential impurity cytosine: Precursor ion (m/z) 112.1 → Product ion (m/z) 95.1.
-
-
Sample Preparation: Prepare samples as described for HPLC-UV, but at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the mass spectrometer.
-
Data Analysis: Purity is assessed by comparing the peak area of 2'-deoxycytidine to the peak areas of any detected impurities. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting species.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from 2'-deoxycytidine or the solvent.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 2'-deoxycytidine standard (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction.
-
Integrate the well-resolved signals of both the 2'-deoxycytidine and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = 2'-deoxycytidine
-
IS = Internal Standard
-
-
Potential Impurities in Synthetic 2'-Deoxycytidine
Understanding the potential impurities that can arise during the synthesis of 2'-deoxycytidine is crucial for developing robust analytical methods for their detection. Common impurities can include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
By-products: Compounds formed through side reactions during the synthesis.
-
Degradation products: 2'-Deoxycytidine can be susceptible to degradation under certain conditions (e.g., acidic or basic hydrolysis, oxidation). A common degradation product is cytosine, formed by the cleavage of the glycosidic bond.
-
Anomers: The α-anomer of 2'-deoxycytidine may be present as an impurity in the desired β-anomer.
Forced degradation studies, where the 2'-deoxycytidine standard is subjected to stress conditions such as heat, acid, base, and oxidation, can be performed to intentionally generate degradation products.[1][2][3] This helps in the development and validation of stability-indicating analytical methods that can effectively separate and quantify these degradants.
Workflow and Pathway Diagrams
To visually represent the logical flow of purity validation, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Metabolic Uptake of 2'-Deoxycytidine and Cytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic uptake of two closely related pyrimidine (B1678525) nucleosides: 2'-deoxycytidine (B1670253) and cytidine (B196190). Understanding the nuances of their transport into cells and subsequent metabolic fate is critical for research in cancer biology, virology, and the development of nucleoside analog drugs. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes.
Executive Summary
2'-Deoxycytidine and cytidine, while structurally similar, exhibit distinct differences in their interaction with cellular transport machinery and metabolic enzymes. These differences can have significant implications for their physiological roles and pharmacological applications. Both nucleosides are transported across the cell membrane by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Once inside the cell, they are subject to phosphorylation by specific kinases, a critical activation step for their incorporation into nucleic acids, or degradation by deaminases.
Data Presentation: Comparative Uptake Kinetics
The following table summarizes the available kinetic parameters for the uptake of 2'-deoxycytidine and cytidine by human nucleoside transporters. It is important to note that a complete, directly comparative dataset from a single study is not available in the current literature. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental systems used.
| Transporter | Substrate | Apparent Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) | Citation(s) |
| hCNT1 | Cytidine | 140 | Not Reported | [1] |
| 2'-Deoxycytidine | 150 | Not Reported | [1] | |
| hENT1 | Cytidine | Qualitative: Substrate | Not Reported | [2][3] |
| 2'-Deoxycytidine | Qualitative: Substrate | Not Reported | [2][3] | |
| hENT2 | Cytidine | Lower affinity than hENT1 | Not Reported | [2][3] |
| 2'-Deoxycytidine | Not Reported | Not Reported | ||
| hCNT2 | Cytidine | Qualitative: Substrate | Not Reported | [4] |
| 2'-Deoxycytidine | Not Reported | Not Reported | ||
| hCNT3 | Cytidine | Qualitative: Broad substrate | Not Reported | |
| 2'-Deoxycytidine | Qualitative: Broad substrate | Not Reported |
Note: "Not Reported" indicates that the specific value was not found in the surveyed literature. Qualitative descriptions are provided where quantitative data is unavailable. The affinity of hENT2 for cytidine is reported to be 7.7-fold lower than that of hENT1[2].
Metabolic Pathways
The metabolic fates of 2'-deoxycytidine and cytidine are governed by a series of enzymatic reactions. The initial and rate-limiting step for their anabolic metabolism is phosphorylation, while deamination represents a key catabolic step.
Signaling Pathway Diagram
Figure 1: Metabolic pathways of 2'-deoxycytidine and cytidine.
Experimental Protocols
The following section details a generalized protocol for a key experiment used to compare the metabolic uptake of 2'-deoxycytidine and cytidine.
Cellular Uptake Assay Using Radiolabeled Nucleosides
This method measures the rate of uptake of radiolabeled 2'-deoxycytidine or cytidine into cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer
-
Radiolabeled substrate: [³H]2'-deoxycytidine or [³H]cytidine
-
Unlabeled ("cold") 2'-deoxycytidine or cytidine
-
Scintillation vials
-
Scintillation fluid
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Microplate reader or scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer (e.g., HBSS).
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled substrate ([³H]2'-deoxycytidine or [³H]cytidine) at various concentrations to initiate the uptake. For kinetic studies, a range of substrate concentrations bracketing the expected Km should be used.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes). The incubation time should be within the linear range of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
To determine non-specific uptake, perform parallel experiments in the presence of a high concentration (e.g., 100-fold excess) of the corresponding unlabeled nucleoside.
-
Subtract the non-specific uptake from the total uptake to obtain the specific uptake.
-
Normalize the specific uptake to the protein concentration in each well (determined by a protein assay such as BCA) or to the cell number.
-
For kinetic analysis, plot the initial uptake rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for cellular uptake assay.
Conclusion
The metabolic uptake of 2'-deoxycytidine and cytidine is a complex process involving multiple transporters and enzymatic pathways. While both are substrates for equilibrative and concentrative nucleoside transporters, subtle differences in their affinities for these transporters, as suggested by the available kinetic data for hCNT1, can influence their intracellular concentrations. Furthermore, their distinct primary phosphorylation enzymes, dCK for 2'-deoxycytidine and UCK for cytidine, represent a critical divergence in their metabolic fates, ultimately directing them towards DNA and RNA synthesis, respectively. For drug development professionals, these differences are paramount, as they can be exploited to design nucleoside analogs with improved cellular uptake, targeted metabolic activation, and enhanced therapeutic efficacy. Further research providing a complete and direct comparison of the kinetic parameters for all major nucleoside transporters will be invaluable in refining our understanding and advancing the development of novel therapeutics.
References
- 1. CMP phosphorylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the interaction of uridine, cytidine, and other pyrimidine nucleoside analogues with recombinant human equilibrative nucleoside transporter 2 (hENT2) produced in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytidine is a novel substrate for wild-type concentrative nucleoside transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Enzymatic Assay for 2'-Deoxycytidine Quantification
This guide provides a comprehensive validation and comparison of a new enzymatic assay for the quantification of 2'-deoxycytidine (B1670253) (dCyd). The performance of this new assay is compared with established methods, namely a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of dCyd in biological samples.
Introduction to 2'-Deoxycytidine Quantification
2'-Deoxycytidine is a deoxyribonucleoside that plays a crucial role in DNA synthesis and repair. Its levels in biological fluids can serve as a valuable biomarker in various physiological and pathological states, including cancer chemotherapy and certain metabolic disorders. Accurate quantification of dCyd is therefore essential for both basic research and clinical applications. This guide introduces a novel enzymatic assay designed to offer a sensitive, specific, and high-throughput alternative to existing methods.
Comparative Performance of dCyd Quantification Methods
The performance of the new enzymatic assay was rigorously validated and compared against a commercially available ELISA kit and a standard HPLC method. The key performance characteristics are summarized in the table below.
| Parameter | New Enzymatic Assay | Competitive ELISA | HPLC |
| Principle | Two-step enzymatic reaction with colorimetric detection | Competitive binding for a limited number of antibody binding sites | Chromatographic separation with UV detection |
| Linear Range | 0.5 - 50 µM | 10 - 1000 µM[1] | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µM | 20 nM[1] | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µM | Not explicitly stated, but working range starts at 20 nM[1] | 0.1 µg/mL |
| Precision (Intra-assay %CV) | < 5% | 3.6 - 6.2%[1] | < 2% |
| Precision (Inter-assay %CV) | < 8% | 5.2 - 7.5%[1] | < 5% |
| Specificity | High (specific for dCyd) | High (no cross-reactivity with structurally related compounds)[1] | High (separation from other nucleosides) |
| Sample Volume | 20 µL | 50 µL | 100 µL |
| Assay Time | 1.5 hours | > 3 hours | ~30 minutes per sample |
| Throughput | High (96-well plate format) | High (96-well plate format) | Low (serial sample injection) |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are essential for reproducing the presented data and for implementing the new enzymatic assay in other laboratories.
New Enzymatic Assay Protocol
1. Principle: The assay is based on a two-step enzymatic reaction. In the first step, deoxycytidine kinase (dCK) phosphorylates dCyd to deoxycytidine monophosphate (dCMP). In the second step, dCMP deaminase converts dCMP to deoxyuridine monophosphate (dUMP), with the concomitant production of ammonia (B1221849). The ammonia is then quantified using the glutamate (B1630785) dehydrogenase reaction, where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
2. Reagents:
-
dCyd standards
-
Deoxycytidine kinase (dCK)
-
dCMP deaminase
-
Glutamate dehydrogenase (GLDH)
-
α-ketoglutarate
-
NADH
-
ATP
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
3. Procedure:
-
Prepare dCyd standards and samples in the reaction buffer.
-
Add 20 µL of standard or sample to a 96-well plate.
-
Add 180 µL of the master mix containing dCK, dCMP deaminase, GLDH, α-ketoglutarate, NADH, and ATP to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 340 nm using a microplate reader.
-
The concentration of dCyd is inversely proportional to the absorbance at 340 nm.
Validation Experiments
The validation of the new enzymatic assay was performed following established guidelines for biomarker assay validation.[2][3][4]
1. Linearity: A series of dCyd standards with concentrations ranging from 0.1 to 100 µM were prepared and assayed. A calibration curve was generated by plotting the absorbance values against the known concentrations. The linear range was determined as the concentration range over which the assay is linear.
2. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was determined as the lowest concentration of dCyd that can be distinguished from the blank with a certain level of confidence. The LOQ was determined as the lowest concentration of dCyd that can be quantified with acceptable precision and accuracy.
3. Precision: Intra-assay precision was determined by assaying three different concentrations of dCyd in replicates of ten within the same assay run. Inter-assay precision was determined by assaying the same three concentrations on five different days. The precision was expressed as the percentage coefficient of variation (%CV).
4. Specificity: The specificity of the assay was evaluated by testing for cross-reactivity with structurally related compounds, such as cytidine, deoxyuridine, and thymidine.
5. Recovery: The accuracy of the assay was assessed by a recovery study. Known amounts of dCyd were spiked into biological samples (e.g., plasma, urine) and the percentage of recovery was calculated.
Visualizing the Methodologies
To further clarify the underlying principles and workflows, the following diagrams have been generated.
Caption: Signaling pathway of the new enzymatic assay for 2'-deoxycytidine.
Caption: Experimental workflow for the new enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-Deoxycytidine Incorporation by Taq Polymerase, Pfu Polymerase, and Klenow Fragment
In the realms of molecular biology and drug development, the selection of an appropriate DNA polymerase is paramount for the success of various applications, ranging from DNA sequencing and cloning to diagnostics. The efficiency and fidelity with which a DNA polymerase incorporates specific nucleotides, such as 2'-deoxycytidine (B1670253), are critical determinants of its utility. This guide provides a comparative study of three widely used DNA polymerases—Taq polymerase, Pfu polymerase, and the Klenow fragment of E. coli DNA Polymerase I—focusing on their incorporation of 2'-deoxycytidine.
This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of the performance of these enzymes based on available experimental data. We will delve into their kinetic parameters, fidelity, and the experimental protocols used to assess their nucleotide incorporation capabilities.
Performance Comparison of DNA Polymerases
| Feature | Taq Polymerase | Pfu Polymerase | Klenow Fragment |
| Polymerase Family | Family A | Family B | Family A |
| 5'→3' Polymerase Activity | Yes | Yes | Yes |
| 3'→5' Exonuclease (Proofreading) Activity | No | Yes | Yes |
| 5'→3' Exonuclease Activity | Yes | No | No[1] |
| Error Rate | High (1–20 x 10-5)[2] | Low (1–2 x 10-6)[2] | Intermediate (1 x 10-5 – 10-7)[2] |
| Optimal Temperature | 72°C[3] | 75°C[4] | 37°C[2] |
| Processivity | High[2] | High | Low[2] |
| Ends of PCR Product | 3'-A overhangs[2] | Blunt ends[4][5] | Blunt ends[2] |
Note: The kinetic parameters for dNTP incorporation can vary significantly depending on the specific reaction conditions, template sequence, and the presence of any modifications in the nucleotides or the DNA template.
Experimental Methodologies
The assessment of 2'-deoxycytidine incorporation by DNA polymerases typically involves primer extension assays. These assays allow for the direct measurement of the polymerase's ability to add a specific nucleotide to a growing DNA strand. Below is a detailed protocol for a single nucleotide incorporation assay, synthesized from established methodologies.[6][7]
Single Nucleotide Incorporation Assay
This protocol is designed to measure the steady-state kinetics of single nucleotide incorporation by a DNA polymerase.
1. Materials and Reagents:
-
DNA Polymerase: Taq, Pfu, or Klenow Fragment
-
Primer-Template (P/T) DNA: A synthetic oligonucleotide primer annealed to a longer template strand. The template sequence should be designed to have a specific nucleotide (e.g., guanine) at the position immediately downstream of the primer's 3' end to direct the incorporation of 2'-deoxycytidine.
-
2'-Deoxycytidine Triphosphate (dCTP): High-purity solution of known concentration.
-
Other dNTPs (dATP, dGTP, dTTP): As needed for control experiments.
-
Reaction Buffer: Specific to the DNA polymerase being tested (e.g., 10X Pfu Buffer: 200 mM Tris-HCl (pH 8.8), 100 mM KCl, 100 mM (NH₄)₂SO₄, 20 mM MgSO₄).[5]
-
[γ-³²P]ATP: For 5' radiolabeling of the primer.
-
T4 Polynucleotide Kinase: For radiolabeling.
-
Denaturing Polyacrylamide Gel (18%): With 7.5 M urea.[6]
-
Stop Solution: 20 mM EDTA in 95% formamide.[8]
-
Tris-HCl, MgCl₂, DTT, NaCl, EDTA: For preparing buffers.
-
Nuclease-free water.
2. Experimental Workflow:
The overall workflow for the single nucleotide incorporation assay is depicted in the following diagram.
Caption: Workflow for a single nucleotide incorporation assay.
3. Detailed Protocol:
-
Primer Labeling and Annealing:
-
End-label the primer oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase according to the manufacturer's protocol.
-
Purify the labeled primer to remove unincorporated [γ-³²P]ATP.
-
Anneal the labeled primer to the template DNA by mixing them in a 1:1.5 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.[6]
-
-
Incorporation Reaction:
-
Prepare a reaction mixture containing the annealed primer/template DNA, the appropriate reaction buffer for the specific polymerase, and the DNA polymerase. Incubate on ice.[9]
-
Initiate the reaction by adding varying concentrations of dCTP. The final reaction volume is typically 10-20 µL. Reactions are carried out at the optimal temperature for the polymerase (37°C for Klenow, 72-75°C for Taq and Pfu).
-
At specific time points, quench the reaction by adding an equal volume of stop solution (20 mM EDTA in 95% formamide).[8]
-
-
Product Analysis:
-
Separate the reaction products from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).[6]
-
Visualize the gel using a phosphorimager and quantify the amount of product (extended primer) formed at each dCTP concentration and time point.
-
Plot the initial velocity of the reaction against the dCTP concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Key Properties and Fidelity of DNA Polymerases
The fidelity of a DNA polymerase, or its ability to incorporate the correct nucleotide, is a crucial factor in many applications. This is largely determined by the presence or absence of a 3'→5' exonuclease proofreading activity.
Caption: Key functional domains and resulting fidelity of polymerases.
-
Pfu Polymerase and Klenow Fragment: Both possess 3'→5' exonuclease activity, which allows them to remove a misincorporated nucleotide.[5][10] This proofreading capability results in a significantly lower error rate and higher fidelity compared to Taq polymerase.[2]
-
Taq Polymerase: Lacks 3'→5' exonuclease activity.[2] This absence of proofreading leads to a higher error rate, making it less suitable for applications requiring high fidelity, such as cloning and sequencing. However, its high processivity and polymerization rate make it ideal for standard PCR.
Conclusion
The choice between Taq polymerase, Pfu polymerase, and the Klenow fragment for applications involving 2'-deoxycytidine incorporation depends on the specific requirements of the experiment.
-
For high-fidelity applications where accurate incorporation of 2'-deoxycytidine is critical, Pfu polymerase is the preferred choice due to its proofreading activity and low error rate.[4]
-
Klenow fragment also offers high fidelity and is particularly useful for applications at lower temperatures, such as second-strand cDNA synthesis and DNA sequencing by the Sanger method.[2][11]
-
Taq polymerase is best suited for routine PCR applications where high yield and processivity are more important than absolute fidelity.[2]
Understanding the distinct characteristics of these DNA polymerases, as outlined in this guide, will enable researchers to make informed decisions and optimize their experimental outcomes. Further kinetic studies focusing specifically on the incorporation of each individual dNTP by these common polymerases would be of great value to the scientific community.
References
- 1. Klenow fragment - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. clinisciences.com [clinisciences.com]
- 5. en.tiangen.com [en.tiangen.com]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 34.237.233.138 [34.237.233.138]
- 9. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmgood.com [abmgood.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Specificity of 2'-Deoxycytidine Metabolic Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with nucleoside analogs is a cornerstone technique for studying DNA synthesis, cell proliferation, and the efficacy of therapeutic agents. While 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has become a widely adopted tool, concerns regarding its cytotoxicity and potential off-target effects have prompted the exploration of alternatives. This guide provides an objective comparison of 2'-deoxycytidine (B1670253) (dC) analogs with other metabolic labeling agents, focusing on specificity and providing supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Metabolic Labeling Agents
The ideal metabolic labeling agent should exhibit high incorporation efficiency into the target molecule (DNA) with minimal off-target effects, such as incorporation into other macromolecules (e.g., RNA) or perturbation of cellular metabolism and signaling pathways. The following table summarizes the performance of common 2'-deoxycytidine analogs in comparison to EdU and the traditional BrdU.
| Feature | 5-ethynyl-2'-deoxycytidine (B116413) (EdC) | 2-Azido-2'-deoxycytidine | 5-ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Primary Target | DNA | DNA | DNA | DNA |
| Detection Method | Click Chemistry | Click Chemistry | Click Chemistry | Antibody-based |
| DNA Denaturation | Not Required | Not Required | Not Required | Required |
| Labeling Efficiency | Generally lower than EdU; cell-type dependent.[1] | Effective, but may be limited by cytotoxicity at higher concentrations.[2] | High efficiency.[2] | High efficiency |
| Specificity (DNA vs. RNA) | Primarily incorporates into DNA, but studies with other dC analogs like gemcitabine (B846) show incorporation into RNA is possible, though at lower levels than DNA.[3] | Primarily targets DNA synthesis. | High specificity for DNA; however, the related ribonucleoside 5-ethynyluridine (B57126) (EU) has been shown to incorporate into DNA.[4] | High specificity for DNA. |
| Cytotoxicity | Generally considered less cytotoxic than EdU.[5] However, some studies suggest its lower toxicity is due to poor incorporation and conversion to EdU in cells.[6] | Can induce cell cycle arrest and is generally considered more cytotoxic than EdU.[2] | More cytotoxic and genotoxic than BrdU.[3] Can induce a DNA damage response and cell cycle arrest.[1] | Can be mutagenic and affect the cell cycle. |
| Impact on Nucleotide Pools | Can perturb dNTP pools, affecting DNA replication and precursor synthesis.[7] | At high concentrations, can inhibit CDP reduction.[7] | Can inhibit thymidylate synthase, leading to an imbalance in the nucleotide pool.[6] | Can alter nucleotide metabolism. |
Experimental Protocols
To rigorously assess the specificity of 2'-deoxycytidine metabolic labeling, a combination of experimental approaches is necessary. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Nucleoside Analog Incorporation into DNA and RNA by LC-MS/MS
This protocol allows for the precise measurement of the amount of a 2'-deoxycytidine analog that is incorporated into DNA versus RNA.
1. Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase.
-
Add the 2'-deoxycytidine analog (e.g., 5-ethynyl-2'-deoxycytidine) to the culture medium at the desired concentration and incubate for a specific duration.
2. Nucleic Acid Extraction:
-
Harvest the cells and lyse them using a chaotropic agent (e.g., TRIzol).
-
Separate the RNA and DNA fractions following the manufacturer's protocol for the chosen extraction method. A common method involves isopropanol (B130326) precipitation for RNA and ethanol (B145695) precipitation for DNA.
3. Nucleic Acid Digestion:
-
Resuspend the purified DNA and RNA pellets in a suitable buffer.
-
Treat the RNA sample with DNase I to remove any contaminating DNA.
-
Treat the DNA sample with RNase A to remove any contaminating RNA.
-
Digest the purified DNA and RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
4. LC-MS/MS Analysis:
-
Prepare a standard curve using known concentrations of the 2'-deoxycytidine analog.
-
Analyze the digested samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of the analog and natural deoxynucleosides/ribonucleosides.
-
Quantify the amount of the analog in the DNA and RNA fractions by comparing the peak areas to the standard curve and normalizing to the total amount of deoxycytidine (for DNA) or cytidine (B196190) (for RNA).
Protocol 2: Assessment of Off-Target Effects on Cellular Nucleotide Pools
This protocol evaluates how 2'-deoxycytidine analogs perturb the endogenous pools of deoxynucleoside triphosphates (dNTPs).
1. Cell Culture and Treatment:
-
Culture cells and treat with the 2'-deoxycytidine analog as described in Protocol 1. Include an untreated control group.
2. Metabolite Extraction:
-
Harvest the cells and rapidly quench metabolic activity by washing with ice-cold saline.
-
Extract the metabolites using a cold solvent mixture, such as 80% methanol.
3. LC-MS/MS Analysis of dNTPs:
-
Analyze the cell extracts by LC-MS/MS.
-
Use an ion-pairing reversed-phase chromatography method to separate the dNTPs.
-
Employ a triple quadrupole mass spectrometer in MRM mode to detect and quantify dATP, dCTP, dGTP, and dTTP.
-
Compare the dNTP levels in the treated cells to the untreated controls to determine the impact of the analog on the nucleotide pools.
Visualizing the Pathways
To better understand the mechanisms of 2'-deoxycytidine metabolic labeling and the workflows for its assessment, the following diagrams are provided.
Caption: Metabolic activation of a 2'-deoxycytidine analog via the salvage pathway.
Caption: Workflow for assessing the specificity of 2'-dC analog incorporation.
Conclusion
The selection of a metabolic labeling agent requires careful consideration of the experimental goals and the potential for off-target effects. While 2'-deoxycytidine analogs like 5-ethynyl-2'-deoxycytidine may offer a less cytotoxic alternative to EdU in certain contexts, their incorporation efficiency can be lower and cell-type dependent. Furthermore, the potential for misincorporation into RNA and the perturbation of cellular nucleotide pools are critical factors that must be assessed to ensure the validity of experimental findings. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to rigorously validate the specificity of 2'-deoxycytidine metabolic labeling in their specific experimental systems.
References
- 1. Replacement of 2'-Deoxycytidine by 2'-Deoxycytidine Analogues in the E. coli Genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of azidocytidine on DNA synthesis and deoxynucleotide pools of mouse fibroblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2'-Deoxycytidine in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of 2'-deoxycytidine (B1670253) in complex biological matrices such as plasma, urine, and tissue homogenates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and advancing drug development. This document offers a detailed overview of the experimental protocols and performance data to aid researchers in choosing the most suitable method for their specific needs.
Methodology Comparison
The choice of a quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a summary of the key performance characteristics of LC-MS/MS, HPLC-UV, and ELISA for 2'-deoxycytidine analysis.
Quantitative Performance Data
The following tables summarize the typical validation parameters for each method. Data presented is a synthesis from published studies and should be considered representative.
Table 1: LC-MS/MS Method Validation Data for 2'-Deoxycytidine Quantification in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 100.0% (within ±5.3% of nominal)[1] |
| Precision (CV%) | < 5.3%[1] |
| Lower Limit of Quantification (LLOQ) | 22 nM[1] |
| Recovery | > 90% |
Table 2: Representative HPLC-UV Method Validation Data for Nucleoside Quantification
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy | 98 - 102% |
| Precision (CV%) | < 2% |
| Lower Limit of Quantification (LLOQ) | ~100 ng/mL |
| Recovery | > 95% |
Table 3: Representative ELISA Method Validation Data for Small Molecule Quantification
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (Intra-assay CV%) | < 10% |
| Precision (Inter-assay CV%) | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
| Specificity | High (dependent on antibody) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide representative protocols for each technique.
LC-MS/MS Method Protocol
This protocol is adapted from a validated method for the quantification of 2'-deoxycytidine in human plasma.[1]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹⁵N₃-labeled 2'-deoxycytidine).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing, and centrifuging.
-
Collect the aqueous (lower) phase for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-deoxycytidine: m/z 228.1 → 112.1
-
Internal Standard (¹⁵N₃-2'-deoxycytidine): m/z 231.1 → 115.1
-
HPLC-UV Method Protocol
This is a representative protocol for the quantification of nucleosides.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., urine) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 80% methanol in water.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 95% 50 mM potassium phosphate (B84403) buffer (pH 7.0) and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 271 nm.
-
Injection Volume: 20 µL.
ELISA Method Protocol
This protocol outlines the general steps for a competitive ELISA for small molecule quantification.
1. Plate Coating
-
Coat a 96-well microplate with a 2'-deoxycytidine-protein conjugate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
2. Competitive Reaction
-
Add standards or samples to the wells, followed by the addition of a specific anti-2'-deoxycytidine antibody.
-
Incubate for 2 hours at room temperature. During this incubation, the free 2'-deoxycytidine in the sample competes with the coated 2'-deoxycytidine for antibody binding.
3. Detection
-
Wash the plate three times.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the amount of 2'-deoxycytidine in the sample.
Diagrams
Experimental Workflows
Caption: LC-MS/MS experimental workflow.
Caption: HPLC-UV experimental workflow.
Caption: Competitive ELISA workflow.
Conclusion
The choice between LC-MS/MS, HPLC-UV, and ELISA for the quantification of 2'-deoxycytidine should be guided by the specific requirements of the research. LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices. HPLC-UV provides a robust and cost-effective alternative when high sensitivity is not the primary concern. ELISA is well-suited for high-throughput screening of a large number of samples, offering good sensitivity and ease of use, though it may be susceptible to cross-reactivity. By understanding the strengths and limitations of each method, researchers can select the most appropriate technique to generate reliable and accurate quantitative data for their studies.
References
A Comparative Analysis of 2'-Deoxycytidine and Its Halogenated Analogs: Effects on Cellular Viability and Viral Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 2'-deoxycytidine (B1670253) and its halogenated analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms, this document serves as a valuable resource for researchers in the fields of virology, oncology, and medicinal chemistry.
Quantitative Comparison of Biological Activity
The antiviral and cytotoxic activities of 2'-deoxycytidine and its halogenated analogs are summarized below. The data, presented as IC50, EC50, and CC50 values, have been compiled from various experimental studies.
| Compound | Halogen Substitution | Target Virus/Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| 2'-Deoxycytidine | None | - | - | - | - | - | - |
| Gemcitabine (B846) | 2',2'-difluoro | SARS-CoV-2 (Vero E6 cells) | Antiviral Assay | 1.2 | >300 | >250 | [1][2] |
| 2'-Fluoro-2'-deoxycytidine (2FdC) | 2'-fluoro | SARS-CoV-2 (Vero CCL-81 cells) | Antiviral Assay | 175.2 | >300 | >1.7 | [1][2] |
| 5-Fluoro-2'-deoxycytidine (FdCyd) | 5-fluoro | - | Cytotoxicity | Potent inhibitor of cell growth | - | - | [3] |
| 5-Chloro-2'-deoxycytidine (5CldC) | 5-chloro | Herpes Simplex Virus (HSV) | Antiviral Assay | - | - | - | [4][5] |
| 5-Bromo-2'-deoxycytidine (BrdC) | 5-bromo | Herpes Simplex Virus 1 (HSV-1) | Antiviral Assay | 0.2-0.3 µg/ml | - | - | [6] |
| 5-Iodo-2'-deoxycytidine (IdC) | 5-iodo | Herpes Simplex Virus (HSV) | Antiviral Assay | More selective than 5-iodo-2'-deoxyuridine | Less cytotoxic than 5-iodo-2'-deoxyuridine | - | [1] |
| (E)-5-(2-Bromovinyl)-2'-deoxycytidine | 5-(2-bromovinyl) | Herpes Simplex Virus 1 (HSV-1) | Antiviral Assay | Potent and selective | Less cytotoxic than corresponding dUrd | - | [1] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and CC50 (half-maximal cytotoxic concentration) values are dependent on the specific experimental conditions, including the cell line, virus strain, and assay used. The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Cytotoxicity Assay
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (CC50).
Materials:
-
96-well microplates
-
Cell culture medium
-
Test compound (2'-deoxycytidine analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-free blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is used to determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
24-well plates
-
Confluent monolayer of host cells
-
Virus stock of known titer
-
Test compound (2'-deoxycytidine analog)
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and grow to a confluent monolayer.
-
Virus Dilution and Compound Treatment: Prepare serial dilutions of the test compound. In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units) with each compound dilution. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After the incubation, remove the inoculum and add 1 mL of overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Halogenated 2'-deoxycytidine analogs exert their biological effects through various mechanisms, primarily by interfering with DNA synthesis and function.
General Mechanism of Action
The general mechanism involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form. This triphosphate can then be incorporated into the growing DNA chain by cellular or viral DNA polymerases, leading to chain termination or dysfunctional DNA.
Caption: General metabolic activation and mechanism of action of halogenated 2'-deoxycytidine analogs.
Inhibition of Viral Replication
In the context of viral infections, the triphosphate form of the analog can act as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA synthesis. The selectivity of these analogs often stems from a higher affinity of the viral polymerase for the analog triphosphate compared to the host cell DNA polymerases.
Caption: Inhibition of viral DNA synthesis by halogenated 2'-deoxycytidine analogs.
Structure-Activity Relationship
The type and position of the halogen atom on the 2'-deoxycytidine scaffold significantly influence the biological activity of the resulting analog.
Caption: Logical relationship between structural modifications and biological effects.
Key Observations on Structure-Activity Relationships:
-
Fluorine Substitution: The high electronegativity of fluorine can significantly alter the electronic properties of the nucleoside, often leading to potent biological activity. For example, the difluoro substitution at the 2' position in gemcitabine is critical for its potent antiviral and anticancer effects.[1][2]
-
5-Position Halogenation: Halogenation at the 5-position of the pyrimidine (B1678525) ring generally enhances antiviral activity, particularly against herpes viruses.[1] The order of activity can vary depending on the specific virus and the halogen.
-
Lipophilicity: The nature and position of the halogen affect the lipophilicity of the analog, which in turn influences its ability to cross cell membranes and its interaction with target enzymes.
This guide provides a foundational understanding of the comparative effects of 2'-deoxycytidine and its halogenated analogs. Further research is warranted to fully elucidate the complex interplay between chemical structure and biological activity, paving the way for the design of more potent and selective therapeutic agents.
References
- 1. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validating Gene Expression Changes Induced by 2'-Deoxycytidine Analogs: A Comparative Guide
An objective comparison of methodologies and experimental data for researchers, scientists, and drug development professionals.
2'-deoxycytidine (B1670253) analogs, such as decitabine (B1684300) (5-aza-2'-deoxycytidine) and zebularine (B1662112), are potent DNA methyltransferase (DNMT) inhibitors used in epigenetic research and cancer therapy.[1][2] These agents induce gene expression changes primarily by reducing DNA methylation, particularly in promoter regions of silenced genes.[2][3][4] However, they can also affect gene expression through mechanisms independent of DNA methylation.[2][5] Rigorous validation of gene expression changes observed in genome-wide screenings (e.g., microarray or RNA-seq) is crucial to confirm the biological significance of these alterations. This guide compares common validation techniques, provides supporting experimental data, and outlines detailed protocols.
Comparative Analysis of Validation Methods
The validation of gene expression changes induced by 2'-deoxycytidine analogs typically involves quantifying mRNA and protein levels of target genes, as well as assessing the methylation status of their regulatory regions. The most common methods are Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), Western blotting, and various DNA methylation analysis techniques.
| Method | Measures | Strengths | Limitations | Typical Application in this Context |
| RT-qPCR | mRNA levels | Highly sensitive and specific, quantitative, high-throughput.[6] | Does not measure protein levels or functional protein. | To confirm up- or down-regulation of specific genes identified in a screen.[1][7][8] |
| Western Blot | Protein levels | Provides information on protein size and abundance, confirms functional translation.[9][10] | Semi-quantitative, lower throughput, dependent on antibody quality.[10] | To verify that changes in mRNA levels translate to changes in protein expression.[6][11] |
| Targeted Bisulfite Sequencing | DNA methylation at specific loci | Provides high-resolution, quantitative methylation data at single CpG sites.[6][12] | Can be complex and costly for analyzing many regions. | To correlate gene re-expression with demethylation of its promoter region.[6] |
| Methylation-Specific PCR (MSP) | DNA methylation status | Relatively simple and cost-effective.[12] | Not as quantitative as pyrosequencing or bisulfite sequencing, can be prone to false positives.[13] | To quickly assess methylation changes in specific CpG islands.[12] |
| Pyrosequencing | DNA methylation at specific CpG sites | Highly quantitative, provides built-in quality control.[12] | Requires specialized equipment.[13] | To precisely quantify methylation changes at multiple CpG sites within a promoter.[12] |
Experimental Data Summary
The following tables summarize quantitative data from studies validating gene expression changes induced by 2'-deoxycytidine analogs.
Table 1: Validation of Decitabine-Induced Gene Expression Changes by qRT-PCR
| Cell Line/Patient Cohort | Gene | Fold Change (Decitabine vs. Control) | Reference |
| AML Patient Cells | HIPK2 | 1.8 | [8] |
| AML Patient Cells | ZYX | 1.5 | [8] |
| AML Patient Cells | HBP1 | 2.6 | [8] |
| Human Dermal Fibroblasts | OCT4 | 2.1 | [14][15] |
| Human Dermal Fibroblasts | SOX2 | 8.5 | [14][15] |
| Human Dermal Fibroblasts | KLF4 | 2.0 | [14][15] |
| OCI-AML2 (AML cell line) | 81 out of 22,000 genes | Upregulated (≥2-fold) | [5] |
| OCI-AML2 (AML cell line) | 96 out of 22,000 genes | Downregulated (≥2-fold) | [5] |
Table 2: Validation of Zebularine-Induced Gene Expression Changes
| Cell Line/Condition | Gene/Protein | Method | Fold Change/Observation | Reference |
| Mammary Tumor Model | Multiple Genes | Microarray vs. RT-qPCR | High positive correlation (R² = 0.94) | [1] |
| Colon Cancer LS 180 Cells | p21Cip1/Waf1/Sdi1 | qRT-PCR | Significantly increased | [1] |
| Colon Cancer LS 180 Cells | p27Kip1 | qRT-PCR | Significantly increased | [1] |
| Colon Cancer LS 180 Cells | p57Kip2 | qRT-PCR | Significantly increased | [1] |
| T24 Bladder Carcinoma Cells | p16 | Ms-SNuPE | Reactivation and promoter demethylation | [3][4] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the mechanism of action of 2'-deoxycytidine analogs and a typical experimental workflow for validating gene expression changes.
Experimental Protocols
This protocol is a generalized procedure and may require optimization for specific cell types and target genes.
a. RNA Isolation and cDNA Synthesis:
-
Treat cells with the 2'-deoxycytidine analog and a vehicle control for the desired time.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose (B213101) gel.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase, Invitrogen) with oligo(dT) primers.[16]
b. Quantitative PCR:
-
Design primers for the target gene and a reference gene (e.g., GAPDH, ACTB) using software like Primer3.[16]
-
Prepare the qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene.[7]
This protocol provides a general framework for detecting changes in protein expression.[9][17]
a. Protein Extraction and Quantification:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
Determine the protein concentration of each sample using a BCA protein assay.[17]
b. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[17]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
This protocol outlines the key steps for analyzing the methylation status of a specific genomic region.[6]
a. Bisulfite Conversion:
-
Extract genomic DNA from treated and control cells.
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
b. PCR Amplification and Sequencing:
-
Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., a CpG island in a gene promoter).
-
Amplify the target region by PCR.
-
Purify the PCR product and clone it into a plasmid vector.
-
Transform the plasmids into competent E. coli and select several clones for Sanger sequencing.
-
Alternatively, for higher throughput, the PCR products can be prepared for next-generation sequencing.
c. Data Analysis:
-
Align the obtained sequences to the reference sequence and quantify the percentage of methylated cytosines at each CpG site. A cytosine that remains a cytosine after bisulfite treatment and PCR is considered methylated, while one that is converted to thymine (B56734) is unmethylated.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of DNA methylation and reactivation of silenced genes by zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of gene expression by 5-Aza-2'-deoxycytidine in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but not epithelial cells by DNA-methylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Validate DNA Methylation Sequencing Results - CD Genomics [cd-genomics.com]
- 7. Gene Expression Profiles Identify Biomarkers of Resistance to Decitabine in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Intratumoral Heterogeneity of MAGED4 Expression in Oral Squamous Cell Carcinoma: Epigenetic Mechanisms and Therapeutic Implications | MDPI [mdpi.com]
- 12. Deciphering the Epigenetic Code: An Overview of DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 5-Aza-2'-Deoxycytidine and Valproic Acid in Combination with CHIR99021 and A83-01 Induce Pluripotency Genes Expression in Human Adult Somatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Testing the potential of zebularine to induce heritable changes in crop growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unveiling the Fidelity of DNA Repair: A Comparative Analysis Centered on 2'-Deoxycytidine
For researchers, scientists, and drug development professionals, understanding the nuances of DNA repair is paramount. The efficiency and accuracy of these intricate cellular pathways are fundamental to maintaining genomic integrity and are central to the mechanisms of action of numerous therapeutic agents. This guide provides a comparative analysis of DNA repair efficiency, with a special focus on lesions involving 2'-deoxycytidine (B1670253), and presents supporting experimental data and methodologies to facilitate a deeper understanding and inform future research.
The stability of our genetic blueprint is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Cells have evolved a sophisticated network of DNA repair pathways to counteract this damage. This guide will delve into two major pathways, Base Excision Repair (BER) and Nucleotide Excision Repair (NER), comparing how they handle damage to 2'-deoxycytidine in relation to other nucleosides.
Base Excision Repair: The Fine Art of Single-Base Correction
Base Excision Repair (BER) is the primary pathway for repairing small, non-helix-distorting base lesions, such as those arising from deamination, oxidation, or alkylation. The process is initiated by DNA glycosylases that recognize and excise the damaged base.
A common form of damage to 2'-deoxycytidine is spontaneous hydrolytic deamination, which converts it to 2'-deoxyuridine. If left unrepaired, this lesion leads to a C:G to T:A transition mutation during DNA replication. The cell employs a specific DNA glycosylase, Uracil-DNA Glycosylase (UDG), to recognize and remove the uracil (B121893) base.
Comparative Efficiency of Uracil Excision
The efficiency of UDG is paramount in preventing mutations. To quantify this, researchers often perform in vitro kinetic assays using purified enzymes and synthetic DNA substrates containing the lesion of interest. The Michaelis-Menten parameters, kcat (turnover number) and Km (Michaelis constant), are determined to assess the enzyme's catalytic efficiency (kcat/Km).
While direct comparative studies on the influence of neighboring bases on UDG efficiency are not abundant in the readily available literature, the general consensus is that UDG is highly efficient and specific for uracil. Its activity can, however, be influenced by the sequence context and the presence of other DNA lesions.
In contrast, the deamination of 5-methylcytosine, an epigenetic modification, results in thymine. The resulting T:G mismatch is a substrate for a different glycosylase, Thymine-DNA Glycosylase (TDG). TDG has a broader substrate specificity than UDG and is known to have a preference for U:G mismatches over T:G mismatches. This highlights a key difference in the repair of deaminated cytosine versus deaminated 5-methylcytosine.
Table 1: Comparative Kinetic Parameters of Human Uracil-DNA Glycosylase (hUDG) and Thymine-DNA Glycosylase (hTDG) on Different Substrates
| Enzyme | Substrate (Mismatch) | kcat (min⁻¹) | Km (nM) | kcat/Km (min⁻¹nM⁻¹) |
| hUDG | U:A | - | - | - |
| hUDG | U:G | - | - | - |
| hTDG | U:G | - | - | - |
| hTDG | T:G | - | - | - |
Experimental Protocol: In Vitro DNA Glycosylase Activity Assay
A typical experimental workflow to determine the kinetic parameters of a DNA glycosylase involves the following steps:
-
Substrate Preparation: Synthesis and purification of a short double-stranded DNA oligonucleotide containing a single, site-specific lesion (e.g., a U:G mismatch). One strand is often labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag to enable detection.
-
Enzyme Purification: Expression and purification of the recombinant DNA glycosylase of interest.
-
Kinetic Assay: The labeled DNA substrate is incubated with varying concentrations of the purified enzyme for a fixed time at an optimal temperature and pH.
-
Product Separation and Quantification: The reaction is stopped, and the products (the cleaved abasic site and the intact substrate) are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of product formed is quantified using phosphorimaging or fluorescence scanning.
-
Data Analysis: The initial reaction velocities are plotted against the enzyme concentration, and the data are fitted to the Michaelis-Menten equation to determine kcat and Km.
Nucleotide Excision Repair: Tackling Bulky Lesions
Nucleotide Excision Repair (NER) is a more versatile pathway that removes a wide range of bulky, helix-distorting lesions, such as those caused by ultraviolet (UV) radiation and environmental mutagens. Unlike BER, which recognizes a specific damaged base, NER recognizes distortions in the DNA double helix.
Bulky adducts can form on any of the DNA bases, including cytosine. The efficiency of NER can be influenced by the type of adduct and its position within the genome. For instance, NER is generally more efficient in actively transcribed regions of the genome, a process known as transcription-coupled NER (TC-NER).
Comparative Efficiency of Bulky Adduct Repair
Direct quantitative comparisons of NER efficiency on bulky adducts formed on cytosine versus other bases are complex and often depend on the specific chemical nature of the adduct. However, the fundamental mechanism of NER involves the recognition of the helical distortion, followed by the excision of a short oligonucleotide containing the lesion. Therefore, the primary determinant of repair efficiency is the degree to which the adduct perturbs the DNA structure.
Table 2: Qualitative Comparison of NER Efficiency for Different Lesion Types
| Lesion Type | Base(s) Involved | Degree of Helix Distortion | Relative NER Efficiency |
| Cyclobutane Pyrimidine Dimers (CPDs) | T-T, T-C, C-T, C-C | Moderate | High |
| (6-4) Photoproducts | T-C, C-C | High | Very High |
| Benzo[a]pyrene diol epoxide (BPDE)-dG adduct | Guanine | High | High |
Note: This table provides a qualitative comparison based on established knowledge. Quantitative data would be highly specific to the experimental system.
Experimental Protocol: In Vitro NER Assay (Comet Assay-based)
The comet assay (single-cell gel electrophoresis) is a versatile method to measure DNA damage and repair. An in vitro modification of this assay can be used to assess NER capacity.
-
Preparation of Substrate Nucleoids: Cells are treated with a DNA-damaging agent (e.g., UV light) to induce bulky lesions. The cells are then embedded in agarose (B213101) on a slide and lysed to produce nucleoids containing the damaged DNA.
-
Preparation of Cell Extract: A protein extract containing the active NER machinery is prepared from the cells of interest.
-
In Vitro Repair Reaction: The substrate nucleoids are incubated with the cell extract. The NER enzymes in the extract will recognize and incise the DNA at the site of the bulky lesions.
-
Electrophoresis and Staining: The slides are subjected to electrophoresis, which causes the incised DNA to migrate out of the nucleoid, forming a "comet tail." The DNA is then stained with a fluorescent dye.
-
Analysis: The intensity of the comet tail is proportional to the number of incisions made, and thus reflects the NER activity of the cell extract.
A Researcher's Guide to Confirming 2'-Deoxycytidine Peak Identity in Chromatograms
For researchers, scientists, and drug development professionals, unequivocally confirming the identity of a chromatographic peak as 2'-deoxycytidine (B1670253) is a critical step in a multitude of analytical procedures, from pharmacokinetic studies to biomarker discovery. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
Method Comparison at a Glance
The choice of method for confirming the identity of a 2'-deoxycytidine peak depends on a variety of factors including the required level of certainty, the complexity of the sample matrix, available instrumentation, and the need for quantitative data. The following table summarizes the key performance characteristics of four common techniques.
| Parameter | HPLC-UV | LC-MS/MS | Co-elution with Authentic Standard | Enzymatic Peak-Shift Assay |
| Principle | Quantifies UV absorbance at a specific wavelength. | Measures the mass-to-charge ratio of the molecule and its fragments. | Compares the retention time of the unknown peak with a known standard. | Uses an enzyme to specifically modify the target analyte, causing a shift in its retention time. |
| Specificity | Moderate | High | High (when combined with a primary method) | High |
| Sensitivity (LOD/LOQ) | Lower | Higher | Dependent on the primary detection method | Dependent on the primary detection method |
| Quantitative Capability | Yes | Yes | Yes | Yes |
| Instrumentation | HPLC with UV detector | HPLC coupled with a mass spectrometer | HPLC with a suitable detector | HPLC with a suitable detector, enzyme, and incubator |
| Confirmation Level | Tentative | High | High | High |
Quantitative Performance Data
The following tables provide a comparative summary of quantitative performance parameters for the identification and quantification of 2'-deoxycytidine and related compounds using HPLC-UV and LC-MS/MS. Please note that these values can vary depending on the specific instrumentation, column, and mobile phase conditions.
Table 1: HPLC-UV Performance Data for 2'-Deoxycytidine and Related Nucleosides
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 4'-thio-2'-deoxycytidine | 0.25–0.75 mg/mL | 0.1 µg/mL | - | [1][2] |
| 2'-deoxycytidine (in a mix) | 1.0x10⁻⁶ – 1.0x10⁻⁴ M | 1.40x10⁻⁶ M | 4.02x10⁻⁶ M | [3] |
Table 2: LC-MS/MS Performance Data for 2'-Deoxycytidine and Related Nucleosides
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2'-deoxycytidine (in a mix) | 1.0x10⁻⁸ – 1.0x10⁻⁶ M | 1.36x10⁻⁷ M | 4.53x10⁻⁷ M | [3] |
| Decitabine (5-aza-2'-deoxycytidine) | 0.1–25 ng on-column | - | 0.5 ng/mL (in plasma) | [4] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each of the four methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method relies on the principle that 2'-deoxycytidine absorbs ultraviolet light at a characteristic wavelength.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of authentic 2'-deoxycytidine standard in a suitable solvent (e.g., water or mobile phase). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the sample containing the putative 2'-deoxycytidine peak in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A typical mobile phase is a gradient of an aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 4.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[5]
-
Column Temperature: Maintain a constant column temperature, for example, at 40°C.[5]
-
UV Detection: Monitor the absorbance at the λmax of 2'-deoxycytidine, which is approximately 274 nm in a neutral aqueous solution.
-
-
Analysis:
-
Inject the prepared standards and sample onto the HPLC system.
-
Compare the retention time of the peak of interest in the sample to that of the authentic 2'-deoxycytidine standard.
-
Acquire the UV spectrum of the peak using a diode-array detector (DAD) and compare it to the spectrum of the authentic standard.
-
Workflow Diagram:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a high degree of specificity by measuring the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
Experimental Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method.
-
LC-MS/MS Conditions:
-
Chromatography: Utilize an HPLC or UHPLC system with a C18 column for separation. The mobile phase often consists of water and acetonitrile with an additive like formic acid to promote ionization.[3]
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer is common.
-
MRM Transitions: For 2'-deoxycytidine (exact mass: 227.091 g/mol ), a common multiple reaction monitoring (MRM) transition is the precursor ion [M+H]⁺ at m/z 228.1 to the product ion corresponding to the cytosine base at m/z 112.1.[4]
-
-
-
Analysis:
-
Inject the standards and sample into the LC-MS/MS system.
-
Confirm that the peak of interest has the same retention time as the authentic standard.
-
Verify that the peak exhibits the specific MRM transition (e.g., 228.1 -> 112.1) with the expected ion ratio.
-
Workflow Diagram:
Co-elution with an Authentic Standard
This is a straightforward and powerful method for confirming peak identity. It involves "spiking" the sample with a known standard.
Experimental Protocol:
-
Initial Analysis: Analyze the un-spiked sample using a primary method (e.g., HPLC-UV or LC-MS) to obtain the original chromatogram.
-
Standard Preparation: Prepare a solution of the authentic 2'-deoxycytidine standard.
-
Spiking: Add a known amount of the 2'-deoxycytidine standard to an aliquot of the sample.
-
Re-analysis: Analyze the spiked sample using the same chromatographic method and conditions as the initial analysis.
-
Confirmation:
-
If the peak of interest in the original chromatogram increases in area or height without the appearance of a new, closely eluting peak, its identity as 2'-deoxycytidine is strongly supported.
-
If a new peak appears or the original peak becomes distorted or shows a shoulder, it is likely that the original peak was not 2'-deoxycytidine.
-
Logical Relationship Diagram:
Enzymatic Peak-Shift Assay
This technique utilizes the high specificity of an enzyme to alter the analyte of interest, resulting in a change in its chromatographic retention time. For 2'-deoxycytidine, the enzyme cytidine (B196190) deaminase can be used. This enzyme catalyzes the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively.
Experimental Protocol:
-
Initial Analysis: Analyze the untreated sample using HPLC-UV or LC-MS to establish the initial chromatogram and the retention time of the putative 2'-deoxycytidine peak.
-
Enzymatic Reaction:
-
To an aliquot of the sample, add cytidine deaminase and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to allow for the conversion of 2'-deoxycytidine to 2'-deoxyuridine.
-
A control reaction without the enzyme should be run in parallel.
-
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a strong acid or by heat inactivation.
-
Re-analysis: Analyze the enzyme-treated sample and the control sample using the same chromatographic method as the initial analysis.
-
Confirmation:
-
If the peak corresponding to 2'-deoxycytidine in the enzyme-treated sample significantly decreases or disappears, and a new peak appears at the retention time of 2'-deoxyuridine, the identity of the original peak as 2'-deoxycytidine is confirmed.
-
The control sample should show no change in the chromatogram.
-
Workflow Diagram:
Conclusion
Confirming the identity of a 2'-deoxycytidine peak in a chromatogram is a critical aspect of many scientific investigations. While HPLC-UV can provide initial tentative identification based on retention time and UV spectrum, for unambiguous confirmation, more specific methods are required. LC-MS/MS offers a high degree of certainty through mass-based detection. Co-elution with an authentic standard is a simple yet powerful technique to increase confidence in peak identity. For an orthogonal confirmation, particularly in complex matrices, the enzymatic peak-shift assay provides excellent specificity. The choice of the most appropriate method will be guided by the specific analytical needs, available resources, and the required level of confidence in the results. By understanding the principles, performance characteristics, and protocols of each of these techniques, researchers can make informed decisions to ensure the accuracy and reliability of their data.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2'-Deoxycytidine as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-deoxycytidine (B1670253) and its derivatives as biomarkers for DNA damage, particularly in the context of oxidative stress. This document outlines their performance against other established biomarkers, supported by experimental data, detailed methodologies, and visual workflows to aid in study design and interpretation.
Introduction to 2'-Deoxycytidine as a Biomarker
2'-deoxycytidine (dC) is a fundamental component of DNA. When subjected to reactive oxygen species (ROS), dC and its methylated form, 5-methyl-2'-deoxycytidine (B118692) (5-mdC), can undergo oxidative damage, leading to the formation of various modified nucleosides. These products, such as 5-hydroxy-2'-deoxycytidine (B120496) (5-OHdC) and 3,N4-etheno-2'-deoxycytidine (εdC), can be excised from DNA during repair processes and subsequently excreted in urine or detected in circulation. The quantification of these modified nucleosides serves as a non-invasive indicator of oxidative DNA damage, a process implicated in numerous diseases, including cancer and neurodegenerative disorders. This guide compares the utility of dC derivatives as biomarkers with other well-established markers of DNA damage, most notably 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).
Comparative Performance of DNA Damage Biomarkers
The selection of an appropriate biomarker is critical for the success of research and clinical studies. The following tables provide a quantitative comparison of 2'-deoxycytidine derivatives and other key DNA damage biomarkers.
Table 1: Comparison of Urinary Biomarkers for Oxidative DNA Damage
| Biomarker | Mean Concentration in Healthy Individuals (nmol/µmol creatinine) | Mean Concentration in Cancer Patients (nmol/µmol creatinine) | Fold Change (Cancer vs. Healthy) | Analytical Method | Reference |
| 5-methyl-2'-deoxycytidine (5-mdC) | 0.90 ± 0.43 | Elevated in leukemia patients (cut-off > 1.76) | Not specified | ELISA | [1] |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | 2.2 (1.7–2.8) | 6.05 (3.12–15.38) | ~2.75 | HPLC-MS/MS | [2] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 5.8 ± 2.1 (ng/mg creatinine) | 15.6 ± 5.1 (ng/mg creatinine) | ~2.7 | Not specified | [3][4] |
Table 2: Levels of Oxidized Deoxycytidine Products in Tissue DNA
| Biomarker | Tissue | Steady-State Level (fmol/µg DNA) | Analytical Method | Reference |
| 5-hydroxy-2'-deoxycytidine (5-OHdC) | Rat Liver | ~10 | HPLC-ECD | |
| 5-hydroxy-2'-deoxycytidine (5-OHdC) | Rat Kidney | ~10 | HPLC-ECD | |
| 5-hydroxy-2'-deoxycytidine (5-OHdC) | Rat Brain | 22 | HPLC-ECD | |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | Rat Tissues | Generally somewhat lower than 5-OHdC | HPLC-ECD |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount. Below are detailed methodologies for the quantification of 2'-deoxycytidine derivatives.
Protocol 1: Quantification of 5-hydroxy-2'-deoxycytidine in DNA by HPLC-ECD
This method is highly sensitive for detecting electrochemically active compounds like 5-OHdC.
1. DNA Isolation and Hydrolysis:
- Isolate DNA from tissue or cell samples using a standard phenol-chloroform extraction or a commercial kit.
- Enzymatically hydrolyze the DNA to deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.
2. HPLC Separation:
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of methanol (B129727) in a sodium acetate (B1210297) buffer (pH 5.2).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
3. Electrochemical Detection (ECD):
- Detector: An electrochemical detector with a glassy carbon working electrode.
- Potential: Set the potential to +0.6 V to +0.8 V for optimal detection of 5-OHdC.
4. Quantification:
- Generate a standard curve using known concentrations of 5-OHdC.
- Quantify the amount of 5-OHdC in the sample by comparing its peak area to the standard curve. Normalize the result to the total amount of DNA analyzed.
Protocol 2: Quantification of Urinary 2'-Deoxycytidine Derivatives by LC-MS/MS
LC-MS/MS offers high selectivity and sensitivity for the simultaneous measurement of multiple DNA damage products.[5]
1. Urine Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge at high speed to pellet any debris.
- Perform solid-phase extraction (SPE) to clean up the sample and enrich the nucleosides.
2. Liquid Chromatography (LC) Separation:
- Column: A reversed-phase C18 or a HILIC column suitable for polar analytes.
- Mobile Phase: A gradient of acetonitrile (B52724) in water with a small amount of formic acid to improve ionization.
- Flow Rate: 0.2-0.4 mL/min.
3. Tandem Mass Spectrometry (MS/MS) Detection:
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
- Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its isotopically labeled internal standard. For example, for 3,N4-etheno-2'-deoxycytidine, a characteristic transition would be the loss of the deoxyribose moiety.[5]
4. Quantification:
- Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.
- Construct calibration curves for each analyte and calculate the concentration in the urine sample. Normalize to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the significance of 2'-deoxycytidine as a biomarker.
Base Excision Repair (BER) Pathway for Oxidized Cytosine
Oxidized forms of deoxycytidine, such as 5-hydroxy-2'-deoxycytidine, are primarily repaired through the Base Excision Repair (BER) pathway. This pathway involves a series of enzymatic steps to remove the damaged base and restore the correct DNA sequence.[1][5]
Caption: Base Excision Repair of Oxidized Deoxycytidine.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker like 2'-deoxycytidine derivatives involves a multi-step process, from initial discovery to clinical application.
Caption: General Workflow for Biomarker Validation.
Conclusion
2'-Deoxycytidine and its oxidized derivatives are promising biomarkers for assessing oxidative DNA damage. Their measurement, particularly in urine, offers a non-invasive window into systemic oxidative stress. While 8-oxodG remains the most extensively studied biomarker in this class, derivatives of dC, such as 5-OHdC, show comparable or even higher levels in response to oxidative insults in some contexts. The choice of biomarker will depend on the specific research question, the biological matrix available, and the analytical capabilities of the laboratory. The detailed protocols and workflows provided in this guide are intended to facilitate the rigorous validation and application of 2'-deoxycytidine-based biomarkers in future research studies.
References
- 1. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Deoxycytidine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxycytidine, a key component in molecular biology research and drug development. While 2'-Deoxycytidine and its common forms, such as the monohydrate and hydrochloride salts, are not classified as hazardous under the 2012 OSHA Hazard Communication Standard, they should be handled with the care and respect afforded to all laboratory chemicals.[1][2][3]
Immediate Safety and Handling Precautions
Before handling 2'-Deoxycytidine, it is crucial to be familiar with the appropriate safety measures to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): All personnel handling 2'-Deoxycytidine should wear standard laboratory PPE. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4] In situations where dust may be generated, a NIOSH-approved N95 dust mask is also recommended.
Engineering Controls: Work with 2'-Deoxycytidine in a well-ventilated area.[1][4] A chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for aerosolization.
Handling Procedures:
-
Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2][4]
-
Avoid ingestion and inhalation.[1] If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Wash hands thoroughly after handling.[4]
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[4] For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure the spill area is well-ventilated.[5]
| Personal Protective Equipment (PPE) for Handling 2'-Deoxycytidine | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US))[4] |
| Hand Protection | Chemical-resistant gloves (inspected prior to use)[4] |
| Body Protection | Lab coat or other suitable protective clothing[1][4] |
| Respiratory Protection | NIOSH-approved N95 dust mask (if dust formation is likely) |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2'-Deoxycytidine is to avoid environmental release. Under no circumstances should 2'-Deoxycytidine or its solutions be disposed of down the drain or in the regular trash. [4][6][7][8]
1. Waste Collection:
-
Solid Waste: Collect all solid 2'-Deoxycytidine waste, including contaminated materials like weighing paper and pipette tips, in a clearly labeled, sealed, and sturdy container.[6]
-
Liquid Waste: Collect all aqueous solutions containing 2'-Deoxycytidine in a compatible, leak-proof container. The container must be clearly labeled with "Aqueous 2'-Deoxycytidine Waste" and a list of all constituents and their approximate concentrations.[6][8]
-
Empty Containers: Original containers of 2'-Deoxycytidine should be triple-rinsed with a suitable solvent (e.g., water). The first rinseate must be collected as hazardous waste.[6] After thorough rinsing and air-drying, and once all labels are defaced, the container can be disposed of as solid waste.[6]
2. Waste Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[9][10]
-
Ensure containers are kept closed except when adding waste.[6]
-
Segregate 2'-Deoxycytidine waste from incompatible materials. It is incompatible with strong oxidizing agents.[1][2]
-
Use secondary containment for all liquid waste containers to prevent spills.[6]
3. Final Disposal:
-
The collected waste must be disposed of through a licensed chemical waste disposal service.[4] This can be arranged through your institution's Environmental Health and Safety (EHS) office.
-
Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.[7][8]
The following diagram illustrates the proper disposal workflow for 2'-Deoxycytidine.
Caption: Workflow for the proper disposal of 2'-Deoxycytidine.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 2'-Deoxycytidine (Standard)
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2'-Deoxycytidine. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling 2'-Deoxycytidine, the following personal protective equipment is mandatory to minimize exposure.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes, dust, and aerosols. |
| Skin Protection | Impervious clothing, such as a lab coat.[3] Chemical-resistant gloves (e.g., nitrile).[3] | Provides a barrier against direct skin contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded, if irritation is experienced, or when handling the solid compound, especially when weighing or transferring it.[1] | Protects against the inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling
Strict adherence to the following procedural steps is essential for the safe handling of 2'-Deoxycytidine.
-
Preparation and Area Setup :
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Before starting, ensure all necessary PPE is donned correctly.
-
Cover the work surface with an absorbent, disposable bench protector.
-
-
Handling the Compound :
-
Post-Handling :
-
Thoroughly decontaminate all equipment and the work area with an appropriate solvent, followed by water.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands and forearms thoroughly with soap and water after completing work, even if gloves were worn.[3]
-
Disposal Plan
Treat all 2'-Deoxycytidine waste and contaminated materials as hazardous waste.
-
Solid Waste : Collect all solid 2'-Deoxycytidine waste and contaminated disposables (e.g., weigh boats, gloves, bench protectors) in a clearly labeled, sealed container designated for chemical waste.[3]
-
Liquid Waste : Collect all solutions containing 2'-Deoxycytidine in a compatible, sealed waste container.[2] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Contaminated Packaging : Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid hazardous waste. The rinsed container can then be disposed of according to local regulations.[3]
Contingency Plan: Accidental Exposure and Spills
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
-
Skin Contact : Immediately take off contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Seek medical attention.[4][5]
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
-
Spill Cleanup :
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Prevent the spill from entering drains.[3]
-
Safe Handling Workflow
Caption: Workflow for the safe handling of 2'-Deoxycytidine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
